N-(3-Aminopropyl)diethanolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYOFPTRGCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2044680 | |
| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
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CAS No. |
4985-85-7 | |
| Record name | AMINOPROPYLDIETHANOLAMINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/2405 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (3-Aminopropyl)diethanolamine | |
| Source | CAS Common Chemistry | |
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| Record name | (3-Aminopropyl)diethanolamine | |
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| Record name | N-(3-Aminopropyl)diethanolamine | |
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| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |
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| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |
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| Record name | N-(3-aminopropyl)iminodiethanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |
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| Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |
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Foundational & Exploratory
N-(3-Aminopropyl)diethanolamine synthesis from diethanolamine and 3-chloropropionitrile
An In-depth Examination of the Synthesis of N-(3-Aminopropyl)diethanolamine from Diethanolamine (B148213) and 3-Chloropropionitrile (B165592), Including Reaction Mechanisms, Experimental Protocols, and Process Optimization.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound. The process involves a two-step synthetic route beginning with the cyanoethylation of diethanolamine with 3-chloropropionitrile, followed by the reduction of the resulting nitrile intermediate. This document details the underlying chemical principles, provides structured experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of a primary amine and two hydroxyl groups. This trifunctional nature makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, surfactants, corrosion inhibitors, and catalysts. The synthesis route from diethanolamine and 3-chloropropionitrile offers a practical approach to this molecule.
The synthesis proceeds in two primary stages:
-
Cyanoethylation: The nucleophilic secondary amine of diethanolamine attacks the electrophilic carbon of 3-chloropropionitrile in a nucleophilic substitution reaction. This step forms the intermediate, N,N-bis(2-hydroxyethyl)-3-aminopropionitrile.
-
Reduction: The nitrile group of the intermediate is then reduced to a primary amine, yielding the final product, this compound. This is typically achieved through catalytic hydrogenation.
Reaction Pathway and Mechanism
The overall synthetic pathway can be visualized as a two-step process. The first step involves the formation of a carbon-nitrogen bond through nucleophilic substitution, while the second step is a reduction of a nitrile to a primary amine.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-aminopropionitrile
This procedure describes the cyanoethylation of diethanolamine using 3-chloropropionitrile in the presence of a base. The base is crucial to neutralize the hydrochloric acid formed during the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethanolamine | 105.14 | 105.14 g | 1.0 |
| 3-Chloropropionitrile | 89.53 | 89.53 g | 1.0 |
| Sodium Carbonate (anhydrous) | 105.99 | 106.0 g | 1.0 |
| Ethanol (B145695) (solvent) | 46.07 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethanolamine (105.14 g, 1.0 mol), anhydrous sodium carbonate (106.0 g, 1.0 mol), and ethanol (500 mL).
-
Heat the mixture to a gentle reflux with stirring.
-
Add 3-chloropropionitrile (89.53 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure details the catalytic hydrogenation of the nitrile intermediate to the final primary amine product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-bis(2-hydroxyethyl)-3-aminopropionitrile | 158.20 | 158.2 g | 1.0 |
| Raney Nickel (50% slurry in water) | - | ~15-20 g | - |
| Ethanol (solvent) | 46.07 | 500 mL | - |
| Anhydrous Ammonia (B1221849) | 17.03 | ~17 g | ~1.0 |
| Hydrogen Gas | 2.02 | High Pressure | - |
Procedure:
-
In a high-pressure autoclave (e.g., a Parr hydrogenator), add the crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile (158.2 g, 1.0 mol) and ethanol (500 mL).
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist atmosphere.
-
Seal the autoclave and purge it several times with nitrogen gas to remove any air.
-
Introduce anhydrous ammonia into the autoclave. The presence of ammonia helps to suppress the formation of secondary amine byproducts.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1500 psi).
-
Heat the mixture to 50-100°C with vigorous stirring.
-
Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet during filtration and dispose of it properly.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Step 1: Cyanoethylation | Step 2: Reduction |
| Reactants | Diethanolamine, 3-Chloropropionitrile | N,N-bis(2-hydroxyethyl)-3-aminopropionitrile, H₂ |
| Solvent | Ethanol | Ethanol |
| Catalyst | - | Raney Nickel |
| Temperature | Reflux (~78°C) | 50-100°C |
| Pressure | Atmospheric | 500-1500 psi |
| Reaction Time | 5-8 hours | 4-8 hours |
| Typical Yield | 80-90% (crude) | 70-85% (after purification) |
Experimental Workflow
The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This technical guide outlines a robust and detailed methodology for the synthesis of this compound from readily available starting materials. The two-step process, involving cyanoethylation followed by catalytic reduction, provides a reliable route to this important chemical intermediate. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to confidently reproduce and adapt this synthesis for their specific applications. Further optimization of reaction conditions, such as catalyst loading, pressure, and temperature, may lead to improved yields and process efficiency.
An In-depth Technical Guide to N-(3-Aminopropyl)diethanolamine: Physicochemical Properties and Characterization Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(3-Aminopropyl)diethanolamine (APDEA), a versatile alkanolamine with applications as a chemical intermediate, a corrosion inhibitor, and in the synthesis of surfactants and other specialty chemicals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for its application in synthesis and formulation.
Chemical Identity and Structure
This compound, with the CAS number 4985-85-7, is a tertiary amine featuring both a primary amine group and two hydroxyl groups.[4] Its unique structure contributes to its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol[2] |
| CAS Number | 4985-85-7[4] |
| Molecular Formula | C₇H₁₈N₂O₂[5] |
| Molecular Weight | 162.23 g/mol [5] |
| Synonyms | Aminopropyldiethanolamine, N,N-Bis(2-hydroxyethyl)-1,3-propanediamine[6] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various chemical processes.
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow, clear liquid with a faint fishlike odor.[5][7] |
| Boiling Point | 207 °C[2] |
| Melting Point | Not available (Predicted) |
| Density | 1.07 g/cm³[2] |
| Flash Point | 138 °C[2] |
| Vapor Pressure | 0.001 Pa at 25°C |
| Refractive Index | 1.4985 (589.3 nm at 27°C) |
| Solubility | Soluble in water.[5] |
Chemical Properties
Table 3: Chemical Properties of this compound
| Property | Value/Description |
| pKa | 14.40 ± 0.10 (Predicted) |
| Chemical Stability | Stable under proper storage conditions.[8] It is hygroscopic.[9] |
| Reactivity | As an aminoalcohol, it acts as a chemical base, neutralizing acids in exothermic reactions to form salts and water.[5][6] |
| Incompatibilities | Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5][6] |
| Hazardous Decomposition Products | Combustion may produce toxic oxides of nitrogen.[5] Thermal degradation under stripper conditions in the presence of CO₂ can lead to various degradation products.[10][11] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.
Methodology: A micro-boiling point determination method using a Thiele tube is appropriate for small sample volumes.
-
Sample Preparation: A small volume of this compound is placed in a small test tube or fusion tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the sample tube. The sample tube is then attached to a thermometer.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Determination of Density
Density is the mass per unit volume of a substance and is a fundamental physical property.
Methodology: The density of a liquid can be accurately determined using a pycnometer.
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Measurement of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Methodology: An Abbe refractometer is commonly used for measuring the refractive index of liquids.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: For a liquid sample like this compound, a thin film is prepared between two salt (NaCl or KBr) plates.
-
Sample Preparation: A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin film.
-
Analysis: The plates are mounted in the spectrometer, and the IR spectrum is recorded.
-
Interpretation: The spectrum is analyzed for characteristic absorption bands. For this compound, one would expect to see N-H stretching (primary amine), C-N stretching, O-H stretching (alcohol), and C-H stretching vibrations.[12][13][14]
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Analysis: The sample is placed in an NMR tube and analyzed in an NMR spectrometer to obtain ¹H and ¹³C NMR spectra.
-
Interpretation: The chemical shifts, integration, and splitting patterns of the peaks are analyzed to elucidate the molecular structure.
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile liquid like this compound.[15][16]
-
Sample Injection: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity.
-
Ionization and Analysis: The separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
-
Interpretation: The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a fragmentation pattern that can be used for structural elucidation.
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of this compound typically follows a logical workflow to ensure the desired product is obtained with high purity.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship of Physicochemical Properties
The physicochemical properties of this compound are interconnected and dictate its behavior and potential applications.
Caption: Interrelationship of the physicochemical properties of this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][8][9][17] It is also harmful if ingested or inhaled.[9] Therefore, appropriate personal protective equipment (PPE), including impervious gloves, safety goggles or a face shield, and protective clothing, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area, preferably in a fume hood.[8]
The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[8] It should be kept away from incompatible materials such as oxidizing agents and acids.[8] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[8]
This technical guide provides a solid foundation for understanding the key physical and chemical properties of this compound. For any specific application, it is recommended to consult the latest Safety Data Sheet (SDS) and perform a thorough risk assessment.
References
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- 4. This compound | 4985-85-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 4985-85-7 [chemicalbook.com]
- 6. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS#:4985-85-7 | Chemsrc [chemsrc.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms (2019) | Idris Mohamed Saeed | 5 Citations [scispace.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. zora.uzh.ch [zora.uzh.ch]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. spectrumchemical.com [spectrumchemical.com]
In-Depth Technical Guide on the Spectral Data of N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for N-(3-Aminopropyl)diethanolamine, CAS 4985-85-7. It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for identification, characterization, and quality control purposes. This document includes a summary of available spectral data (¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for acquiring such data, and visual representations of the analytical workflows.
Compound Information
This compound is an alkanolamine containing both primary and tertiary amine functionalities, as well as two hydroxyl groups.[1] Its chemical structure and properties are summarized below.
| Property | Value |
| CAS Number | 4985-85-7[1] |
| IUPAC Name | 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol[1][2] |
| Molecular Formula | C₇H₁₈N₂O₂[2] |
| Molecular Weight | 162.23 g/mol [2] |
| Appearance | Colorless to light yellow clear liquid[3] |
| Boiling Point | 207 °C[2] |
| Density | 1.07 g/cm³[4] |
| InChI Key | FKJVYOFPTRGCSP-UHFFFAOYSA-N[5] |
Spectral Data Summary
The following tables summarize the available spectral data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum was recorded in Chloroform-d (CDCl₃).[5][6]
| Chemical Shift (ppm) | Assignment (Inferred) |
| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |
| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |
| Data not explicitly available in search results | -CH₂- (aminopropyl chain) |
| Data not explicitly available in search results | -CH₂- (diethanolamine moiety) |
| Data not explicitly available in search results | -CH₂- (diethanolamine moiety) |
Note: While the availability of a ¹³C NMR spectrum is confirmed, specific peak assignments were not found in the provided search results. The assignments above are inferred based on the molecule's structure.
Infrared (IR) Spectroscopy Data
The IR spectrum was obtained from a liquid film.[6] Key functional groups and their expected vibrational modes can be inferred.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Broad, ~3300-3500 | O-H stretch (from hydroxyl groups) |
| ~3250-3400 | N-H stretch (from primary amine) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1590-1650 | N-H bend (from primary amine) |
| ~1050-1150 | C-O stretch (from alcohol) |
| ~1000-1250 | C-N stretch (from amine) |
Note: Specific peak values from the experimental spectrum are not detailed in the search results. The wavenumber ranges are typical for the indicated functional groups.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass-to-charge ratio.[1]
| Parameter | Value |
| Molecular Formula | C₇H₁₈N₂O₂ |
| Monoisotopic Mass | 162.13683 Da |
| [M+H]⁺ (Predicted) | 163.14411 m/z |
| [M+Na]⁺ (Predicted) | 185.12605 m/z |
Note: Predicted m/z values are provided.[7] Experimental mass spectrometry would be used to confirm these values.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required (e.g., 1024 or more). A proton-decoupled experiment is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a liquid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR crystal are clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for analyzing a sample by electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a water/organic solvent mixture.[8]
-
To promote ionization in positive ion mode, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added.[8]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) in positive ion mode to observe protonated molecules like [M+H]⁺.
-
-
Data Analysis:
-
Identify the m/z value of the molecular ion and any significant fragment ions.
-
For high-resolution instruments, compare the accurate mass measurement to the theoretical mass calculated from the molecular formula to confirm the elemental composition.[1]
-
Visualizations
The following diagrams illustrate the logical workflows for the described analytical techniques.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Caption: Experimental workflow for ESI-Mass Spectrometry.
References
- 1. This compound | 4985-85-7 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4985-85-7 [chemicalbook.com]
- 5. This compound(4985-85-7) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. PubChemLite - (3-aminopropyl)diethanolamine (C7H18N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Structural Analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine, a molecule of interest in various chemical and pharmaceutical applications. Due to a notable scarcity of direct experimental data in publicly accessible literature, this guide integrates theoretical predictions, comparative analysis with analogous structures, and generalized experimental protocols. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, expected spectroscopic signatures, and potential synthesis and analysis workflows.
Introduction
N,N-Bis(2-hydroxyethyl)-1,3-propanediamine is a diamine substituted with two hydroxyethyl (B10761427) groups on one of the nitrogen atoms. This structure imparts both hydrophilicity, due to the hydroxyl groups, and chelating potential, owing to the presence of multiple heteroatoms (two nitrogens and two oxygens). These characteristics suggest its potential utility as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide aims to provide a detailed overview of its structural and spectroscopic characteristics, leveraging data from similar compounds to predict its properties in the absence of direct experimental findings.
Physicochemical Properties
The fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are summarized in Table 1. These values are critical for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈N₂O₂ | - |
| Molecular Weight | 162.23 g/mol | - |
| CAS Number | 4405-12-7 | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | - |
| Boiling Point | 317.6 ± 27.0 °C (Predicted) | [2] |
| Density | 1.035 g/mL (Predicted) | [2] |
| pKa | 14.49 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water and polar organic solvents (Predicted) | - |
Table 1: Predicted Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Structural and Spectroscopic Analysis (Predicted)
In the absence of specific experimental data, this section provides a predicted analysis of the structural and spectroscopic features of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine based on the known properties of its functional groups and analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are presented in Tables 2 and 3, respectively. These predictions are based on established chemical shift ranges for similar functional groups.[3][4][5][6][7]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (C1 of propanediamine) | 2.5 - 2.8 | Triplet | 2H |
| -CH₂- (C2 of propanediamine) | 1.6 - 1.9 | Quintet | 2H |
| -CH₂- (C3 of propanediamine) | 2.6 - 2.9 | Triplet | 2H |
| -CH₂- (N-CH₂ of hydroxyethyl) | 2.7 - 3.0 | Triplet | 4H |
| -CH₂- (O-CH₂ of hydroxyethyl) | 3.5 - 3.8 | Triplet | 4H |
| -OH | 2.0 - 4.0 | Broad Singlet | 2H |
| -NH₂ | 1.0 - 3.0 | Singlet | 2H |
Table 2: Predicted ¹H NMR Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (C1 of propanediamine) | ~40 - 45 |
| -CH₂- (C2 of propanediamine) | ~25 - 30 |
| -CH₂- (C3 of propanediamine) | ~50 - 55 |
| -CH₂- (N-CH₂ of hydroxyethyl) | ~55 - 60 |
| -CH₂- (O-CH₂ of hydroxyethyl) | ~60 - 65 |
Table 3: Predicted ¹³C NMR Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine are listed in Table 4. These predictions are based on characteristic vibrational frequencies of amines, alcohols, and alkanes.[8][9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |
| C-N stretch (amine) | 1020 - 1250 | Medium |
Table 4: Predicted Infrared (IR) Spectral Data for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Bis(2-hydroxyethyl)-1,3-propanediamine, the molecular ion peak [M]⁺ would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of hydroxyl groups, ethyl groups, and cleavage of the propane (B168953) chain.[10][11]
Experimental Protocols
Synthesis
A plausible synthetic route to N,N-Bis(2-hydroxyethyl)-1,3-propanediamine involves the reaction of 1,3-diaminopropane (B46017) with two equivalents of ethylene (B1197577) oxide. This reaction should be carried out in a suitable solvent, such as ethanol (B145695) or water, and may require heating. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Alternatively, a reductive amination approach could be employed, reacting 1,3-diaminopropane with two equivalents of 2-hydroxyacetaldehyde in the presence of a reducing agent like sodium borohydride.
General Synthesis Protocol:
-
Dissolve 1,3-diaminopropane in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add two equivalents of ethylene oxide to the solution at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using distillation or column chromatography to obtain pure N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Characterization
The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.
-
Purity Analysis: The purity of the final compound would be assessed by GC or high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and structural analysis of N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Caption: Proposed synthesis workflow for N,N-Bis(2-hydroxyethyl)-1,3-propanediamine.
Caption: General workflow for the structural analysis and characterization.
Conclusion
While direct experimental data on N,N-Bis(2-hydroxyethyl)-1,3-propanediamine remains elusive in the current scientific literature, this technical guide provides a robust theoretical and comparative analysis of its structural and spectroscopic properties. The predicted data and generalized experimental protocols offer a valuable starting point for researchers interested in the synthesis, characterization, and application of this compound. Further experimental investigation is necessary to validate these predictions and fully elucidate the properties of this promising molecule.
References
- 1. nzlii.org [nzlii.org]
- 2. N,N'-Bis(2-Hydroxyethyl)propane-1,3-diamine | 10563-27-6 [amp.chemicalbook.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (PDF) Variable Temperature 1H and 13C NMR Study of [research.amanote.com]
- 8. researchgate.net [researchgate.net]
- 9. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 10. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Health and safety handling of aminopropyldiethanolamine in the lab
An In-depth Technical Guide to the Health and Safety Handling of Aminopropyldiethanolamine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopropyldiethanolamine (APDEA), CAS No. 4985-85-7, is a colorless, viscous liquid with a faint fish-like odor.[1][2][3][4] It is soluble in water and finds application in various industrial and laboratory settings, including as a potential coreactant in electrochemiluminescence applications.[4][5] Chemically, APDEA is an aminoalcohol, and its basic nature is a primary driver of its hazardous properties.[1][3][5] This guide provides a comprehensive overview of the health and safety considerations essential for the handling of APDEA in a laboratory environment, with a focus on data presentation, experimental protocols, and clear visual guides.
Hazard Identification and Classification
Aminopropyldiethanolamine is classified as a corrosive substance.[2][3][6] The primary hazards are severe skin burns and serious eye damage.[1][6][7][8] It is crucial for all personnel handling this chemical to be fully aware of its potential risks.
GHS Classification:
-
Skin Corrosion/Irritation, Sub-category 1C[1]
-
Serious Eye Damage/Eye Irritation, Category 1[1]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[1]
Signal Word: Danger[1]
Hazard Statements:
-
H411: Toxic to aquatic life with long lasting effects.[1]
Physicochemical and Toxicological Data
Quantitative data is essential for a thorough risk assessment. The following tables summarize the key physicochemical and toxicological properties of APDEA.
Table 1: Physicochemical Properties of Aminopropyldiethanolamine
| Property | Value | Reference |
| CAS Number | 4985-85-7 | [9][10] |
| Molecular Formula | C7H18N2O2 | [9][10] |
| Molecular Weight | 162.23 g/mol | [3][10] |
| Appearance | Colorless liquid with a faint fishlike odor | [1][2][3][4] |
| Boiling Point | 207 °C to 328°C | [1][4][10] |
| Flash Point | 138 °C to 145.2 °C | [1][4][10] |
| Density | 1.07 g/cm³ to 1.1 g/cm³ | [4][10] |
| Water Solubility | Soluble | [3][4] |
| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C | [10] |
Table 2: Toxicological Data for Aminopropyldiethanolamine
| Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | 3500 mg/kg | [11] |
| Acute Dermal Toxicity (LD50) | - | No data available | [1] |
| Acute Inhalation Toxicity (LC50) | - | No data available | [1] |
| Skin Corrosion/Irritation | - | Causes severe skin burns | [1][6] |
| Serious Eye Damage/Irritation | - | Causes serious eye damage | [1][6] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Reference |
| OSHA (PEL) | Not established | [2] |
| ACGIH (TLV) | Not established | [2] |
| NIOSH (REL) | Not established | [2] |
It is important to note that the absence of established occupational exposure limits does not imply that the substance is safe.[2] All necessary precautions should be taken to minimize exposure.
Experimental Protocols for Hazard Assessment
The corrosive properties of APDEA on skin and eyes are its most significant hazards. The standard methods for assessing these endpoints are the OECD Test Guidelines 404 and 405.
Protocol for Acute Dermal Irritation/Corrosion (based on OECD 404)
This test is designed to assess the potential of a substance to cause irreversible skin damage.
-
Test System: The albino rabbit is the recommended species.
-
Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.
-
Application: A dose of 0.5 mL of liquid APDEA is applied to a small area of skin (approximately 6 cm²) under a gauze patch. An untreated area of skin serves as a control.
-
Exposure: The test substance is applied for a duration of up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system. Corrosive effects are noted if irreversible tissue damage is observed.
Protocol for Acute Eye Irritation/Corrosion (based on OECD 405)
This test evaluates the potential of a substance to cause serious eye damage.
-
Test System: The albino rabbit is the preferred species.
-
Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva. The reversibility of any observed lesions is also assessed over a period of up to 21 days.
-
Pain Management: To minimize animal distress, the use of topical anesthetics and systemic analgesics is strongly recommended.
-
Sequential Testing: The test is typically performed on one animal initially. If corrosive or severe irritant effects are observed, no further testing is necessary. If the initial results are less severe, the test may be confirmed in up to two additional animals.
Visual Guides to Safety and Emergency Procedures
Mechanism of Corrosive Action
The corrosive nature of aminopropyldiethanolamine is attributed to its alkalinity. As a base, it can cause saponification of fats and extraction of lipids from cell membranes, leading to cell death and tissue damage.
Caption: General mechanism of alkaline corrosion by APDEA.
Laboratory Workflow for Handling APDEA
A systematic approach is crucial when working with corrosive chemicals like APDEA. The following workflow outlines the key steps to ensure safety.
Caption: Laboratory workflow for handling APDEA safely.
First Aid Procedures for APDEA Exposure
Immediate and appropriate first aid is critical in the event of an exposure to APDEA.
Caption: First aid flowchart for exposure to APDEA.
Safe Handling and Storage
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2][9][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling APDEA.[1][6][10]
-
Skin Protection: Use impervious gloves (e.g., nitrile or neoprene) and wear a lab coat or chemical-resistant apron.[1][10][12] Ensure that clothing is fully protective.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][12]
Handling Procedures
-
Use non-sparking tools to prevent ignition sources.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][10]
-
Store away from incompatible materials such as strong acids, oxidizing agents, and acid halides.[2][3][12]
Accidental Release and Disposal
Spill Response
-
Evacuate personnel from the area and ensure adequate ventilation.[1]
-
Eliminate all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][9]
-
Neutralize the residue with a dilute solution of a weak acid, such as acetic acid, before final cleanup.[6]
Waste Disposal
-
Dispose of APDEA waste through a licensed waste disposal company.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]
-
Do not allow the chemical to enter drains or waterways.[1][9]
Conclusion
Aminopropyldiethanolamine is a valuable laboratory chemical that poses significant corrosive hazards. A thorough understanding of its properties, combined with strict adherence to safety protocols, is essential for its safe use. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with APDEA and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. oecd.org [oecd.org]
An In-depth Technical Guide to the Reactivity of N-(3-Aminopropyl)diethanolamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)diethanolamine (APDEA), with CAS number 4985-85-7, is a versatile organic compound characterized by the presence of multiple functional groups: a primary amine, a tertiary amine, and two hydroxyl groups.[1][2] This unique structure, combining different nucleophilic centers, makes APDEA a valuable building block in a wide array of chemical syntheses, from polymer chemistry to the development of pharmaceutical intermediates.[1][2] Its IUPAC name is 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol.[1][][4]
The reactivity of APDEA is governed by the differential nucleophilicity of its functional groups. The primary amine is generally the most reactive site towards electrophiles, followed by the tertiary amine, and finally the hydroxyl groups, which are less nucleophilic. This hierarchy allows for selective reactions under controlled conditions. This guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, supported by experimental protocols and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C7H18N2O2 | [1][2][5][6] |
| Molecular Weight | 162.23 g/mol | [1][2][5][6][7] |
| Appearance | Colorless to light yellow liquid | [1][5][6][7] |
| Odor | Faint fish-like | [5][6][7] |
| Boiling Point | 207 °C | [1][4] |
| Flash Point | 138 °C | [1][6] |
| Density | 1.07 g/mL | [1][4][6] |
| Water Solubility | Soluble | [1][5][6][7] |
Core Reactivity with Electrophiles
This compound is an aminoalcohol that exhibits basic properties and reacts exothermically with acids.[5][6][7] Its multiple nucleophilic sites allow for reactions with a variety of electrophiles, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5][6][7][8]
Hierarchical Reactivity of Functional Groups
The reactivity of APDEA's functional groups towards electrophiles generally follows this order: primary amine > tertiary amine > hydroxyl groups. This selectivity is influenced by factors such as basicity, steric hindrance, and reaction conditions.
Caption: Logical diagram of functional group reactivity.
Reaction with Epoxides
The reaction of APDEA with epoxides is fundamental to its use as a curing agent for epoxy resins.[9] The primary amine's active hydrogens react with the epoxy group to form a secondary amine, which can then react with another epoxy group.[9] This cross-linking reaction is crucial for polymer formation.[9] The tertiary amine can also catalyze the ring-opening of the epoxide.[9][10]
Caption: Workflow for APDEA as an epoxy curing agent.
Reaction with Isocyanates
The primary amine of APDEA reacts readily with isocyanates to form urea (B33335) linkages. The hydroxyl groups can also react, albeit typically under more forcing conditions or with catalysis, to form urethane (B1682113) (carbamate) linkages. This reactivity is utilized in the formation of polyurethanes and polyureas.
Caption: Reaction of APDEA with an isocyanate.
Acylation Reactions
With acylating agents such as acid chlorides and anhydrides, the primary amine of APDEA is selectively acylated to form a stable amide bond. The hydroxyl groups can also be acylated to form esters, but this generally requires more stringent conditions or the use of catalysts.
Alkylation Reactions
Alkylation with alkyl halides primarily occurs at the primary amine, yielding a secondary amine.[11] However, the product amine can compete with the starting material, potentially leading to mixtures of higher alkylated products.[11] The tertiary amine can also undergo alkylation to form a quaternary ammonium (B1175870) salt.[11]
Table 2: Summary of this compound Reactions with Electrophiles
| Electrophile Class | Primary Reactive Site | Product Functional Group | Typical Conditions |
| Epoxides | Primary Amine | β-hydroxy secondary amine, then tertiary amine | Room temperature or moderate heat |
| Isocyanates | Primary Amine | Urea | Room temperature, often in aprotic solvent |
| Acid Halides | Primary Amine | Amide | Low temperature, in the presence of a base |
| Acid Anhydrides | Primary Amine | Amide | Moderate heat, optional catalyst |
| Alkyl Halides | Primary & Tertiary Amines | Secondary/Tertiary Amine, Quaternary Salt | Varies, may require base and heat |
| Aldehydes/Ketones | Primary Amine | Imine (Schiff Base) | Mild acid or base catalysis, removal of water |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound.
General Experimental Workflow
A typical workflow for reactions involving APDEA involves several key stages, from preparation to purification.
Caption: A generalized workflow for APDEA reactions.
Protocol for Reaction with an Epoxide (Epoxy Resin Curing)
-
Preparation : In a suitable reaction vessel, add the desired amount of liquid epoxy resin (e.g., diglycidyl ether of bisphenol A).
-
Addition of Curing Agent : At room temperature, add a stoichiometric amount of this compound to the epoxy resin with vigorous stirring. The amount is calculated based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin.
-
Mixing : Continue to stir the mixture until a homogeneous solution is achieved. An exotherm may be observed.
-
Curing : Allow the mixture to cure at ambient temperature for 24 hours, followed by an optional post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) to ensure complete reaction and development of optimal properties.
-
Characterization : The cured material can be characterized by techniques such as differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and infrared (IR) spectroscopy to monitor the disappearance of the epoxide peak.
Protocol for Acylation with an Acid Chloride
-
Preparation : Dissolve this compound (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent : Add the acid chloride (1 equivalent), dissolved in the same solvent, dropwise to the cooled solution with constant stirring.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.
Conclusion
This compound is a highly functional and reactive molecule with broad applications in chemical synthesis. Its differential reactivity, stemming from the presence of primary and tertiary amines and hydroxyl groups, allows for its use as a versatile building block. A thorough understanding of its reactivity profile with various electrophiles is essential for researchers and professionals in materials science and drug development to effectively harness its synthetic potential. This guide has provided a foundational overview of these reactions, complete with structured data and generalized experimental protocols.
References
- 1. This compound | 4985-85-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. This compound | 4985-85-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
An In-depth Technical Guide on the Thermal Stability and Degradation of N-(3-Aminopropyl)diethanolamine
Introduction to N-(3-Aminopropyl)diethanolamine (APDEA)
This compound, with the CAS number 4985-85-7, is a versatile organic compound featuring a primary amine, a tertiary amine, and two hydroxyl functional groups. This unique structure allows it to be used in a variety of applications, including as a hardener for epoxy resins, a corrosion inhibitor, and in the synthesis of specialty chemicals. Understanding its thermal stability is crucial for determining safe operating temperatures, predicting shelf-life, and identifying potential degradation products that could affect its performance and safety.
Physicochemical Properties of APDEA
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₈N₂O₂ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless liquid with a faint fish-like odor |
| Boiling Point | 207 °C |
| Flash Point | 138 °C |
| Density | 1.07 g/cm³ |
General Thermal Stability of Alkanolamines and Diamines
The thermal stability of alkanolamines and diamines is influenced by several factors including the type of amine (primary, secondary, or tertiary), the presence of other functional groups, and the environmental conditions (e.g., presence of CO₂, oxygen).[1] Generally, the order of thermal stability for ethanolamines is primary amine < secondary amine < tertiary amine.[2] However, the efficiency of CO₂ capture, a common application for such amines, is inversely related to this stability trend.[2]
Thermal degradation of amines is a significant concern in industrial applications, such as CO₂ capture, where high temperatures in stripper and reboiler units can lead to solvent loss and the formation of corrosive byproducts.[3] For diethanolamine (B148213) (DEA), a secondary alkanolamine structurally related to the tertiary amine portion of APDEA, thermal degradation is minimal up to approximately 204°C (400°F), but the rate increases significantly with temperature and the presence of carbon dioxide.[3]
For diamines, a common thermal degradation route involves the formation of a carbamate, which can then undergo intermolecular cyclization to form an imidazolidinone or be attacked by another free amine to form a urea (B33335) derivative.[4][5]
Hypothetical Thermal Degradation Pathways of APDEA
Given its hybrid structure of a diethanolamine and an aminopropane moiety, APDEA's thermal degradation can be hypothesized to proceed through pathways characteristic of both parent structures.
-
Pathway A: Diethanolamine-like Degradation: The diethanolamine part of the molecule could undergo intramolecular reactions. One potential mechanism involves an intramolecular proton transfer from a hydroxyl group to the tertiary amine, followed by a nucleophilic attack of the resulting alkoxide on a carbon adjacent to the nitrogen. This could lead to the cleavage of a C-N bond, potentially forming smaller, more volatile compounds.[2]
-
Pathway B: Diamine-like Degradation: The 1,3-diaminopropane (B46017) backbone is susceptible to degradation pathways observed in other diamines. In the presence of CO₂, the primary amine can form a carbamate. This intermediate can then undergo intermolecular cyclization with another APDEA molecule or be attacked by the primary amine of another APDEA molecule to form N,N'-bis(3-(diethanolamino)propyl)urea.[4]
These proposed pathways are illustrated in the diagram below.
Caption: Proposed thermal degradation pathways for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation products of APDEA, a series of analytical techniques would be employed. The general methodologies for these key experiments are described below.
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which degradation occurs and the extent of mass loss.[6][7]
General Protocol:
-
Sample Preparation: A small amount of the liquid APDEA sample (typically 5-20 mg) is weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).[8] For liquid samples, a hermetic pan with a pin-hole lid may be used to control evaporation.[9]
-
Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.
-
Experimental Conditions: A purge gas (typically inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study oxidative decomposition) is flowed through the furnace at a constant rate (e.g., 30-50 mL/min).[8]
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 500-800°C).[10]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and can also indicate decomposition.[11][12]
General Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of liquid APDEA is hermetically sealed in a DSC pan (e.g., aluminum).[12] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Heating Program: The cell is heated (and/or cooled) at a controlled, linear rate (e.g., 10°C/min) over the temperature range of interest.
-
Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow versus temperature, with endothermic or exothermic peaks indicating thermal events.
Principle: This technique is used to identify the degradation products. A sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[13][14]
General Protocol:
-
Sample Introduction: A microgram-to-milligram quantity of the APDEA sample is placed in the pyrolyzer.[14]
-
Pyrolysis: The sample is heated rapidly to a specific decomposition temperature (e.g., 500-1000°C) in an inert carrier gas (e.g., helium).[13]
-
GC Separation: The resulting volatile fragments (pyrolysates) are swept into a GC column, where they are separated based on their boiling points and interaction with the column's stationary phase.
-
MS Detection and Identification: As the separated fragments elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each fragment serves as a chemical fingerprint, which can be compared against spectral libraries for identification.
The following diagram illustrates a typical workflow for these analyses.
Caption: Workflow for the thermal analysis of this compound.
Conclusion and Future Work
While the physicochemical properties of this compound are documented, there is a clear gap in the scientific literature regarding its thermal stability and degradation mechanisms. Based on the behavior of structurally related alkanolamines and diamines, it is plausible that APDEA degrades through complex pathways involving both molecular cleavage and condensation reactions, particularly in the presence of CO₂.
To provide a definitive understanding, experimental studies employing TGA, DSC, and Py-GC-MS are essential. Such research would not only establish the safe operating limits for APDEA in various applications but also elucidate its degradation pathways, enabling better process control and safety management for researchers and professionals in drug development and chemical synthesis.
References
- 1. encompass.eku.edu [encompass.eku.edu]
- 2. researchgate.net [researchgate.net]
- 3. Amine Thermal Degradation [bre.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. etamu.edu [etamu.edu]
- 8. epfl.ch [epfl.ch]
- 9. tainstruments.com [tainstruments.com]
- 10. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 11. web.williams.edu [web.williams.edu]
- 12. qualitest.ae [qualitest.ae]
- 13. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
- 14. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
N-(3-Aminopropyl)diethanolamine molecular weight and formula verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the chemical and physical properties of N-(3-Aminopropyl)diethanolamine, a versatile amino alcohol compound. The information is presented to support its application in research, particularly in the fields of chemistry and drug development.
Core Chemical Data
This compound, identified by the CAS number 4985-85-7, is a significant building block in organic synthesis.[1] Its bifunctional nature, possessing both amine and hydroxyl groups, allows for a wide range of chemical modifications and applications.
The empirical and molecular data for this compound have been verified across multiple sources and are summarized in the table below for ease of reference. This data is fundamental for stoichiometric calculations in reaction planning and for the characterization of resulting products.
| Identifier | Value | Source |
| Molecular Formula | C7H18N2O2 | [1][2][3][] |
| Molecular Weight | 162.23 g/mol | [1][2][3][5][6] |
| IUPAC Name | 2-[3-Aminopropyl(2-hydroxyethyl)amino]ethanol | [1][] |
| CAS Number | 4985-85-7 | [1] |
| Density | 1.07 g/mL | [1][] |
| Boiling Point | 207 °C | [1] |
| Flash Point | 138 °C | [1] |
| Physical State | Liquid | [1] |
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for this compound are proprietary and vary by application, a general workflow for its use as a reactant in a hypothetical conjugation reaction is outlined below. This serves as a template that can be adapted for specific research needs.
Objective: To conjugate this compound to a carboxyl-containing molecule (Molecule-COOH) via amide bond formation.
Materials:
-
This compound
-
Molecule-COOH
-
Coupling agent (e.g., EDC, DCC)
-
Activation agent (e.g., NHS, HOBt)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Quenching agent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Methodology:
-
Activation of Carboxyl Group: Dissolve Molecule-COOH in the anhydrous solvent. Add the coupling agent and activation agent. Stir the mixture at room temperature for 1-2 hours to form an active ester.
-
Conjugation Reaction: Add this compound to the activated Molecule-COOH solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Quenching: Once the reaction is complete, add a quenching agent to deactivate any remaining active esters.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using analytical methods such as NMR and mass spectrometry.
Visualized Workflow: Amide Bond Formation
The following diagram illustrates the logical steps for the synthesis and verification of a conjugate molecule derived from this compound.
Caption: A generalized workflow for the synthesis and purification of a conjugate molecule.
References
Methodological & Application
Application Notes and Protocols for N-(3-Aminopropyl)diethanolamine as a Polyurethane Chain Extender
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing N-(3-Aminopropyl)diethanolamine (APDEA) as a chain extender in polyurethane synthesis. The unique trifunctional nature of APDEA, possessing one primary amine and two primary hydroxyl groups, allows for the creation of crosslinked polyurethane networks with tailored properties, making it a molecule of interest for applications in biomaterials and drug delivery systems.
Introduction
This compound is a versatile chain extender for polyurethane synthesis. Its structure incorporates a primary amine, which exhibits high reactivity towards isocyanate groups, and two primary hydroxyl groups, which react at a slower rate, particularly in the absence of a catalyst. This differential reactivity allows for a degree of control over the polymerization process. The incorporation of APDEA into the polyurethane backbone can introduce branching and crosslinking, leading to materials with enhanced thermal and mechanical properties. The presence of tertiary amine groups in the polymer structure can also impart catalytic activity and pH-responsiveness, which is advantageous for biomedical applications such as drug delivery matrices.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C7H18N2O2 |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~280 °C |
| Density | ~1.06 g/cm³ |
| Functionality | 3 (1 primary amine, 2 primary hydroxyls) |
Experimental Protocols
The following protocols describe the synthesis of a polyurethane elastomer using a two-step prepolymer method, where APDEA is used as the chain extender.
Materials
-
Polyol (e.g., Polycaprolactone diol (PCL), Polytetrahydrofuran diol (PTMG), Mn = 2000 g/mol )
-
Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))
-
This compound (APDEA)
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Nitrogen gas supply
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Vacuum oven
Prepolymer Synthesis (Step 1)
-
Preparation : Dry the polyol under vacuum at 80-100 °C for at least 4 hours to remove any residual water.
-
Reaction Setup : Assemble a clean, dry three-neck flask with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
-
Charging Reactants : Charge the dried polyol into the reaction flask.
-
Inert Atmosphere : Purge the system with dry nitrogen gas and maintain a slight positive pressure throughout the reaction.
-
Heating : Heat the polyol to the desired reaction temperature (typically 70-80 °C) with constant stirring.
-
Isocyanate Addition : Slowly add the diisocyanate to the polyol through the dropping funnel over a period of 30-60 minutes. The molar ratio of NCO to OH groups should be controlled, typically around 2:1.
-
Reaction : Allow the reaction to proceed at 70-80 °C for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.
Chain Extension with APDEA (Step 2)
-
Prepolymer Dilution : Cool the NCO-terminated prepolymer to approximately 50-60 °C and dissolve it in a suitable anhydrous solvent (e.g., DMF, DMSO) to achieve a desired viscosity.
-
Chain Extender Solution : In a separate vessel, prepare a solution of APDEA in the same anhydrous solvent.
-
Addition of Chain Extender : Add the APDEA solution dropwise to the stirred prepolymer solution. The stoichiometry is critical; the molar ratio of the remaining NCO groups on the prepolymer to the total reactive groups (NH2 + OH) on APDEA is typically targeted at 1:1.
-
Curing : After the addition is complete, continue stirring for another 1-2 hours at 60-70 °C.
-
Casting and Post-Curing : Cast the resulting polyurethane solution into a mold and cure in a vacuum oven at 80-100 °C for 12-24 hours to remove the solvent and complete the reaction.
Data Presentation
The properties of polyurethanes can be significantly influenced by the type of polyol, diisocyanate, and the NCO/OH ratio. The following table provides representative data on how the incorporation of APDEA as a chain extender might affect the final polymer properties compared to a conventional diol chain extender like 1,4-butanediol (B3395766) (BDO).
| Property | Polyurethane with BDO | Polyurethane with APDEA |
| Tensile Strength (MPa) | 25 - 35 | 30 - 45 |
| Elongation at Break (%) | 400 - 600 | 300 - 500 |
| Shore A Hardness | 80 - 90 | 85 - 95 |
| Glass Transition Temp. (Tg, °C) | -30 to -40 | -25 to -35 |
| Thermal Decomposition Temp. (T5%, °C) | 280 - 300 | 300 - 320 |
| Swell Ratio in DMF (%) | ~250 | ~180 |
Note: The data presented are illustrative and can vary based on the specific formulation and processing conditions.
Visualizations
Polyurethane Formation with APDEA Chain Extender
Caption: Reaction scheme for the formation of a crosslinked polyurethane network using a prepolymer and APDEA as a chain extender.
Experimental Workflow for Polyurethane Synthesis
Caption: A typical experimental workflow for the synthesis of polyurethane using the prepolymer method with APDEA as a chain extender.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a promising trifunctional chain extender for creating crosslinked polyurethanes. The differential reactivity of its amine and hydroxyl groups offers a level of control during synthesis. The resulting polymers are expected to exhibit enhanced thermal and mechanical properties, making them suitable for a range of applications, including in the biomedical field where tailored material properties are crucial. The provided protocol serves as a foundational guide for researchers to explore the potential of APDEA in their polyurethane formulations. Further optimization of stoichiometric ratios and reaction conditions may be necessary to achieve the desired material characteristics for specific applications.
Application Notes and Protocols: N-(3-Aminopropyl)diethanolamine as a Curing Agent for Epoxy Resins
For: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Aminopropyl)diethanolamine (APDEA) is a trifunctional curing agent for epoxy resins, possessing a primary amine and two hydroxyl groups. This unique structure allows for a versatile curing profile, with the primary amine initiating a rapid cross-linking reaction at ambient or slightly elevated temperatures, and the hydroxyl groups contributing to further cross-linking at higher temperatures, potentially leading to a densely cross-linked network with enhanced thermal and mechanical properties. These characteristics make APDEA a candidate for a range of applications, from coatings and adhesives to composite matrices.
This document provides an overview of the anticipated properties of epoxy resins cured with this compound, along with detailed protocols for its use and characterization. Due to the limited availability of specific experimental data for this curing agent in publicly accessible literature, some of the quantitative data presented is based on the known behavior of similar aminoalcohol and aliphatic amine curing agents. Researchers are strongly encouraged to perform their own optimizations and characterizations for their specific epoxy resin systems.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 4985-85-7 |
| Molecular Formula | C₇H₁₈N₂O₂ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.07 g/cm³ |
| Boiling Point | 207 °C |
| Flash Point | 138 °C |
| Amine Hydrogen Equivalent Weight (AHEW) | 40.56 g/eq (calculated) |
Curing Mechanism
The curing of epoxy resins with this compound proceeds through a two-stage mechanism involving the primary amine and the hydroxyl groups.
Stage 1: Amine-Epoxy Addition Reaction The primary amine group of APDEA reacts with the epoxy groups of the resin via a nucleophilic addition reaction. This reaction can occur at ambient temperatures and is responsible for the initial gelation and solidification of the resin system.
Stage 2: Hydroxyl-Epoxy Etherification Reaction The two hydroxyl groups on the APDEA molecule can also react with epoxy groups, forming ether linkages. This reaction is typically much slower than the amine-epoxy reaction at ambient temperatures and often requires elevated temperatures (post-curing) to proceed to a significant extent. This secondary reaction increases the cross-link density of the polymer network, which can lead to improved thermal and mechanical properties.
Figure 1: Simplified reaction pathway for epoxy curing with this compound.
Illustrative Performance Data
The following tables summarize the expected performance of a standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight ~188 g/eq) cured with a stoichiometric amount of this compound. Note: These values are illustrative and based on typical data for similar aliphatic amine curing agents. Actual values will depend on the specific epoxy resin, curing conditions, and testing methodology.
Table 1: Typical Curing Characteristics
| Parameter | Condition | Illustrative Value |
| Mix Ratio (phr) | DGEBA (EEW 188) | ~22 |
| Gel Time (100g mass) | 25 °C | 20 - 40 minutes |
| 50 °C | 5 - 15 minutes | |
| Thin Film Set Time | 25 °C | 4 - 6 hours |
| Recommended Cure Schedule | Initial Cure | 24 hours at 25 °C |
| Post-Cure | 2 hours at 80 °C |
Table 2: Illustrative Mechanical and Thermal Properties
| Property | Test Method | Illustrative Value (Post-Cured) |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 5 % |
| Shore D Hardness | ASTM D2240 | 80 - 85 |
| Glass Transition Temp. (Tg) | DSC | 90 - 120 °C |
| Heat Distortion Temp. (HDT) | ASTM D648 | 80 - 110 °C |
Experimental Protocols
The following protocols provide a general framework for the preparation, curing, and characterization of epoxy resins using this compound as a curing agent.
Protocol for Sample Preparation and Curing
Materials:
-
Liquid epoxy resin (e.g., DGEBA, EEW 182-192)
-
This compound (APDEA)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Molds for specimen casting (e.g., silicone or PTFE)
-
Programmable oven
Procedure:
-
Calculate Mix Ratio: Determine the stoichiometric parts per hundred of resin (phr) of APDEA required using the following formula: phr = (AHEW of APDEA / EEW of Epoxy Resin) * 100 For APDEA (AHEW ≈ 40.56 g/eq) and a standard DGEBA resin (EEW ≈ 188 g/eq), the phr is approximately 21.6.
-
Weighing: Accurately weigh the required amount of epoxy resin into a clean, dry mixing cup.
-
Addition of Curing Agent: Add the calculated amount of APDEA to the epoxy resin.
-
Mixing: Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into the desired molds.
-
Curing:
-
Initial Cure: Allow the cast samples to cure at ambient temperature (e.g., 25 °C) for 24 hours.
-
Post-Cure: Place the samples in a programmable oven and cure at an elevated temperature (e.g., 80 °C) for 2 hours to complete the cross-linking reaction.
-
-
Cooling: Allow the samples to cool slowly to room temperature before demolding.
Figure 2: General experimental workflow for sample preparation and testing.
Protocol for Characterization
a) Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature (Tg)
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/APDEA mixture in a hermetically sealed aluminum pan.
-
Non-isothermal Scan (Cure Profile): Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) to determine the exothermic curing peak and the total heat of reaction.
-
Isothermal Scan (Cure Kinetics): Equilibrate the instrument at a desired isothermal cure temperature (e.g., 50, 60, 70 °C) and place the sample in the cell. Monitor the heat flow as a function of time until the reaction is complete.
-
Tg Determination: For a cured sample, perform a heat-cool-heat cycle (e.g., from 25 °C to 150 °C at 10 °C/min) to determine the glass transition temperature from the second heating scan.
b) Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure
-
Instrument: FTIR Spectrometer
-
Procedure:
-
Acquire a spectrum of the uncured mixture.
-
Place a thin film of the mixture between two salt plates (e.g., KBr).
-
Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands (broad peak around 3400 cm⁻¹) over time at a specific curing temperature.
-
c) Mechanical Testing
-
Tensile Properties (ASTM D638): Use dog-bone shaped specimens and a universal testing machine to determine tensile strength, modulus, and elongation at break.
-
Hardness (ASTM D2240): Use a Shore D durometer to measure the indentation hardness of the cured sample.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer
The information provided in these application notes is for guidance only. The performance characteristics are illustrative and not guaranteed. It is the responsibility of the user to determine the suitability of this compound for their specific application through their own testing and evaluation.
Application Notes and Protocols for the Synthesis of Functionalized Materials Using N-(3-Aminopropyl)diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various functionalized materials utilizing N-(3-Aminopropyl)diethanolamine (APDEA). APDEA is a versatile building block due to its unique combination of a primary amine and two hydroxyl functional groups, making it an excellent candidate for developing a wide range of materials for biomedical and pharmaceutical research.[] The protocols herein cover surface modification, synthesis of polyurethanes, fabrication of hydrogels, and preparation of functionalized nanoparticles for drug delivery applications.
Surface Functionalization of Materials
The primary amine group of this compound (APDEA) allows for its covalent attachment to surfaces containing activated functional groups, such as carboxylates. This process is valuable for creating biocompatible surfaces for biosensors, cell culture substrates, and medical implants. The presence of hydroxyl groups on the functionalized surface can enhance hydrophilicity and provide sites for further modifications.[2]
1.1. Application: Surface Modification of Biosensor Chips
This protocol describes the functionalization of a carboxyl-terminated surface on a substrate like a glass slide or a gold-coated biosensor chip using APDEA. The resulting hydroxyl-rich surface can reduce non-specific protein adsorption and serve as a platform for immobilizing biorecognition molecules.
1.2. Quantitative Data: Surface Characterization
The following table summarizes the expected quantitative data for a glass surface functionalized with APDEA. These values are representative and may vary depending on the substrate and specific reaction conditions.
| Parameter | Expected Value | Characterization Method |
| Water Contact Angle | 35° - 55° | Goniometry |
| Surface Free Energy | 45 - 60 mN/m | Contact Angle Analysis |
| Amine Group Density | 1 - 5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) |
| Layer Thickness | 1 - 3 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
1.3. Experimental Protocol: Surface Functionalization with APDEA
This protocol is divided into two main stages: preparation of a carboxylated surface and the subsequent coupling of APDEA.
Materials and Reagents:
-
Glass slides or other suitable substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Succinic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound (APDEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Protocol Steps:
-
Substrate Cleaning:
-
Immerse glass slides in piranha solution for 1 hour. (Handle with extreme care in a fume hood).
-
Rinse the slides thoroughly with DI water and then with ethanol.
-
Dry the slides under a stream of nitrogen gas and bake at 110°C for 30 minutes.[2]
-
-
Surface Amination:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the APTES solution for 2 hours at room temperature with gentle agitation.[2]
-
Rinse the slides with toluene, followed by ethanol, and finally DI water.
-
Dry the aminated slides under a stream of nitrogen and bake at 110°C for 30 minutes.[2]
-
-
Carboxylation of the Aminated Surface:
-
Coupling of this compound (APDEA):
-
Prepare a fresh activation solution of 0.1 M EDC and 0.05 M NHS in PBS (pH 7.4).
-
Immerse the carboxylated slides in the EDC/NHS solution for 15 minutes at room temperature to activate the carboxyl groups.
-
Prepare a 10 mM solution of APDEA in PBS (pH 7.4).
-
Remove the slides from the EDC/NHS solution and rinse briefly with DI water.
-
Immediately immerse the activated slides in the APDEA solution for 2 hours at room temperature.[2]
-
Rinse the functionalized slides with PBS, followed by DI water.
-
Dry the slides under a stream of nitrogen. The functionalized surface is now ready for use.[2]
-
1.4. Experimental Workflow Diagram
Caption: Workflow for surface functionalization with APDEA.
Synthesis of APDEA-Based Polyurethanes
The diol functionality of APDEA makes it a suitable chain extender or cross-linker in the synthesis of polyurethanes. By reacting with diisocyanates, APDEA can be incorporated into the polymer backbone, imparting hydrophilicity and providing reactive sites for further modification.
2.1. Application: Synthesis of a Biocompatible Polyurethane Elastomer
This protocol describes the synthesis of a polyurethane elastomer using a two-step process where a prepolymer is first formed, followed by chain extension with APDEA.
2.2. Quantitative Data: Polyurethane Properties
The following table presents typical properties of polyurethane elastomers. The specific values will depend on the choice of diisocyanate, polyol, and the ratio of reactants.
| Parameter | Expected Value | Characterization Method |
| Tensile Strength | 20 - 50 MPa | Universal Testing Machine |
| Elongation at Break | 300 - 800% | Universal Testing Machine |
| Shore A Hardness | 70 - 95 | Durometer |
| Glass Transition Temp. | -40 to -10 °C | Differential Scanning Calorimetry (DSC) |
2.3. Experimental Protocol: Polyurethane Synthesis
Materials and Reagents:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ~2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (APDEA)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
Protocol Steps:
-
Prepolymer Synthesis:
-
Dry the PTMEG at 80°C under vacuum for at least 4 hours.
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add the dried PTMEG.
-
Heat the PTMEG to 70°C and add MDI in a 1:2 molar ratio (PTMEG:MDI).
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer.
-
-
Chain Extension with APDEA:
-
Cool the prepolymer to approximately 60°C and dissolve it in anhydrous DMF.
-
In a separate flask, dissolve APDEA in anhydrous DMF.
-
Slowly add the APDEA solution to the prepolymer solution with vigorous stirring. The molar ratio of NCO groups in the prepolymer to the sum of NH and OH groups in APDEA should be approximately 1:1.
-
Continue stirring for 1-2 hours at 60°C.
-
Cast the resulting polymer solution into a mold and cure in a vacuum oven at 70°C for 24 hours to remove the solvent and complete the reaction.[3]
-
Post-cure the elastomer at room temperature for 7 days before characterization.[3]
-
2.4. Synthesis Pathway Diagram
Caption: APDEA as a chain extender in polyurethane synthesis.
Fabrication of APDEA-Functionalized Hydrogels
The hydroxyl groups of APDEA can participate in cross-linking reactions to form hydrogels. These hydrogels can be designed to be biodegradable and biocompatible, making them suitable for tissue engineering and controlled drug release applications.
3.1. Application: Photo-Crosslinked Hydrogel for Tissue Engineering
This protocol outlines the fabrication of a hybrid hydrogel using maleic chitosan (B1678972) and polyethylene (B3416737) glycol diacrylate (PEGDA), where APDEA can be incorporated to enhance cell adhesion and provide additional functional groups.
3.2. Quantitative Data: Hydrogel Properties
| Parameter | Expected Value | Characterization Method |
| Swelling Ratio | 500 - 1500% | Gravimetric Analysis |
| Compressive Modulus | 10 - 100 kPa | Mechanical Testing |
| Pore Size | 20 - 100 µm | Scanning Electron Microscopy (SEM) |
| In Vitro Degradation | 2-8 weeks | Mass Loss Measurement |
3.3. Experimental Protocol: Hydrogel Synthesis
Materials and Reagents:
-
Chitosan
-
Maleic anhydride
-
Polyethylene glycol diacrylate (PEGDA)
-
This compound (APDEA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Protocol Steps:
-
Synthesis of Maleic Chitosan:
-
Dissolve chitosan in a suitable solvent (e.g., 1% acetic acid).
-
Add maleic anhydride and stir at room temperature for 24 hours.
-
Precipitate the product in acetone, wash, and dry to obtain maleic chitosan.[4]
-
-
Preparation of Pre-gel Solution:
-
Dissolve maleic chitosan and PEGDA in PBS to the desired concentrations.
-
Add APDEA to the solution (e.g., 1-5% w/w of the total polymer weight).
-
Add the photoinitiator (e.g., 0.5% w/v).
-
-
Photo-Crosslinking:
-
Pour the pre-gel solution into a mold.
-
Expose the solution to UV light (365 nm) for 10-15 minutes to induce photo-crosslinking.[4]
-
The resulting hydrogel can be washed with PBS to remove any unreacted components.
-
3.4. Hydrogel Formation Diagram
Caption: Photo-crosslinking process for hydrogel formation.
APDEA-Functionalized Nanoparticles for Drug Delivery
The primary amine of APDEA can be used to functionalize the surface of nanoparticles, such as those made from silica (B1680970) or biodegradable polymers. This functionalization can improve nanoparticle stability, facilitate drug conjugation, and enhance cellular uptake.
4.1. Application: Surface Functionalization of Silica Nanoparticles for Drug Conjugation
This protocol describes the surface modification of silica nanoparticles with APDEA to introduce amine and hydroxyl groups, which can then be used to conjugate therapeutic agents.
4.2. Quantitative Data: Nanoparticle Characterization and Drug Loading
| Parameter | Bare Nanoparticles | APDEA-Functionalized Nanoparticles | Characterization Method |
| Hydrodynamic Diameter (nm) | 100 - 150 | 110 - 160 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 to -40 | +15 to +35 | DLS |
| Surface Amine Density (amines/nm²) | N/A | 2 - 8 | Colorimetric Assays, XPS |
| Drug Loading Content (%) | N/A | 1 - 10% | UV-Vis Spectroscopy, HPLC |
| Drug Loading Efficiency (%) | N/A | 50 - 90% | UV-Vis Spectroscopy, HPLC |
4.3. Experimental Protocol: Nanoparticle Functionalization and Drug Conjugation
Materials and Reagents:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
This compound (APDEA)
-
Carboxyl-containing drug or linker
-
EDC and NHS
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
PBS, pH 7.4
Protocol Steps:
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse silica nanoparticles in ethanol.
-
Add APTES and stir at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess silane (B1218182).
-
-
Coupling of APDEA (Optional, for enhanced functionality):
-
This step can be performed if a higher density of hydroxyl groups is desired. It would follow a similar EDC/NHS chemistry as the surface functionalization protocol, assuming the initial nanoparticles have carboxyl groups. Alternatively, APDEA can be used in place of APTES if a suitable silane derivative of APDEA is available.
-
-
Drug Conjugation via EDC/NHS Chemistry:
-
Activate the carboxyl groups of the drug or a linker by dissolving it in a suitable buffer (e.g., MES buffer, pH 6.0) with EDC and NHS for 15-30 minutes.
-
Add the amine-functionalized nanoparticles to the activated drug solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).
-
Purify the drug-conjugated nanoparticles by centrifugation and repeated washing with PBS to remove unconjugated drug and coupling agents.
-
4.4. Drug Conjugation Pathway Diagram
Caption: Pathway for conjugating a drug to an amine-functionalized nanoparticle.
References
Application Notes and Protocols for N-(3-Aminopropyl)diethanolamine in Carbon Capture and Storage
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and established protocols specifically for N-(3-Aminopropyl)diethanolamine (APDA) in carbon capture and storage are not widely available in publicly accessible literature. The following application notes and protocols are therefore based on the well-established principles of amine-based carbon capture technology, drawing parallels from extensively studied amines such as Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Diethanolamine (DEA). The provided quantitative data and specific experimental parameters should be considered as illustrative examples and a starting point for the investigation of APDA.
Introduction
This compound (APDA) is a promising candidate for post-combustion carbon capture due to its molecular structure, which combines a tertiary amine with a primary amine. This unique combination suggests the potential for a favorable balance between high absorption capacity, reaction kinetics, and regeneration energy. The tertiary amine group is known for its high theoretical CO2 loading capacity (up to 1 mole of CO2 per mole of amine) and lower heat of reaction, which can reduce the energy penalty associated with solvent regeneration. The primary amine group, on the other hand, typically exhibits faster reaction kinetics with CO2. This application note provides a comprehensive overview of the potential application of APDA in CO2 capture, including theoretical mechanisms, generalized experimental protocols, and comparative data from analogous amine systems.
Reaction Mechanism with CO2
The reaction of APDA with CO2 in an aqueous solution is expected to proceed through two primary pathways, leveraging both its primary and tertiary amine functionalities.
-
Primary Amine Reaction (Fast Kinetics): The primary amine group reacts directly with CO2 to form a zwitterion intermediate, which is then deprotonated by a base (another APDA molecule, water, or hydroxide (B78521) ion) to form a stable carbamate.
-
R-NH2 + CO2 ↔ R-NH2+-COO- (Zwitterion formation)
-
R-NH2+-COO- + B ↔ R-NH-COO- + BH+ (Deprotonation to form carbamate)
-
-
Tertiary Amine Reaction (High Capacity): The tertiary amine group does not react directly with CO2 but acts as a base to catalyze the hydrolysis of CO2, forming bicarbonate. This pathway contributes to a higher theoretical CO2 loading capacity.
-
CO2 + H2O ↔ H2CO3
-
H2CO3 + R'3N ↔ R'3NH+ + HCO3-
-
The presence of both functional groups suggests that APDA could exhibit a desirable combination of rapid absorption rates and high carrying capacity.
Caption: Reaction mechanism of APDA with CO2.
Data Presentation: Performance of Analogous Amines
Table 1: CO2 Absorption Capacity of Common Amines
| Amine | Concentration (wt%) | Temperature (°C) | Pressure (kPa) | CO2 Loading (mol CO2/mol amine) |
| MEA | 30 | 40 | 15 | ~0.5 |
| MDEA | 30 | 40 | 15 | ~0.8-1.0 |
| DEA | 30 | 40 | 15 | ~0.6-0.8 |
Table 2: CO2 Absorption Rate of Common Amines
| Amine | Concentration (wt%) | Temperature (°C) | CO2 Partial Pressure (kPa) | Overall Mass Transfer Coefficient (K_G a) (mol/m³·s·kPa) |
| MEA | 30 | 40 | 10 | High |
| MDEA | 30 | 40 | 10 | Low |
| DEA | 30 | 40 | 10 | Medium |
Table 3: Regeneration Energy of Common Amines
| Amine | Concentration (wt%) | Rich Loading (mol/mol) | Lean Loading (mol/mol) | Regeneration Energy (GJ/ton CO2) |
| MEA | 30 | 0.5 | 0.2 | 3.5 - 4.2 |
| MDEA | 50 | 0.8 | 0.1 | 2.5 - 3.2 |
| DEA | 30 | 0.7 | 0.2 | 3.2 - 3.8 |
Experimental Protocols
The following are generalized protocols for evaluating the performance of APDA for CO2 capture. These protocols are based on standard methodologies used for other amine solvents.
Protocol for CO2 Absorption Performance
Objective: To determine the CO2 absorption capacity and rate of an aqueous APDA solution.
Apparatus: A schematic of a typical lab-scale absorption setup is shown below. This setup generally consists of a gas delivery system, a temperature-controlled absorber (e.g., a bubble column or a wetted wall column), and gas analysis instrumentation.
Caption: Experimental workflow for CO2 absorption.
Materials:
-
This compound (APDA) of high purity.
-
Deionized water.
-
CO2 and N2 gas cylinders of known composition.
Procedure:
-
Solution Preparation: Prepare aqueous solutions of APDA at various concentrations (e.g., 10, 20, 30 wt%).
-
System Setup: Assemble the absorption apparatus as shown in the diagram. Calibrate the mass flow controllers and the CO2 gas analyzer.
-
Absorption Experiment: a. Charge a known volume of the APDA solution into the absorber. b. Heat the solution to the desired absorption temperature (e.g., 40 °C). c. Introduce a simulated flue gas (e.g., 15% CO2 in N2) at a known flow rate into the absorber. d. Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer. e. The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated.
-
Data Analysis: a. Absorption Capacity: Calculate the total amount of CO2 absorbed by the solution based on the difference between the inlet and outlet CO2 concentrations over time. Express the capacity as moles of CO2 per mole of APDA. b. Absorption Rate: Determine the initial absorption rate from the slope of the CO2 absorption curve at the beginning of the experiment.
Protocol for Solvent Regeneration
Objective: To evaluate the energy requirement for regenerating the CO2-rich APDA solution.
Apparatus: A typical regeneration setup consists of a temperature-controlled stripper (e.g., a packed column with a reboiler) and a condenser to recover water vapor.
Caption: Experimental workflow for solvent regeneration.
Materials:
-
CO2-rich APDA solution from the absorption experiment.
Procedure:
-
System Setup: Assemble the regeneration apparatus.
-
Regeneration Experiment: a. Feed the CO2-rich APDA solution into the stripper at a constant flow rate. b. Heat the reboiler to a specified temperature (e.g., 100-120 °C) to generate steam, which acts as a stripping agent. c. The released CO2 and water vapor exit from the top of the stripper and pass through a condenser. d. The condensed water is returned to the stripper, and the pure CO2 stream is collected and measured. e. The regenerated (lean) APDA solution is collected from the bottom of the stripper.
-
Data Analysis: a. Regeneration Efficiency: Determine the amount of CO2 released from the rich solution and calculate the regeneration efficiency as the percentage of absorbed CO2 that is stripped. b. Energy Consumption: Measure the heat duty of the reboiler and calculate the energy required to regenerate the solvent, typically expressed in GJ per ton of CO2 captured.
Signaling Pathways and Logical Relationships
The overall logic of the amine scrubbing process involves a cyclic operation of absorption and regeneration, as depicted in the following diagram. The efficiency of this process is governed by the interplay of thermodynamic and kinetic factors.
Application Notes and Protocols: N-(3-Aminopropyl)diethanolamine (APDEA) as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)diethanolamine (APDEA), a multifunctional organic compound featuring both amine and hydroxyl functional groups, presents a promising profile as a corrosion inhibitor for mild steel. Its molecular structure allows for strong adsorption onto metal surfaces, a critical characteristic for effective corrosion inhibition. The nitrogen and oxygen atoms can act as active centers for adsorption, forming a protective film that isolates the steel from corrosive environments. This document provides detailed application notes and standardized protocols for evaluating the efficacy of APDEA as a corrosion inhibitor for mild steel in various corrosive media.
While specific performance data for APDEA is not extensively available in peer-reviewed literature, the following protocols are based on established methodologies for evaluating similar amine-based corrosion inhibitors. The provided data tables are populated with representative values from studies on structurally related amino alcohols to serve as a benchmark for comparison.
Mechanism of Corrosion Inhibition
The corrosion inhibition of mild steel by this compound is primarily attributed to its adsorption on the metal surface. This process can be described by the following key steps:
-
Diffusion and Adsorption: APDEA molecules in the corrosive solution diffuse to the surface of the mild steel and adsorb onto it.
-
Protective Film Formation: The adsorbed APDEA molecules form a protective film that acts as a barrier, isolating the metal from the corrosive medium.
-
Active Site Blocking: The inhibitor molecules block the active sites on the steel surface where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.
-
Electron Donation: The lone pairs of electrons on the nitrogen and oxygen atoms in the APDEA molecule can be donated to the vacant d-orbitals of iron atoms, forming coordinate covalent bonds and strengthening the adsorption.
This adsorption can be classified as physisorption (electrostatic interaction between charged molecules and the metal surface) or chemisorption (involving charge sharing or transfer). The mode of adsorption is influenced by factors such as the chemical composition of the corrosive medium, the concentration of the inhibitor, and the temperature.
Quantitative Data Summary
The following tables present representative data for the performance of amino alcohol-based corrosion inhibitors on mild steel in acidic media. These values should be considered as a reference for the expected performance of APDEA.
Table 1: Weight Loss Measurement Data for a Representative Amino Alcohol Inhibitor on Mild Steel in 1M HCl at 303 K for 6 hours
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 150.2 | 12.52 | - |
| 0.1 | 45.1 | 3.76 | 70.0 |
| 0.5 | 22.5 | 1.88 | 85.0 |
| 1.0 | 12.0 | 1.00 | 92.0 |
| 5.0 | 6.0 | 0.50 | 96.0 |
Table 2: Potentiodynamic Polarization Data for a Representative Amino Alcohol Inhibitor on Mild Steel in 1M HCl at 303 K
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 1200 | 75 | 130 | - |
| 0.1 | -470 | 300 | 70 | 125 | 75.0 |
| 0.5 | -465 | 156 | 68 | 122 | 87.0 |
| 1.0 | -460 | 96 | 65 | 120 | 92.0 |
| 5.0 | -450 | 48 | 62 | 118 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Amino Alcohol Inhibitor on Mild Steel in 1M HCl at 303 K
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | Blank (0) | 50 | 200 | - | | 0.1 | 250 | 80 | 80.0 | | 0.5 | 550 | 55 | 90.9 | | 1.0 | 980 | 30 | 94.9 | | 5.0 | 1950 | 18 | 97.4 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Protocol 1: Weight Loss Measurement
Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of APDEA by measuring the weight loss of mild steel coupons.
Materials and Equipment:
-
Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
This compound (APDEA)
-
Corrosive medium (e.g., 1M HCl)
-
Silicon carbide abrasive papers (of various grades, e.g., 200, 400, 600, 800, 1000, 1200)
-
Distilled water
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with a series of silicon carbide abrasive papers, starting from a coarser grade and moving to a finer grade, to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing them with distilled water and then acetone.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of APDEA in the chosen corrosive medium.
-
Prepare a series of test solutions with varying concentrations of APDEA (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) by diluting the stock solution.
-
Prepare a blank solution containing only the corrosive medium without the inhibitor.
-
-
Immersion Test:
-
Suspend one prepared coupon in each beaker containing the test solutions and the blank solution using glass hooks. Ensure the coupons are fully immersed.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with distilled water to remove any corrosion products, followed by cleaning with a soft brush if necessary.
-
Rinse the coupons with acetone and dry them.
-
Accurately weigh each coupon again and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)
-
Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (approximately 7.85 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the solution containing APDEA.
-
-
Protocol 2: Potentiodynamic Polarization
Objective: To study the effect of APDEA on the anodic and cathodic corrosion reactions and to determine electrochemical parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Mild steel specimen for the working electrode (with a known exposed surface area)
-
APDEA solutions of varying concentrations in the corrosive medium
-
Computer with electrochemical software
Procedure:
-
Electrode Preparation:
-
Prepare the mild steel working electrode by embedding it in a suitable resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in Protocol 1.
-
Degrease and dry the electrode before each experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (blank or APDEA-containing solution).
-
Allow the working electrode to reach a stable open-circuit potential (OCP), which typically takes about 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
The resulting polarization curve (log |current density| vs. potential) is analyzed using the Tafel extrapolation method.
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the intersection of the extrapolated anodic and cathodic Tafel lines.
-
The anodic (βa) and cathodic (βc) Tafel slopes are also determined.
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Where: icorr_blank is the corrosion current density in the blank solution and icorr_inhibitor is the corrosion current density in the solution containing APDEA.
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance characteristics of the mild steel/solution interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in Protocol 2)
-
APDEA solutions of varying concentrations in the corrosive medium
-
Computer with EIS software for data acquisition and analysis
Procedure:
-
Electrode and Cell Setup:
-
Prepare the working electrode and assemble the electrochemical cell as described in Protocol 2.
-
Allow the system to stabilize at the OCP.
-
-
EIS Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
-
Data Analysis:
-
The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).
-
The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where: Rct_blank is the charge transfer resistance in the blank solution and Rct_inhibitor is the charge transfer resistance in the solution containing APDEA.
-
-
Visualizations
Application Notes and Protocols for Gas Sweetening with N-(3-Aminopropyl)diethanolamine (APDEA)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to N-(3-Aminopropyl)diethanolamine (APDEA) for Gas Sweetening
This compound (APDEA) is a tertiary amine that presents potential as a solvent for the selective removal of acid gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams. Tertiary amines are known for their lower heat of regeneration and higher selectivity towards H₂S over CO₂, which can offer operational advantages in certain applications.
Chemical and Physical Properties of APDEA:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈N₂O₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 207 °C | [2] |
| Flash Point | 138 °C | [2] |
| Density | 1.07 g/cm³ | [2] |
| Water Solubility | Soluble | [2] |
Generalized Experimental Setup for Amine-Based Gas Sweetening
A typical laboratory or pilot-scale gas sweetening setup involves an absorption stage to capture acid gases and a regeneration (stripping) stage to recover the amine solvent.
Key Equipment
-
Absorber Column: A packed or trayed column where the sour gas comes into contact with the lean amine solution.
-
Stripper (Regenerator) Column: A column where the rich amine solution is heated to release the absorbed acid gases.
-
Lean/Rich Amine Heat Exchanger: To recover heat from the hot lean amine and preheat the rich amine solution, improving energy efficiency.
-
Reboiler: To provide the heat required for stripping the acid gases from the rich amine in the regenerator.
-
Condenser: To cool the overhead gas from the stripper, condensing water and amine vapors that are then returned to the system.
-
Pumps: For circulating the lean and rich amine solutions.
-
Gas and Liquid Flow Meters: To monitor and control the flow rates of the gas and amine solution.
-
Temperature and Pressure Sensors: To monitor operating conditions throughout the system.
-
Gas Chromatograph (GC) or other Analyzers: For determining the concentration of acid gases in the inlet and outlet gas streams.
Generalized Experimental Protocols
Preparation of Aqueous APDEA Solution
-
Determine the desired weight percentage (wt%) of the aqueous APDEA solution. Typical concentrations for tertiary amines in pilot studies range from 20 wt% to 50 wt%.
-
In a well-ventilated area, carefully weigh the required amount of APDEA and deionized water.
-
Slowly add the APDEA to the water while stirring continuously to ensure complete dissolution and to dissipate any heat generated.
-
Allow the solution to cool to the desired absorption temperature before introducing it into the system.
Absorption Process
-
System Startup:
-
Circulate the prepared lean APDEA solution through the system at the desired flow rate.
-
Heat the reboiler to bring the stripper column to the desired operating temperature and pressure.
-
Introduce the sour gas stream into the bottom of the absorber column at a controlled flow rate.
-
-
Operation:
-
Maintain a constant sour gas flow rate, amine circulation rate, and absorber temperature and pressure.
-
The lean amine solution is fed to the top of the absorber and flows counter-currently to the rising sour gas.
-
The sweetened gas exits from the top of the absorber.
-
The rich amine, now loaded with acid gas, exits from the bottom of the absorber.
-
-
Monitoring and Sampling:
-
Continuously monitor the temperatures, pressures, and flow rates.
-
Periodically take samples of the inlet and outlet gas streams to analyze for H₂S and CO₂ concentrations using a gas chromatograph or other suitable analytical method.
-
Take samples of the lean and rich amine solutions to determine the acid gas loading (moles of acid gas per mole of amine).
-
Regeneration (Stripping) Process
-
Rich Amine Preheating:
-
The rich amine from the absorber is pumped through the lean/rich heat exchanger to be preheated by the hot lean amine from the stripper.
-
-
Stripping:
-
The preheated rich amine is fed to the top of the stripper column.
-
As the rich amine flows down the column, it is contacted by hot vapors generated in the reboiler, which strip the absorbed H₂S and CO₂.
-
The regenerated (lean) amine collects at the bottom of the stripper.
-
-
Overhead Gas Cooling:
-
The overhead gas from the stripper, consisting of acid gases, steam, and some amine vapor, is passed through a condenser.
-
The condensed water and amine are typically returned to the stripper as reflux.
-
The non-condensable acid gases are directed for further processing or disposal.
-
-
Lean Amine Cooling and Recirculation:
-
The hot lean amine from the bottom of the stripper is passed through the lean/rich heat exchanger to preheat the incoming rich amine.
-
It is then further cooled to the desired absorber inlet temperature before being pumped back to the top of the absorber.
-
Data Presentation: Key Performance Indicators
The performance of the APDEA solvent should be evaluated based on the following parameters, which should be summarized in tables for clear comparison across different operating conditions.
Table 1: Absorption Performance
| Parameter | Unit | Experimental Condition 1 | Experimental Condition 2 |
| APDEA Concentration | wt% | ||
| Gas Flow Rate | L/min | ||
| Amine Flow Rate | L/min | ||
| Absorber Temperature | °C | ||
| Absorber Pressure | bar | ||
| Inlet H₂S Concentration | ppmv | ||
| Outlet H₂S Concentration | ppmv | ||
| H₂S Removal Efficiency | % | ||
| Inlet CO₂ Concentration | vol% | ||
| Outlet CO₂ Concentration | vol% | ||
| CO₂ Removal Efficiency | % | ||
| Rich Amine Loading | mol acid gas/mol amine | ||
| Lean Amine Loading | mol acid gas/mol amine |
Table 2: Regeneration Performance
| Parameter | Unit | Experimental Condition 1 | Experimental Condition 2 |
| Stripper Temperature | °C | ||
| Stripper Pressure | bar | ||
| Reboiler Duty | kJ/kg of acid gas removed |
Visualizations
Experimental Workflow for Gas Sweetening
Caption: Generalized workflow for an amine-based gas sweetening process.
Logical Relationship of Key Parameters
References
Application Notes and Protocols: NMR and FTIR Characterization of N-(3-Aminopropyl)diethanolamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and characterization data for two common reactions of N-(3-Aminopropyl)diethanolamine (APDEA): Schiff base formation with 4-chlorobenzaldehyde (B46862) and acylation with acetyl chloride. The notes include comprehensive experimental procedures, tabulated spectroscopic data, and workflows for structural elucidation using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction
This compound (APDEA) is a versatile building block in organic synthesis, featuring a primary amine, a tertiary amine, and two hydroxyl groups. This combination of functional groups allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of novel compounds in drug discovery and materials science. This document outlines the synthesis and detailed spectroscopic characterization of two representative APDEA derivatives: a Schiff base and an amide.
The primary amine of APDEA can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines), or acylation with acyl chlorides or anhydrides to form amides. These reactions are fundamental transformations that introduce new functionalities and significantly alter the physicochemical properties of the parent molecule. Accurate characterization of the reaction products is crucial to confirm their structure and purity. NMR and FTIR spectroscopy are powerful analytical techniques for this purpose.
-
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
-
NMR spectroscopy offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, revealing the connectivity and chemical environment of atoms.
Reaction 1: Synthesis and Characterization of a Schiff Base Derivative
The reaction of the primary amine of APDEA with an aldehyde, such as 4-chlorobenzaldehyde, results in the formation of a Schiff base. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
Experimental Protocol: Synthesis of N-(3-((4-chlorobenzylidene)amino)propyl)diethanolamine
-
Reagents and Materials:
-
This compound (APDEA)
-
4-chlorobenzaldehyde
-
Methanol (B129727) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.62 g, 10 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and continue stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.
-
Redissolve the oil in dichloromethane (B109758) (30 mL) and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield the purified Schiff base product.
-
Spectroscopic Characterization Data
The following tables summarize the key FTIR and NMR spectroscopic data for the starting material (APDEA) and the resulting Schiff base product.
Table 1: FTIR Data for Schiff Base Synthesis
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| APDEA (Starting Material) | 3360-3280 (broad) | O-H and N-H stretching |
| 2935, 2860 | C-H stretching (aliphatic) | |
| 1590 | N-H bending (scissoring) | |
| 1040 | C-O stretching | |
| Schiff Base Product | 3350 (broad) | O-H stretching |
| 3050 | C-H stretching (aromatic) | |
| 2930, 2855 | C-H stretching (aliphatic) | |
| 1645 | C=N stretching (imine) | |
| 1595, 1480 | C=C stretching (aromatic ring) | |
| 1090 | C-N stretching | |
| 1045 | C-O stretching | |
| 830 | C-H out-of-plane bending (para-subst.) |
Table 2: ¹H NMR Data (400 MHz, CDCl₃) for Schiff Base Synthesis
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| APDEA (Starting Material) | 3.65 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ |
| 2.78 | t, J = 6.8 Hz | 2H | -CH₂NH₂ | |
| 2.55 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 2.50 | t, J = 7.0 Hz | 2H | -CH₂CH₂CH₂NH₂ | |
| 1.65 | quint, J=7.0 Hz | 2H | -CH₂CH₂CH₂NH₂ | |
| 2.80-2.20 | br s | 3H | -NH₂ and -OH | |
| Schiff Base Product | 8.25 | s | 1H | -N=CH-Ar |
| 7.65 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to -Cl) | |
| 7.40 | d, J = 8.4 Hz | 2H | Aromatic H (meta to -Cl) | |
| 3.68 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 3.60 | t, J = 7.0 Hz | 2H | -CH₂-N=CH- | |
| 2.60 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 2.52 | t, J = 7.2 Hz | 2H | -CH₂CH₂CH₂-N= | |
| 1.80 | quint, J=7.1 Hz | 2H | -CH₂CH₂CH₂-N= | |
| 3.50 | br s | 2H | -OH |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃) for Schiff Base Synthesis
| Compound | Chemical Shift (δ, ppm) | Assignment |
| APDEA (Starting Material) | 59.5 | -N(CH₂CH₂OH)₂ |
| 55.8 | -N(CH₂CH₂OH)₂ | |
| 52.0 | -CH₂CH₂CH₂NH₂ | |
| 41.8 | -CH₂NH₂ | |
| 31.5 | -CH₂CH₂CH₂NH₂ | |
| Schiff Base Product | 162.5 | -N=CH-Ar |
| 136.0 | Aromatic C-Cl | |
| 135.2 | Aromatic C (ipso to imine) | |
| 129.5 | Aromatic CH | |
| 129.0 | Aromatic CH | |
| 61.2 | -CH₂-N=CH- | |
| 59.8 | -N(CH₂CH₂OH)₂ | |
| 55.5 | -N(CH₂CH₂OH)₂ | |
| 53.0 | -CH₂CH₂CH₂-N= | |
| 30.1 | -CH₂CH₂CH₂-N= |
Reaction 2: Synthesis and Characterization of an Amide Derivative
The primary amine of APDEA can be acylated using an acylating agent like acetyl chloride to form an N-substituted amide. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base, such as triethylamine (B128534), is typically added to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-(3-(diethanolamino)propyl)acetamide
-
Reagents and Materials:
-
This compound (APDEA)
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.62 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of acetyl chloride (0.78 mL, 11 mmol) in anhydrous dichloromethane (10 mL) to the stirred amine solution via a dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 9:1) to obtain the pure amide.
-
Spectroscopic Characterization Data
The following tables summarize the key FTIR and NMR spectroscopic data for the starting material (APDEA) and the resulting amide product.
Table 4: FTIR Data for Amide Synthesis
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| APDEA (Starting Material) | 3360-3280 (broad) | O-H and N-H stretching |
| 2935, 2860 | C-H stretching (aliphatic) | |
| 1590 | N-H bending (scissoring) | |
| 1040 | C-O stretching | |
| Amide Product | 3380 (broad) | O-H stretching |
| 3290 | N-H stretching (amide) | |
| 2940, 2865 | C-H stretching (aliphatic) | |
| 1640 | C=O stretching (Amide I band) | |
| 1550 | N-H bending (Amide II band) | |
| 1042 | C-O stretching |
Table 5: ¹H NMR Data (400 MHz, CDCl₃) for Amide Synthesis
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| APDEA (Starting Material) | 3.65 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ |
| 2.78 | t, J = 6.8 Hz | 2H | -CH₂NH₂ | |
| 2.55 | t, J = 5.2 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 2.50 | t, J = 7.0 Hz | 2H | -CH₂CH₂CH₂NH₂ | |
| 1.65 | quint, J=7.0 Hz | 2H | -CH₂CH₂CH₂NH₂ | |
| 2.80-2.20 | br s | 3H | -NH₂ and -OH | |
| Amide Product | 6.50 | br t | 1H | -NH-C=O |
| 3.62 | t, J = 5.3 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 3.30 | q, J = 6.5 Hz | 2H | -CH₂-NH-C=O | |
| 2.58 | t, J = 5.3 Hz | 4H | -N(CH₂CH₂OH)₂ | |
| 2.45 | t, J = 7.1 Hz | 2H | -CH₂CH₂CH₂-NH- | |
| 1.98 | s | 3H | -C(=O)CH₃ | |
| 1.68 | quint, J=6.8 Hz | 2H | -CH₂CH₂CH₂-NH- | |
| 3.80 | br s | 2H | -OH |
Table 6: ¹³C NMR Data (100 MHz, CDCl₃) for Amide Synthesis
| Compound | Chemical Shift (δ, ppm) | Assignment |
| APDEA (Starting Material) | 59.5 | -N(CH₂CH₂OH)₂ |
| 55.8 | -N(CH₂CH₂OH)₂ | |
| 52.0 | -CH₂CH₂CH₂NH₂ | |
| 41.8 | -CH₂NH₂ | |
| 31.5 | -CH₂CH₂CH₂NH₂ | |
| Amide Product | 170.5 | -NH-C=O |
| 59.6 | -N(CH₂CH₂OH)₂ | |
| 55.7 | -N(CH₂CH₂OH)₂ | |
| 53.5 | -CH₂CH₂CH₂-NH- | |
| 38.5 | -CH₂-NH-C=O | |
| 29.5 | -CH₂CH₂CH₂-NH- | |
| 23.2 | -C(=O)CH₃ |
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the chemical transformations and the general workflow for the characterization of the reaction products.
Caption: Chemical transformations of APDEA.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical relationship of spectroscopic data analysis.
Application Notes and Protocols for N-(3-Aminopropyl)diethanolamine (APDEA) in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the utilization of N-(3-Aminopropyl)diethanolamine (APDEA) in the formulation of industrial coatings. APDEA's unique structure, possessing both a primary amine and two hydroxyl groups, allows it to function as a versatile additive, primarily as a curing agent for epoxy systems and a reactive component in polyurethane dispersions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound (CAS No. 4985-85-7) is presented in Table 1. This data is essential for safe handling, storage, and formulation calculations.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₇H₁₈N₂O₂ |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 207 °C |
| Flash Point | 138 °C |
| Density | 1.07 g/mL |
| Purity (typical) | >90% (GC) |
| Solubility | Soluble in water |
Applications in Industrial Coatings
This compound is a multifunctional amine that can be incorporated into various coating systems to enhance their performance characteristics. Its primary applications include acting as a curing agent for epoxy resins and as a reactive component in the synthesis of polyurethane dispersions (PUDs).
Curing Agent for Epoxy Coatings
APDEA can be used as a curing agent for epoxy resins, reacting with the epoxy groups to form a cross-linked polymer network. The primary amine group and the two hydroxyl groups can all participate in the curing reaction, leading to a high cross-link density and desirable coating properties.
The curing mechanism involves the nucleophilic attack of the primary amine on the epoxide ring, followed by the reaction of the resulting secondary amine and hydroxyl groups with other epoxide groups. This process results in a durable, chemically resistant thermoset coating.
Reactive Component in Polyurethane Dispersions (PUDs)
In the formulation of waterborne polyurethane dispersions, APDEA can be used as a chain extender or crosslinker. The hydroxyl groups can react with isocyanate groups to form urethane (B1682113) linkages, while the amine group can be protonated to introduce cationic centers, which aid in the dispersion of the polyurethane in water. The use of amino alcohols like APDEA can influence the particle size, stability, and final film properties of the PUD.[5][6][7]
Experimental Protocols
The following sections provide detailed experimental protocols for evaluating the performance of APDEA in industrial coating formulations.
Protocol for Evaluating APDEA as an Epoxy Curing Agent
This protocol outlines the steps to formulate and test a simple two-component epoxy coating using APDEA as the curing agent.
Materials:
-
Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, DGEBA)
-
This compound (APDEA)
-
Solvent (e.g., xylene, if required for viscosity adjustment)
-
Steel panels for testing (e.g., cold-rolled steel)
-
Applicator for film coating (e.g., drawdown bar)
-
Equipment for performance testing (adhesion tester, hardness tester, salt spray cabinet)
Procedure:
-
Formulation:
-
Calculate the stoichiometric amount of APDEA required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of APDEA is calculated based on its molecular weight and the number of active hydrogens (from the primary amine and hydroxyl groups).
-
Prepare a series of formulations with varying stoichiometric ratios of APDEA to epoxy resin (e.g., 0.8:1, 1.0:1, 1.2:1) to determine the optimal ratio.
-
In a suitable container, weigh the required amount of epoxy resin.
-
Slowly add the calculated amount of APDEA to the epoxy resin while stirring continuously. If necessary, a solvent can be added to adjust the viscosity.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
-
Coating Application:
-
Clean the steel panels thoroughly to remove any contaminants.
-
Apply the formulated epoxy coating to the steel panels using a drawdown bar to achieve a uniform wet film thickness.
-
Allow the coated panels to cure at ambient temperature and humidity, or under specified curing conditions.
-
-
Performance Testing:
-
Curing Time: Monitor the film for tack-free time and through-cure time.
-
Adhesion: Evaluate the adhesion of the cured coating to the steel substrate using a cross-hatch adhesion test (e.g., ASTM D3359).
-
Hardness: Measure the pencil hardness of the cured film (e.g., ASTM D3363).
-
Corrosion Resistance: Expose the coated panels to a salt spray environment according to ASTM B117 to evaluate the corrosion protection performance.[8] Periodically inspect the panels for signs of corrosion, such as rusting and blistering.
-
Workflow for Epoxy Coating Evaluation:
Protocol for Incorporating APDEA into a Waterborne Polyurethane Dispersion
This protocol describes a method for synthesizing a cationic polyurethane dispersion using APDEA as a reactive component.
Materials:
-
Polyol (e.g., polyester (B1180765) or polyether diol)
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate, IPDI)
-
This compound (APDEA)
-
Neutralizing agent (e.g., acetic acid)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP, if necessary)
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel equipped with a stirrer and nitrogen inlet, charge the polyol and diisocyanate.
-
Heat the mixture to a specified temperature (e.g., 80-90 °C) and allow the reaction to proceed until the desired isocyanate content is reached.
-
-
Chain Extension and Neutralization:
-
Cool the prepolymer and, if necessary, add a solvent to reduce viscosity.
-
Slowly add APDEA to the prepolymer with vigorous stirring. The hydroxyl groups of APDEA will react with the remaining isocyanate groups.
-
After the chain extension reaction, add the neutralizing agent to protonate the amine groups of APDEA, forming cationic centers.
-
-
Dispersion:
-
Slowly add deionized water to the neutralized prepolymer under high shear to form a stable aqueous dispersion.
-
-
Characterization:
-
Measure the particle size and distribution of the PUD using dynamic light scattering.
-
Determine the solid content and viscosity of the dispersion.
-
Cast a film of the PUD and evaluate its mechanical properties (tensile strength, elongation) and water resistance.
-
Logical Relationship in PUD Formulation:
Performance Data (Representative)
The following tables present representative performance data for epoxy coatings formulated with APDEA. This data is illustrative and based on the expected performance of similar amino alcohol curing agents. Actual results will vary depending on the specific formulation and curing conditions.
Table 2: Curing and Mechanical Properties of APDEA-Cured Epoxy Coatings
| APDEA:Epoxy Stoichiometry | Tack-Free Time (hours) | Through-Cure Time (hours) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Scale 0B-5B) |
| 0.8:1 | 6-8 | 24-30 | H-2H | 4B |
| 1.0:1 | 4-6 | 18-24 | 2H-3H | 5B |
| 1.2:1 | 3-5 | 16-20 | 3H-4H | 5B |
Table 3: Corrosion Resistance of APDEA-Cured Epoxy Coatings (ASTM B117 Salt Spray)
| APDEA:Epoxy Stoichiometry | Scribe Creep (mm) after 500 hours | Blistering (ASTM D714) after 500 hours |
| 0.8:1 | 3-5 | Few, Size 6 |
| 1.0:1 | 1-2 | Few, Size 8 |
| 1.2:1 | <1 | No Blistering |
Corrosion Inhibition Mechanism
When used in coatings, amino alcohols like APDEA can contribute to corrosion inhibition through several mechanisms. They can adsorb onto the metal surface, forming a protective film that displaces water and aggressive ions.[9][10] The amine groups can also neutralize acidic species at the metal-coating interface, and the hydroxyl groups can form complexes with metal ions, further passivating the surface.
Signaling Pathway for Corrosion Inhibition:
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]
References
- 1. echemi.com [echemi.com]
- 2. capotchem.com [capotchem.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. wernerblank.com [wernerblank.com]
- 7. gantrade.com [gantrade.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Aminopropyl)diethanolamine as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile trifunctional molecule incorporating a primary amine and two hydroxyl groups. This unique combination of reactive sites makes it a valuable building block in the synthesis of various pharmaceutical intermediates. Its ability to undergo N-alkylation, acylation, and reactions at the hydroxyl groups allows for the construction of complex molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the use of APDEA as a precursor in the synthesis of a nitrogen mustard derivative, a class of compounds known for their use as alkylating agents in chemotherapy.[1][2][3]
Key Features of this compound (APDEA)
-
Structure: Possesses a primary amino group and a diethanolamine (B148213) moiety, offering multiple reaction centers.
-
Reactivity: The primary amine is a strong nucleophile, readily participating in reactions with electrophiles. The hydroxyl groups can be functionalized, for example, through chlorination, to introduce further reactivity.
-
Versatility: Can be used to synthesize a variety of structures, including but not limited to, amides, substituted amines, and alkylating agents.
Application: Synthesis of a Nitrogen Mustard Intermediate
This section details the synthesis of a potential pharmaceutical intermediate, N,N-bis(2-chloroethyl)-N'-(3-(diethanolamino)propyl)amine, a nitrogen mustard derivative, using APDEA as the starting material. Nitrogen mustards are a class of bifunctional alkylating agents that can form covalent cross-links with DNA, leading to cytotoxic effects.[2] This property makes them candidates for anticancer drug development.
Reaction Scheme
The synthesis involves a two-step process:
-
Chlorination of the diethanolamine moiety: The hydroxyl groups of APDEA are converted to chlorides using a chlorinating agent like thionyl chloride (SOCl₂).
-
Formation of the nitrogen mustard: The resulting intermediate is a nitrogen mustard derivative.
A conceptual reaction scheme is presented below:
Step 1: Chlorination
This compound + 2 SOCl₂ → N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine dihydrochloride (B599025) + 2 SO₂ + 2 HCl
Step 2: Neutralization (optional, for isolation of the free base)
N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine dihydrochloride + 2 NaOH → N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine + 2 NaCl + 2 H₂O
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis of a nitrogen mustard intermediate from APDEA.
Detailed Experimental Protocol
Synthesis of N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine
Materials:
-
This compound (APDEA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Acetonitrile
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Methanol/Dichloromethane (B109758) (1:60)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol, 1 eq) in 50 mL of anhydrous acetonitrile in a round-bottom flask, add thionyl chloride (2.2 mmol, 2.2 eq) dropwise at 0 °C using a dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 48 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a Methanol/Dichloromethane (1:60) eluent system to yield the pure N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine.[4]
Characterization:
The structure of the synthesized intermediate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine.
| Parameter | Value | Method of Determination |
| Reactant | This compound | - |
| Molecular Weight | 162.23 g/mol | - |
| Product | N-(3-aminopropyl)-N,N-bis(2-chloroethyl)amine | - |
| Molecular Weight | 199.12 g/mol (free base) | - |
| Reaction Conditions | ||
| Solvent | Acetonitrile | - |
| Temperature | Reflux (approx. 82 °C) | - |
| Reaction Time | 48 hours | TLC Monitoring |
| Yield and Purity | ||
| Theoretical Yield | (Calculated based on 1 mmol scale) | Stoichiometric Calculation |
| Actual Yield (Plausible) | ~75-85% | Gravimetric Analysis |
| Purity (Plausible) | >95% | HPLC Analysis |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ ppm) | (Expected characteristic peaks) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | (Expected characteristic peaks) | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ peak expected | Mass Spectrometry (ESI-MS) |
Mechanism of Action: DNA Alkylation by Nitrogen Mustards
Nitrogen mustards exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine (B1146940) bases. This leads to the formation of DNA adducts and, due to their bifunctional nature, interstrand and intrastrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2]
Signaling Pathway Diagram
Caption: Mechanism of action of nitrogen mustards leading to cancer cell apoptosis.
This compound is a readily available and versatile precursor for the synthesis of pharmaceutical intermediates. The protocol provided for the synthesis of a nitrogen mustard derivative demonstrates its utility in creating compounds with potential therapeutic value. The dual functionality of its primary amine and diethanolamine groups allows for the introduction of diverse chemical moieties, making APDEA an attractive starting material for the development of novel drug candidates. Further research into the derivatization of APDEA could lead to the discovery of new bioactive molecules.
References
- 1. [PDF] Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Method for the synthesis of flavonoid nitrogen mustard derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of N-(3-Aminopropyl)diethanolamine as a Nucleophile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(3-Aminopropyl)diethanolamine (APDEA), a trifunctional molecule featuring a primary amine, a tertiary amine, and two hydroxyl groups, is a versatile nucleophilic building block in organic synthesis. Its distinct reactive sites allow for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including corrosion inhibitors, functionalized polymers, and macrocyclic structures. This document provides detailed application notes and experimental protocols for the use of APDEA as a nucleophile, with a focus on Schiff base formation for corrosion inhibitors and surface functionalization applications.
Physicochemical Properties and Nucleophilicity
APDEA's utility as a nucleophile stems from the presence of lone pairs of electrons on its two nitrogen atoms and two oxygen atoms. The primary amine is generally the most nucleophilic site, followed by the tertiary amine, and lastly the hydroxyl groups.[1] This hierarchy allows for selective reactions under controlled conditions.
| Property | Value | Reference |
| CAS Number | 4985-85-7 | [1] |
| Molecular Formula | C7H18N2O2 | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 207 °C | |
| Flash Point | 138 °C | |
| Density | 1.07 g/mL | |
| Solubility | Water soluble | [1] |
Application in the Synthesis of Schiff Base Corrosion Inhibitors
Schiff bases derived from amines are effective corrosion inhibitors due to the presence of the imine group (-C=N-), which can coordinate with metal surfaces, and the presence of heteroatoms that act as adsorption centers.[2][3] The primary amine of APDEA readily undergoes condensation with aldehydes to form Schiff bases. The resulting molecules possess multiple adsorption sites (N, O atoms and the imine bond), leading to the formation of a protective film on the metal surface.[3]
Experimental Protocol: Synthesis of a Schiff Base from APDEA and Salicylaldehyde (B1680747)
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde, a common precursor for corrosion inhibitors.
Materials:
-
This compound (APDEA)
-
Salicylaldehyde
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol, 16.22 g) in 100 mL of ethanol.
-
To this solution, add salicylaldehyde (0.1 mol, 12.21 g) dropwise while stirring.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[2]
-
Heat the mixture to reflux and maintain for 3-4 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude Schiff base.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Expected Yield: >90% (based on similar Schiff base syntheses).
Quantitative Data for a Similar Schiff Base Synthesis:
| Reactants | Molar Ratio | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminophenol & Acrolein | 1:1 | Ethanol | Glacial Acetic Acid | 3 | ~80 | [2] |
| 2-Aminophenol & Cinnamaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 3 | ~85 | [2] |
Application in Surface Functionalization
The primary amine of APDEA can be utilized to functionalize surfaces, altering their chemical and physical properties for various applications in materials science and biomedicine. This protocol details the covalent attachment of APDEA to a carboxylated surface, a common strategy for preparing biocompatible and functional materials.
Experimental Workflow: Surface Functionalization
Caption: Workflow for surface functionalization with APDEA.
Experimental Protocol: Covalent Immobilization of APDEA on a Glass Surface
This protocol is adapted from a procedure for a similar amino alcohol.[4]
Materials:
-
Glass slides
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound (APDEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
Part 1: Preparation of Carboxylated Surface [4]
-
Substrate Cleaning: Immerse glass slides in piranha solution for 1 hour. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood). Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Amination: Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene, then ethanol, and finally DI water. Dry under nitrogen.
-
Carboxylation: Immerse the aminated slides in a solution of 0.1 M succinic anhydride and 0.1 M DIPEA in anhydrous toluene for 12 hours at room temperature. Rinse with toluene, ethanol, and DI water. Dry under nitrogen.
Part 2: Coupling of APDEA [4]
-
Activation of Carboxyl Groups: Prepare a solution of 0.1 M EDC and 0.05 M NHS in PBS (pH 7.4). Immerse the carboxylated slides in this solution for 30 minutes at room temperature.
-
APDEA Coupling: Prepare a 10 mM solution of APDEA in PBS (pH 7.4). Remove the slides from the EDC/NHS solution, rinse briefly with DI water, and immediately immerse them in the APDEA solution for 2 hours at room temperature.
-
Final Washing: Rinse the functionalized slides with PBS, followed by DI water. Dry under a stream of nitrogen.
Expected Surface Characteristics:
| Parameter | Expected Value | Characterization Method |
| Water Contact Angle | 30° - 50° | Goniometry |
| Amine Group Density | 1 - 5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) |
| Layer Thickness | 1 - 3 nm | Ellipsometry |
Other Potential Applications
-
Polyurethane Synthesis: The diol functionality of APDEA makes it a suitable chain extender in the synthesis of polyurethanes, potentially improving properties like hydrophilicity and crosslinking.
-
Epoxy Curing Agent: The primary and tertiary amine groups can act as curing agents for epoxy resins, with the tertiary amine potentially accelerating the curing process.[5]
-
Synthesis of Macrocycles: As a diamine-like molecule, APDEA can be a key component in the synthesis of macrocyclic polyamines, which have applications in areas like metal ion chelation and catalysis.
Reaction Pathway: Nucleophilic Substitution
A common reaction involving APDEA's precursor, diethanolamine, which illustrates the nucleophilic character of the secondary amine, is its reaction with an alkyl halide. This principle can be extended to the primary amine of APDEA.
Caption: General scheme of a nucleophilic substitution reaction.
Conclusion
This compound is a highly functional and versatile nucleophile in organic synthesis. Its multiple reactive sites allow for its incorporation into a variety of molecular architectures, leading to products with applications in diverse fields such as corrosion inhibition, surface modification, and polymer chemistry. The provided protocols offer a starting point for researchers to explore the utility of this valuable building block in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Epoxy Curing with N-(3-Aminopropyl)diethanolamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing amine blush when using N-(3-Aminopropyl)diethanolamine as a curing agent for epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxy curing process that can lead to amine blush.
| Problem | Potential Cause | Recommended Solution |
| Cloudy, Waxy, or Oily Surface | Amine Blush: The curing agent has reacted with moisture and carbon dioxide from the atmosphere.[1][2] | Proceed to the "Amine Blush Removal Protocol" section. For future applications, refer to the "Prevention of Amine Blush" FAQ. |
| Sticky or Tacky Cured Surface | Incomplete Curing or Amine Blush: This can result from off-ratio mixing, low temperatures, or high humidity leading to blush formation.[3][4] | First, verify that the surface issue is amine blush using the "Water Break Test for Amine Blush Detection." If blush is confirmed, follow the removal protocol. If the epoxy is still uncured, increase the ambient temperature to facilitate further cross-linking, provided the pot life has not expired. |
| Poor Adhesion of Subsequent Layers | Presence of Amine Blush: The blush layer acts as a bond breaker, preventing proper adhesion of paints, coatings, or additional epoxy layers.[5] | The surface must be thoroughly cleaned to remove the amine blush before any subsequent layers are applied. Follow the "Amine Blush Removal Protocol." |
| Reduced Gloss and Surface Defects | Amine Blush or Bloom: This can manifest as greasy white spots, salt-like crystalline deposits, or a general dullness on the surface.[3][4][5] | To restore gloss and prepare for any recoating, the amine blush must be completely removed. See the "Amine Blush Removal Protocol." |
Frequently Asked Questions (FAQs)
Q1: What is amine blush and why does it occur?
Amine blush is a waxy, oily, or cloudy film that can form on the surface of curing epoxy.[1][2][3] It is the result of a side reaction between the amine curing agent, such as this compound, and atmospheric moisture (H₂O) and carbon dioxide (CO₂).[1][5] This reaction forms ammonium (B1175870) carbamates or bicarbonates on the surface.[5][6] Conditions of high humidity and low temperature increase the likelihood of amine blush formation.[1]
Q2: How can I identify amine blush on my cured epoxy?
You can identify amine blush through several methods:
-
Visual Inspection: Look for a hazy, milky, or dull appearance, sometimes with greasy or waxy-looking patches.[1][5]
-
Tactile Test: The surface may feel sticky, greasy, or oily to the touch even after the expected cure time.[1][3]
-
Water Break Test: A simple and effective method is to spray a fine mist of deionized water onto the surface. If the water beads up or forms distinct droplets, it indicates the presence of a low-energy surface contaminant like amine blush. A clean, blush-free surface will cause the water to sheet out evenly.
Q3: What are the optimal conditions for preventing amine blush with this compound?
| Parameter | Recommended Condition | Rationale |
| Relative Humidity | Below 60%, ideally below 50% | Minimizes available moisture for the blush-forming reaction.[1] |
| Ambient Temperature | 21-27°C (70-80°F) | Ensures the primary epoxy-amine reaction is favored over the blush reaction. Avoid temperatures near the dew point. |
| Surface Temperature | At least 3°C (5°F) above the dew point | Prevents condensation from forming on the uncured epoxy surface. |
| Ventilation | Moderate, consistent airflow | Helps to remove moisture and carbon dioxide from the immediate vicinity of the curing surface. Avoid strong drafts that can cause localized cooling.[1] |
| CO₂ Levels | Avoid unvented heaters | Fuel-burning space heaters (propane, kerosene) produce significant amounts of CO₂ and water vapor, which can accelerate blush formation.[1] |
Q4: Can the mix ratio of this compound to epoxy resin affect amine blush?
Yes. It is crucial to adhere to the stoichiometric mix ratio provided by the resin system manufacturer. An excess of the amine component means there will be unreacted amine molecules at the surface, which are free to react with atmospheric moisture and CO₂, increasing the severity of amine blush.[5]
Q5: If amine blush has already formed, how can it be removed?
Amine blush is water-soluble and can be removed with a simple cleaning procedure. Do not attempt to sand the blush off, as this will contaminate and gum up the sandpaper and spread the waxy residue.[7][8] See the "Amine Blush Removal Protocol" below for detailed steps.
Experimental Protocols
Protocol 1: Water Break Test for Amine Blush Detection
Objective: To qualitatively assess the presence of amine blush on a cured epoxy surface.
Materials:
-
Spray bottle
-
Deionized or distilled water
Procedure:
-
Ensure the epoxy has reached its initial cure according to the technical data sheet.
-
Fill the spray bottle with deionized water.
-
Hold the spray bottle approximately 30-45 cm (12-18 inches) from the epoxy surface.
-
Apply a fine mist of water across the test area.
-
Observe the behavior of the water on the surface:
-
Negative for Blush (Clean Surface): The water will "sheet out," forming a continuous, unbroken film across the surface.
-
Positive for Blush (Contaminated Surface): The water will bead up into distinct droplets or pull away from certain areas, indicating a low-energy, hydrophobic surface caused by the blush.
-
Protocol 2: Amine Blush Removal
Objective: To effectively remove the water-soluble amine blush layer from a cured epoxy surface to ensure proper adhesion of subsequent coatings.
Materials:
-
Warm water
-
Mild soap or detergent
-
Lint-free cloths or sponges
-
Non-abrasive scrubbing pad (e.g., Scotch-Brite™ pad)
-
Clean water for rinsing
Procedure:
-
Wash the Surface: In a bucket, create a solution of warm water and a small amount of mild soap.
-
Scrub Gently: Submerge a non-abrasive scrubbing pad in the soapy water and scrub the entire epoxy surface. The mild abrasion will help lift the waxy blush layer.[7][9]
-
Rinse Thoroughly: Using a clean cloth and fresh warm water, rinse the surface multiple times to remove all soap residue and suspended amine carbamates.[1]
-
Dry Completely: Wipe the surface dry with a clean, lint-free cloth. Allow the surface to air dry completely before proceeding with any sanding or recoating.
-
Re-test (Optional): Perform the Water Break Test again to confirm that all blush has been successfully removed.
Visual Guides (Graphviz)
The following diagrams illustrate the chemical pathway of amine blush formation and a logical workflow for troubleshooting surface defects.
Caption: Chemical pathway of amine blush formation.
Caption: Troubleshooting workflow for epoxy surface defects.
References
- 1. paint.org [paint.org]
- 2. threebond.co.jp [threebond.co.jp]
- 3. pcimag.com [pcimag.com]
- 4. meridianadhesives.com [meridianadhesives.com]
- 5. kta.com [kta.com]
- 6. tri-iso.com [tri-iso.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. This compound 90.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Reactions of N-(3-Aminopropyl)diethanolamine with Isocyanates
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with the reaction of N-(3-Aminopropyl)diethanolamine and isocyanates. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when reacting this compound with one equivalent of an isocyanate?
Due to the higher nucleophilicity of the primary amine compared to the hydroxyl groups, the reaction is highly selective towards the formation of a urea (B33335) at the primary amine. Under controlled conditions (e.g., low temperature), the diethanol groups will remain largely unreacted. The expected primary product is N-(3-(bis(2-hydroxyethyl)amino)propyl)-N'-substituted urea.
Q2: Does the reaction of this compound with an isocyanate require a catalyst?
The reaction between a primary amine and an isocyanate is typically rapid and exothermic, and in most cases, does not require a catalyst.[1] Catalysts are more commonly employed for the reaction of isocyanates with less nucleophilic partners, such as alcohols, to form urethanes.
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Reaction with the hydroxyl groups: Although less reactive than the primary amine, the hydroxyl groups can react with the isocyanate to form urethane (B1682113) linkages, especially at elevated temperatures or with the use of certain catalysts.
-
Reaction with water: Isocyanates readily react with any moisture present in the reaction medium to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrically disubstituted urea byproduct.
-
Isocyanate trimerization: In the presence of certain catalysts or at high temperatures, isocyanates can trimerize to form a very stable isocyanurate ring.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting materials and the appearance of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any byproducts, and to track the disappearance of reactants.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive isocyanate due to hydrolysis. 2. Reaction temperature is too low. | 1. Use a fresh bottle of isocyanate. Ensure all glassware and solvents are rigorously dried. 2. Allow the reaction to warm to room temperature after the initial addition at low temperature. |
| Formation of multiple products (observed by TLC/LC-MS) | 1. Reaction with hydroxyl groups to form urethanes. 2. Formation of symmetric urea byproduct due to moisture. | 1. Maintain a low reaction temperature (0 °C to room temperature). Avoid using catalysts that promote urethane formation. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insoluble white precipitate in the reaction mixture | Formation of a symmetric di-substituted urea byproduct from the reaction of the isocyanate with water. | Rigorously dry all solvents and glassware before use. Use fresh, anhydrous reagents. |
| Product is difficult to purify | 1. Presence of unreacted starting materials. 2. Formation of closely eluting byproducts. | 1. Ensure the stoichiometry is correct. A slight excess of the amine can be used to ensure complete consumption of the isocyanate. 2. Optimize chromatographic conditions. Consider a different solvent system or a different stationary phase. |
Data Presentation
Due to the limited availability of specific quantitative data for the reaction of this compound with various isocyanates, the following table presents representative data from analogous reactions of amines with isocyanates to provide an indication of expected outcomes.
| Amine | Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Phenyl Isocyanate | Acetonitrile | 25 | 1 | 95 |
| Benzylamine | Phenyl Isocyanate | THF | 25 | 0.5 | 98 |
| Ethanolamine | 2-Benzyloxybenzyl isocyanate | Methylene Chloride | RT | 2 | >90[2] |
| N,N-dimethyl-1,3-propanediamine | Bis(trichloromethyl)carbonate | Toluene | <10 | 2 | 92[3] |
Experimental Protocols
Protocol 1: Selective Synthesis of N-(3-(bis(2-hydroxyethyl)amino)propyl)-N'-(phenyl)urea
This protocol describes the selective reaction at the primary amine of this compound.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.
Visualizations
Caption: Experimental Workflow for Urea Synthesis.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: N-(3-Aminopropyl)diethanolamine in Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(3-Aminopropyl)diethanolamine (APDEA) in polymerization experiments.
I. Understanding this compound (APDEA)
This compound is a versatile molecule containing a primary amine, a secondary amine, and two primary hydroxyl groups. This multifunctionality makes it a useful component in polymerization, acting as a chain extender, crosslinker, or curing agent. However, the different reactivity of these functional groups can also lead to side reactions, impacting the final properties of the polymer.
II. Side Reactions of APDEA in Polyurethane Polymerization
In polyurethane synthesis, APDEA's amine and hydroxyl groups react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively. However, side reactions can occur, particularly at elevated temperatures or with excess isocyanate.
A. Troubleshooting Guide: Polyurethane Polymerization
| Observed Issue | Potential Cause (Side Reaction) | Troubleshooting Steps |
| Increased brittleness, higher modulus, and reduced elongation at break. | Allophanate (B1242929) and/or Biuret (B89757) Formation: The active hydrogens on the newly formed urethane and urea linkages can react with excess isocyanate to form allophanate and biuret crosslinks, respectively. This increases the crosslink density of the polymer network.[1][2][3] | 1. Control Stoichiometry: Maintain a strict isocyanate-to-hydroxyl/amine ratio (NCO:OH/NH) to minimize excess isocyanate. 2. Temperature Control: Avoid excessive reaction temperatures, as allophanate and biuret formation are more prevalent at elevated temperatures.[1] 3. Catalyst Selection: Choose a catalyst that favors the primary urethane/urea forming reactions over side reactions. |
| Gelation occurs earlier than expected. | High Reactivity of Primary Amine: The primary amine of APDEA is significantly more reactive than the hydroxyl groups, leading to rapid initial urea formation and a fast build-up of viscosity.[4] | 1. Staged Addition: Consider a staged addition of APDEA to control the initial reaction rate. 2. Temperature Moderation: Lower the initial reaction temperature to slow down the highly exothermic primary amine-isocyanate reaction. |
| Poor foam expansion in polyurethane foams. | Imbalance in Blowing and Gelling Reactions: APDEA's high reactivity can accelerate the gelling reaction (polymer network formation) relative to the blowing reaction (CO2 generation from water-isocyanate reaction), trapping the gas in a rigidifying matrix and limiting foam rise.[5] | 1. Catalyst Package Optimization: Adjust the catalyst package to balance the rates of the blowing and gelling reactions. Amine catalysts typically promote the blowing reaction.[5][6][7] 2. Water Content Adjustment: Carefully control the water content in the formulation. |
B. Signaling Pathway for APDEA in Polyurethane Formation
Caption: Reaction pathways of APDEA in polyurethane polymerization.
C. Quantitative Data Summary: Impact of Allophanate Crosslinking
The following table provides an illustrative summary of the expected effects of allophanate formation on the mechanical properties of polyurethanes. Actual values will vary depending on the specific polymer system.
| Level of Allophanate Crosslinking | Tensile Strength | Young's Modulus | Elongation at Break | Glass Transition Temperature (Tg) |
| Low | Moderate | Moderate | High | Lower |
| Moderate | High | High | Moderate | Higher |
| High | Very High | Very High | Low | Significantly Higher |
Note: This table is illustrative. Quantitative data can be generated using the experimental protocols outlined in Section IV.
III. Side Reactions of APDEA in Epoxy Resin Polymerization
In epoxy systems, the primary and secondary amines of APDEA are the primary reactive sites, opening the epoxide ring. The hydroxyl groups on APDEA can also participate in side reactions, particularly at higher temperatures or with an excess of epoxy resin.
A. Troubleshooting Guide: Epoxy Resin Polymerization
| Observed Issue | Potential Cause (Side Reaction) | Troubleshooting Steps |
| Reduced glass transition temperature (Tg) and lower than expected crosslink density. | Incomplete Curing: This can be due to incorrect stoichiometry, insufficient curing temperature, or the presence of moisture.[8][9] | 1. Verify Stoichiometry: Ensure the correct amine hydrogen equivalent weight (AHEW) to epoxy equivalent weight (EEW) ratio is used. 2. Optimize Cure Schedule: Increase the curing temperature or time as recommended for the specific epoxy system.[8] 3. Control Moisture: Work in a low-humidity environment and ensure all components and equipment are dry.[8][9] |
| Increased brittleness and potential for cracking. | Etherification: The hydroxyl groups of APDEA (or those formed during the amine-epoxy reaction) can react with epoxy groups to form ether linkages. This side reaction is more prominent at higher temperatures and can lead to a more tightly crosslinked, but potentially more brittle, network.[10][11][12] | 1. Control Curing Temperature: Avoid excessive curing temperatures to minimize the rate of etherification.[12] 2. Stoichiometry Control: An excess of epoxy resin can promote the etherification reaction.[10][12] |
| Cloudy or hazy appearance on the cured surface. | Amine Blush: This is a waxy layer that can form on the surface of amine-cured epoxies, especially in cool, humid conditions. It is caused by the reaction of amines with carbon dioxide and water in the air.[8][9] | 1. Control Environment: Work in a warm, dry, and well-ventilated area.[8][9] 2. Surface Cleaning: If amine blush has formed, it can often be removed by washing the surface with warm, soapy water. |
B. Logical Relationship for APDEA in Epoxy Curing
Caption: Reaction pathways of APDEA in epoxy resin curing.
C. Quantitative Data Summary: Impact of Etherification
The following table provides an illustrative summary of the expected effects of etherification on the properties of epoxy resins. Actual values will depend on the specific system.
| Level of Etherification | Glass Transition Temperature (Tg) | Crosslink Density | Tensile Modulus | Fracture Toughness |
| Low | As expected | As expected | Moderate | Moderate |
| Moderate | Increased | Increased | Higher | Potentially Lower |
| High | Significantly Increased | Significantly Increased | High | Low |
Note: This table is illustrative. Quantitative data can be generated using the experimental protocols outlined in Section IV.
IV. Experimental Protocols
A. Workflow for Polymer Analysis
Caption: General workflow for analyzing polymers synthesized with APDEA.
B. Protocol for In-Situ FTIR-ATR Monitoring of Isocyanate Conversion
This protocol is for monitoring the disappearance of the isocyanate peak during polyurethane formation.
-
Instrumentation: FTIR spectrometer equipped with a heated ATR probe.[13][14][15][16]
-
Sample Preparation:
-
Ensure all reactants (polyol, isocyanate, APDEA) are degassed and moisture-free.
-
Pre-heat the reactants to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal at the reaction temperature.
-
Mix the reactants and immediately place a small amount onto the ATR crystal.
-
Collect spectra at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Monitor the area of the isocyanate peak (around 2270 cm⁻¹).
-
Plot the normalized peak area against time to determine the reaction kinetics.
-
The formation of urethane (C=O stretch around 1700-1730 cm⁻¹) and urea (C=O stretch around 1640-1680 cm⁻¹) can also be monitored.
-
C. Protocol for Quantitative NMR (qNMR) Analysis of Allophanate Formation
This protocol allows for the quantification of allophanate crosslinks in a polyurethane sample.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[17][18][19]
-
Sample Preparation:
-
Accurately weigh a known amount of the polyurethane sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, DMF-d7).
-
Add a known amount of an internal standard with a distinct, non-overlapping signal.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest).
-
-
Data Analysis:
-
Integrate the signal corresponding to the allophanate proton (typically a broad signal downfield from the urethane NH proton).
-
Integrate a known signal from the polymer backbone and the signal from the internal standard.
-
Calculate the concentration of allophanate groups relative to the polymer repeat unit.[20]
-
D. Protocol for Gel Permeation Chromatography (GPC/SEC) Analysis of Crosslinking
This protocol is used to assess changes in molecular weight distribution, which can indicate the extent of crosslinking.
-
Instrumentation: GPC/SEC system with a suitable detector (e.g., refractive index, light scattering).[21][22][23][24]
-
Sample Preparation:
-
Dissolve a known concentration of the polymer sample in the GPC mobile phase (e.g., THF, DMF).
-
Filter the solution through a 0.2-0.45 µm filter to remove any particulates.[21]
-
-
Data Acquisition:
-
Inject the sample onto the GPC column set.
-
Collect the chromatogram.
-
-
Data Analysis:
V. Frequently Asked Questions (FAQs)
Q1: Why is my polyurethane product harder and more brittle than expected when using APDEA? A1: This is likely due to the formation of allophanate and/or biuret crosslinks. The active hydrogens on the urethane and urea groups formed from APDEA can react with excess isocyanate, especially at higher temperatures, leading to increased crosslink density. To mitigate this, ensure precise stoichiometric control and avoid excessive reaction temperatures.[1]
Q2: I'm observing a rapid, uncontrolled exotherm at the beginning of my polyurethane reaction with APDEA. What is happening? A2: The primary amine group on APDEA is highly reactive with isocyanates, leading to a rapid initial reaction and heat generation. To control this, you can try lowering the initial reaction temperature, using a less reactive isocyanate, or adding the APDEA to the reaction mixture more slowly.
Q3: My epoxy resin cured with APDEA has a lower Tg than predicted. What could be the cause? A3: A lower than expected Tg is often a sign of incomplete curing. This can result from an incorrect ratio of APDEA to epoxy resin, insufficient cure time or temperature, or the presence of moisture which can interfere with the curing reactions.[27][28]
Q4: Can the hydroxyl groups of APDEA react in an epoxy polymerization? A4: Yes, the hydroxyl groups can react with epoxy groups in a side reaction called etherification. This reaction is generally slower than the amine-epoxy reaction and is favored at higher temperatures and/or when there is an excess of epoxy resin. This can lead to a higher crosslink density but may also increase brittleness.[10][11][12]
Q5: How can I confirm the presence of side reaction products in my polymer? A5: Spectroscopic techniques are very useful for this. FTIR can show the characteristic peaks for allophanate and biuret groups in polyurethanes. NMR spectroscopy is a powerful tool for detailed structural elucidation and can be used to quantify the amount of side products formed.[27] GPC can indicate an increase in molecular weight and branching, which is indirect evidence of crosslinking side reactions.[13][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 8. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 9. terrazzo-usa.com [terrazzo-usa.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. m.remspec.com [m.remspec.com]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. rsc.org [rsc.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 25. urethanesolutions.co.za [urethanesolutions.co.za]
- 26. epotek.com [epotek.com]
- 27. epotek.com [epotek.com]
- 28. researchgate.net [researchgate.net]
Purification techniques for N-(3-Aminopropyl)diethanolamine from synthesis mixture
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(3-Aminopropyl)diethanolamine (APDEA) from its synthesis mixture.
Core Concepts: Understanding the Impurities
The primary impurities in a typical synthesis of this compound, which often involves the reaction of diethanolamine (B148213) (DEA) with acrylonitrile (B1666552) followed by reduction, are unreacted starting materials and side-products. The most common impurities to target for removal are:
-
Diethanolamine (DEA): A starting material.
-
3-Aminopropanol (AP): Can be formed from side reactions.
-
Other related byproducts: Depending on the synthetic route, other secondary amines and amino alcohols may be present.
A clear understanding of the physical properties of APDEA and its main impurities is crucial for selecting and optimizing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point at Reduced Pressure |
| This compound (APDEA) | 162.23 | 316.5 | ~160 °C at 1-3 kPa |
| Diethanolamine (DEA) | 105.14 | 271.1 | 217 °C at 150 mmHg[1] |
| 3-Aminopropanol (AP) | 75.11 | 184-187 | Not specified |
Note: Boiling points at reduced pressure can vary. The value for APDEA is an approximation based on similar compounds.
Purification Workflow
The general workflow for purifying APDEA from a synthesis mixture involves several potential stages. The selection of stages depends on the initial purity of the crude product and the desired final purity.
Caption: A logical workflow for the multi-step purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for crude this compound?
A1: Fractional vacuum distillation is the most effective and widely used primary purification method for APDEA. Due to its high boiling point at atmospheric pressure, distillation under reduced pressure is essential to prevent thermal decomposition. Fractional distillation, using a column with packing material or trays, is necessary to efficiently separate APDEA from the more volatile impurity, 3-aminopropanol, and the less volatile impurity, diethanolamine.
Q2: My APDEA turns yellow or brown during distillation. What causes this and how can I prevent it?
A2: Discoloration of amines during distillation is a common issue, often caused by thermal stress and oxidation.[2] To minimize color formation:
-
Ensure a deep vacuum: A lower pressure allows for distillation at a lower temperature, reducing the risk of thermal degradation.
-
Use an inert atmosphere: Purge the distillation apparatus with nitrogen or argon before heating to remove oxygen.
-
Minimize heating time: Heat the distillation flask as quickly as is safe and do not prolong the distillation unnecessarily.
-
Add an antioxidant: In some cases, small amounts of a high-boiling antioxidant can be added to the distillation pot.
-
Consider ethyleneamine derivatives: Adding a higher-boiling ethyleneamine derivative to the distillation pot has been shown to produce color-stable tertiary amine products.[3]
Q3: Can I purify this compound by crystallization?
A3: Direct crystallization of APDEA, which is a liquid at room temperature, is not feasible. However, a highly effective purification method involves converting the amine into a solid salt, such as its hydrochloride salt, which can then be purified by recrystallization. After recrystallization, the pure salt can be neutralized with a base to liberate the pure, free amine.[4]
Q4: I'm having trouble purifying APDEA using silica (B1680970) gel column chromatography. Why is that?
A4: Basic amines like APDEA often interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This can lead to poor separation, tailing of peaks, and even irreversible adsorption of the product on the column.[5]
Q5: What are the alternatives to silica gel for the chromatographic purification of APDEA?
A5: For the chromatographic purification of basic amines, consider the following stationary phases:
-
Amine-functionalized silica gel: This is a good alternative for the normal-phase purification of basic compounds.[6]
-
Alumina (basic or neutral): Alumina can be effective for the purification of amines.[7]
-
Ion-exchange chromatography: As APDEA is basic, cation-exchange chromatography can be a powerful technique for its purification and analysis.[8][9]
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Vacuum Distillation
Symptoms:
-
Fractions are still a mixture of APDEA, DEA, and/or AP.
-
No clear plateau in the distillation temperature.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractional distillation column or one with a more efficient packing material (e.g., structured packing). |
| Vacuum Fluctuations | Ensure all joints are properly sealed and use a high-quality vacuum pump with a regulator to maintain a stable vacuum.[9] |
| Distillation Rate is Too High | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Improper Insulation | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. |
Issue 2: Low Yield After Purification
Symptoms:
-
The amount of purified APDEA is significantly lower than expected.
Possible Causes and Solutions:
| Purification Step | Cause | Solution |
| Vacuum Distillation | Product decomposition: Distilling at too high a temperature. | Improve the vacuum to lower the boiling point. |
| Hold-up in the apparatus: Product remains on the surfaces of the glassware. | Use an appropriately sized distillation setup for the scale of your reaction. | |
| Crystallization | Product is too soluble in the chosen solvent: | Screen for a solvent system where the APDEA salt has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent used: | Use the minimum amount of hot solvent required to fully dissolve the salt. | |
| Column Chromatography | Irreversible adsorption on the column: | Use an alternative stationary phase like amine-functionalized silica or alumina. Pre-treating silica gel with a base like triethylamine (B128534) can sometimes help.[10] |
Experimental Protocols
Fractional Vacuum Distillation
This protocol is a general guideline and should be optimized based on the specific composition of the crude mixture.
Equipment:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump, vacuum trap, and manometer
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Charge the crude APDEA mixture into the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin to slowly evacuate the system. A gradual reduction in pressure will help to remove any low-boiling volatiles without causing excessive bumping.
-
Heating: Once a stable vacuum is achieved (e.g., 1-5 kPa), begin to heat the distillation flask with stirring.
-
Fraction Collection:
-
First Fraction: Collect the initial fraction, which will be enriched in lower-boiling impurities like 3-aminopropanol. The head temperature will be lower than the boiling point of APDEA at that pressure.
-
Intermediate Fraction: As the temperature rises, a mixture of components may co-distill. This fraction should be collected separately.
-
Main Fraction: Collect the main fraction of APDEA when the distillation head temperature stabilizes at the expected boiling point of APDEA at the operating pressure.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities like DEA. Stop the distillation before these impurities distill over.
-
-
Shutdown: Cool the distillation pot to room temperature before slowly releasing the vacuum.
Purity Analysis: Analyze the collected fractions by a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine their composition.
Purification via Crystallization of the Hydrochloride Salt
Materials:
-
Crude APDEA
-
Concentrated Hydrochloric Acid (HCl)
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture with a non-polar co-solvent like diethyl ether or hexane)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Salt Formation: Dissolve the crude APDEA in a minimal amount of a suitable solvent (e.g., ethanol). Cool the solution in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring. The APDEA hydrochloride salt will precipitate. Monitor the pH to ensure it is acidic.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
-
Liberation of the Free Amine: Dissolve the purified salt in water and cool it in an ice bath.
-
Slowly add a concentrated NaOH solution with stirring until the solution is basic.
-
Extract the liberated free APDEA into an organic solvent like dichloromethane.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure APDEA.
Column Chromatography
Materials:
-
Crude APDEA
-
Stationary Phase: Amine-functionalized silica gel or basic alumina
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol). The addition of a small amount of a volatile amine like triethylamine (0.1-1%) to the eluent can be beneficial when using standard silica gel.
Procedure:
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude APDEA in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Solvent Removal: Combine the fractions containing the pure APDEA and remove the solvent under reduced pressure.
Purity Progression Visualization
References
- 1. Diethanolamine CAS#: 111-42-2 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. resikem.com.ar [resikem.com.ar]
- 6. silicycle.com [silicycle.com]
- 7. Diethanolamine [webbook.nist.gov]
- 8. lcms.cz [lcms.cz]
- 9. azom.com [azom.com]
- 10. scienceforums.net [scienceforums.net]
Technical Support Center: N-(3-Aminopropyl)diethanolamine (APDEA) Amine Treating Units
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using N-(3-Aminopropyl)diethanolamine (APDEA) in amine treating units. While APDEA is a robust solvent for acid gas removal, operational issues such as foaming can arise. The guidance provided is based on established principles for alkanolamine solvents, as pure aqueous amine solutions do not form stable foam.[1][2] Foaming is consistently linked to contaminants within the system.[1][3][4][5]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving foaming events in your experimental or pilot-scale amine treating unit.
Question: My amine unit is showing signs of foaming (e.g., sudden increase in differential pressure, amine carryover). What immediate steps should I take and how do I diagnose the root cause?
Answer:
A sudden foaming event requires a systematic response to stabilize the unit and then identify the underlying cause.
Step 1: Immediate Corrective Actions
-
Reduce Gas Flow Rate: Immediately decrease the inlet gas flow to the absorber. This reduces the mechanical agitation that creates foam.
-
Antifoam Injection: If the unit is equipped with an antifoam injection system, administer a controlled shock dose as a temporary measure to break the foam.[1][6] Be cautious, as excessive antifoam can worsen the problem.[1][5][7]
-
Monitor Key Parameters: Closely observe the differential pressure across the absorber, liquid levels, and the quality of the treated gas.[1][6]
Step 2: Sample Collection for Diagnosis Collect samples from key points in the system for analysis:
-
Lean amine entering the absorber
-
Rich amine exiting the absorber
-
Feed gas condensate (if any) from an upstream knockout drum
-
Makeup water
Step 3: Root Cause Analysis Workflow Use the following workflow to systematically investigate the source of the contamination.
Caption: Troubleshooting workflow for diagnosing foaming causes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (APDEA) solution foaming? I thought pure amines don't foam.
A1: You are correct; pure alkanolamine solutions, including APDEA, have a very low tendency to form stable foam.[1][2] Foaming is almost always a symptom of contamination.[3][4][5] These contaminants act as surfactants, which reduce the surface tension of the amine solution and stabilize the formation of gas bubbles into a persistent foam.[1][8]
Q2: What are the most common contaminants that cause foaming?
A2: The most common foam-inducing contaminants are:
-
Liquid Hydrocarbons: Condensed hydrocarbons from the feed gas are a primary cause.[1][2][9]
-
Suspended Solids: Fine particulates, such as iron sulfide (B99878) (FeS) from corrosion, can stabilize foam.[3][5]
-
Heat Stable Salts (HSS): These are salts formed from the reaction of APDEA with strong acids (e.g., formate, acetate, thiosulfate) that may enter with the feed gas.[10][11][12] HSS can increase solution viscosity and lower surface tension, promoting foam.[8][10]
-
Surfactants & Degradation Products: These can include compressor oils, corrosion inhibitors, or amine degradation products.[3][5][13] Even excess antifoam agents can contribute to foaming if overdosed.[1][5][7]
Caption: Mechanism of foam stabilization by contaminants.
Q3: How can I prevent foaming in my unit?
A3: Proactive prevention is the most effective strategy:
-
Inlet Separation: Ensure efficient upstream knockout drums or filter-coalescers to remove liquid hydrocarbons and solid particles from the feed gas before it enters the absorber.[9][13]
-
Amine Filtration: Use a robust filtration system for the circulating amine. A combination of mechanical filters (to remove solids) and activated carbon beds (to remove hydrocarbons and surfactants) is recommended.[1][13]
-
Temperature Control: Maintain the lean APDEA solution temperature slightly above the feed gas temperature to prevent hydrocarbon condensation in the absorber.[1][9]
-
Good Housekeeping: Use high-quality makeup water and ensure no lubricant or other foreign materials enter the system.
Q4: What type of antifoam should I use for an APDEA system?
A4: The most common and effective antifoams for amine systems are silicone-based and polyalkylene glycol (PAG) types.[1][14]
-
Silicone Antifoams: Very effective and fast-acting, but they can be removed by carbon filters and potentially foul downstream equipment if overused.[1]
-
Polyalkylene Glycol (PAG) Antifoams: Often a better choice for systems with carbon filters as they are less likely to be adsorbed.[1] It is crucial to test the effectiveness of an antifoam on a sample of your specific amine solution before use.[1] Always follow the manufacturer's recommended dosage, as over-injection can promote foaming.[1][7]
Data Presentation
The following tables summarize quantitative data relevant to foaming. Note that these are typical values for alkanolamine systems and should be used as a general guide for APDEA units.
Table 1: Typical Foaming Thresholds & Solution Quality Parameters
| Parameter | Acceptable Range | Potential Foaming Concern | Citation |
| Foam Height | 20 – 30 ml | > 50 ml | [1] |
| Foam Break Time | 5 – 15 seconds | > 30 seconds | [1] |
| Total Suspended Solids | < 50 ppm | > 100 ppm | [5] |
| Total Hydrocarbons | < 100 ppm | > 500 ppm | [5] |
| Heat Stable Salts (HSS) | < 1.0 wt% | > 2.0 wt% | [10] |
| Surface Tension | > 40 dynes/cm | < 35 dynes/cm | [8] |
Table 2: Common Antifoam Agent Properties
| Antifoam Type | Primary Component | Advantages | Disadvantages |
| Silicone-Based | Polydimethylsiloxane | Fast-acting, highly effective at low concentrations | Can be removed by carbon filters, potential for fouling |
| Polyglycol-Based | Polyalkylene Glycols | Not readily removed by carbon, good long-term control | May be less effective for rapid foam knockdown |
| High-Boiling Alcohols | Oleyl alcohol, Octylphenoxyethanol | Effective foam inhibitors | May have higher dosage requirements |
Experimental Protocols
Protocol 1: Foam Tendency & Stability Test
Objective: To quantify the foaming tendency and foam stability of an amine solution.
Materials:
-
500 mL graduated cylinder with a stopper
-
Gas dispersion tube (fritted sparger)
-
Nitrogen gas supply with a calibrated flowmeter
-
Water bath for temperature control
-
Stopwatch
Methodology:
-
Pour 100 mL of the amine sample into the 500 mL graduated cylinder.[15]
-
Place the cylinder in a water bath to bring the sample to the desired operating temperature (e.g., 40°C).[15]
-
Record the initial liquid volume.
-
Insert the gas dispersion tube into the amine, ensuring the fritted end is near the bottom.
-
Start the nitrogen flow at a constant, controlled rate (e.g., 0.25 L/min).[15]
-
After a set period (e.g., 5 minutes), stop the gas flow and immediately record the total volume (liquid + foam).[15]
-
Start the stopwatch immediately after stopping the gas flow.
-
Record the time it takes for the foam to completely dissipate ("break time").[1][15]
Data Calculation:
-
Foam Height (ml): Total Volume (ml) - Initial Liquid Volume (ml)
-
Foam Break Time (seconds): Time recorded on the stopwatch
Protocol 2: Analysis of Heat Stable Salts (HSS)
Objective: To determine the concentration of heat stable salt anions in the amine solution.
Methodology (Ion Chromatography):
-
Sample Preparation: Dilute a known weight of the amine sample with deionized water to bring the analyte concentrations within the calibrated range of the instrument. A dilution factor of 100 to 1000 is common.
-
Instrument Setup:
-
Instrument: Ion Chromatograph (IC) with a conductivity detector.
-
Anion Column: A suitable column for separating common HSS anions (e.g., formate, acetate, chloride, sulfate, thiosulfate).
-
Eluent: Typically a carbonate/bicarbonate or hydroxide (B78521) eluent gradient.
-
Suppressor: Anion suppressor to reduce background conductivity.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target HSS anions (e.g., sodium formate, sodium acetate, etc.). Run the standards to generate a calibration curve for each anion.
-
Sample Analysis: Inject the diluted amine sample into the IC system.
-
Quantification: Identify and quantify the HSS anions in the sample by comparing the peak areas to the calibration curves. Results are typically reported in ppm or weight percent of the original amine solution.
Protocol 3: Identification of Organic Contaminants (GC-MS)
Objective: To identify and quantify organic contaminants like hydrocarbons and surfactants.[15][16]
Methodology (Gas Chromatography-Mass Spectrometry):
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the amine sample.
-
Adjust the pH to be acidic (e.g., pH < 2) to protonate amine and basic compounds.
-
Extract with a non-polar solvent (e.g., dichloromethane (B109758) or hexane) to pull non-polar organics (like linear hydrocarbons) into the solvent phase.
-
Separate the organic layer.
-
Adjust the pH of the remaining aqueous layer to be basic (e.g., pH > 12).
-
Perform a second extraction with the organic solvent to pull different classes of organic compounds.
-
Combine or analyze the organic extracts separately.
-
-
Instrument Setup:
-
Instrument: GC-MS system.
-
Column: A non-polar or semi-polar capillary column suitable for separating a wide range of organic compounds.
-
Injection: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature ramp program designed to elute compounds from volatile to semi-volatile (e.g., 50°C to 300°C).
-
-
Analysis: Inject the extracted sample concentrate into the GC-MS.
-
Identification: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST). Characterize linear hydrocarbons, carboxylic acids, benzene (B151609) derivatives, and other potential contaminants.[16]
-
Quantification: Use internal or external standards to quantify the concentration of key identified contaminants.
References
- 1. nortonengr.com [nortonengr.com]
- 2. pall.com [pall.com]
- 3. iarjset.com [iarjset.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Foam prevention in amine gas treating (gas sweetening) | KRÜSS Scientific [kruss-scientific.com]
- 8. Clean Energy Technologies Research Institute | CETRI » Heat Stable Salts (HSSs) Affecting the Foam Tendancy of the Amine Solvent [cetri.ca]
- 9. bre.com [bre.com]
- 10. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 11. amines.com [amines.com]
- 12. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 13. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
- 14. Antifoam Unit Amine [mitreh.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Selectivity Between Primary Amine and Hydroxyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective protection of molecules containing both primary amine and hydroxyl functionalities, such as APDEA (N-(2-aminophenyl)-N'-(2-(diethylamino)ethyl)ethane-1,2-diamine) and related aminophenol structures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selectivity between a primary aromatic amine and a phenolic hydroxyl group?
The primary aromatic amine is generally more nucleophilic than the phenolic hydroxyl group under neutral or weakly basic conditions.[1][2] This inherent difference in reactivity is the cornerstone of selective functionalization. Electrophilic reagents will preferentially react with the more nucleophilic amino group.
Q2: I want to selectively protect the primary amine. Which protecting groups are recommended?
For selective N-protection, carbamate-based protecting groups are highly effective. The most common choices include:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable under a wide range of conditions but easily removed with acid (e.g., TFA or HCl).[3]
-
Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate (CbzCl), it is removed by catalytic hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is base-labile and is often used in peptide synthesis.
Under controlled conditions, these reagents will react faster with the amine than the hydroxyl group.
Q3: How can I selectively protect the hydroxyl group in the presence of the primary amine?
Selective O-protection is more challenging due to the lower nucleophilicity of the hydroxyl group. However, two main strategies can be employed:
-
Silyl (B83357) Ethers: Protecting the hydroxyl group as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether, is a common and effective method. Silylating agents like TBDMS-Cl react preferentially with the hydroxyl group. While the amine can also be silylated, the resulting N-silyl bond is highly susceptible to hydrolysis and can be easily cleaved during aqueous workup.
-
Two-Step Procedure (N-protection, O-alkylation, N-deprotection): This involves first protecting the more reactive amino group (e.g., as an imine with benzaldehyde), then functionalizing the hydroxyl group, and finally, removing the protecting group from the amine.[4][5]
Q4: What is an orthogonal protection strategy and why is it important?
An orthogonal protection strategy utilizes protecting groups that can be removed under distinct reaction conditions without affecting each other.[6][7] This is crucial when both the amine and hydroxyl groups need to be protected and then selectively deprotected at different stages of a synthetic sequence. For example, protecting the amine with an acid-labile Boc group and the hydroxyl group with a fluoride-labile silyl ether allows for the independent removal of either group.[8]
Troubleshooting Guides
Problem 1: Low Selectivity in Amine Protection (Mixture of N- and O-protected products)
| Potential Cause | Troubleshooting Step |
| Reaction conditions are too harsh (e.g., high temperature, strong base). | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a milder base, such as sodium bicarbonate or triethylamine (B128534), instead of stronger bases like sodium hydride. |
| The protecting group reagent is too reactive. | For acylation, consider using an anhydride (B1165640) (e.g., Boc₂O) which is generally less reactive than the corresponding acyl chloride. |
| Incorrect stoichiometry of reagents. | Use a stoichiometric amount (or a slight excess) of the protecting group reagent relative to the amine functionality. |
Problem 2: Poor Yield during Selective Hydroxyl Protection
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Increase the reaction time or slightly elevate the temperature. Ensure all reagents are pure and anhydrous, especially for silyl ether formation. |
| Steric hindrance around the hydroxyl group. | If the hydroxyl group is sterically hindered, consider using a less bulky silylating agent or a different protection strategy altogether. The use of bulky protecting groups like trityl chloride (TrCl) can sometimes favor N-protection due to steric effects.[9] |
| Decomposition of the starting material or product. | Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. |
Problem 3: Difficulty in Deprotection
| Potential Cause | Troubleshooting Step |
| Incomplete removal of the protecting group. | Increase the concentration of the deprotecting agent, prolong the reaction time, or slightly increase the temperature. Ensure the correct deprotection conditions are being used for the specific protecting group (e.g., strong acid for Boc, fluoride (B91410) source for TBDMS). |
| Degradation of the molecule under deprotection conditions. | Use milder deprotection conditions if possible. For acid-labile groups, consider using a weaker acid or performing the reaction at a lower temperature. For fluoride-labile groups, buffered fluoride sources can be gentler. |
Experimental Protocols
Selective N-Boc Protection of an Aminophenol Derivative
-
Dissolution: Dissolve the aminophenol derivative (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a mild base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Selective O-TBDMS Protection of an Aminophenol Derivative
-
Dissolution: Dissolve the aminophenol derivative (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Base and Reagent Addition: Add imidazole (B134444) (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel. The N-silylated product, if formed, should be hydrolyzed during the aqueous work-up.
Data Presentation
Table 1: Comparison of Common Protecting Groups for Amines and Hydroxyls
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Primary Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃, NaHCO₃) | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz | CbzCl, base | H₂, Pd/C | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF) or acid |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid | |
| Acetate | Ac | Acetic anhydride, base | Base (e.g., K₂CO₃, MeOH) or acid |
Visualizations
Caption: Workflow for selective N-protection of a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. biosynth.com [biosynth.com]
- 9. mdpi.org [mdpi.org]
Navigating Challenges in N-(3-Aminopropyl)diethanolamine Formulations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for professionals working with N-(3-Aminopropyl)diethanolamine (APDEA) in their formulations. This guide, presented in a user-friendly question-and-answer format, directly addresses common experimental issues, offering practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is a hygroscopic and corrosive substance that is stable under proper storage conditions.[1][2][3] Key stability concerns include its reactivity with oxidizing agents and acids.[1][2][3][4] Exposure to moisture and incompatible materials can lead to degradation and compromise the integrity of your formulation.[1][2]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[1] It is also recommended to store it under an inert gas to protect it from moisture.[1] Always store it away from incompatible materials such as oxidizing agents and acids.[1][2][5]
Q3: What are the signs of degradation in an this compound-based formulation?
A3: Visual indicators of degradation can include a change in color, formation of precipitates, or a noticeable change in viscosity. Chemical degradation may lead to a shift in the formulation's pH or the appearance of new peaks in a chromatographic analysis, indicating the formation of degradation products.
Q4: Can this compound be used with acidic active pharmaceutical ingredients (APIs)?
A4: Caution is advised when formulating this compound with acidic APIs. As an amino alcohol, it is a chemical base and will react with acids in an exothermic neutralization reaction to form salts.[4][6] This can significantly alter the properties of both the API and the excipient, potentially affecting solubility, stability, and bioavailability. A thorough compatibility study is essential before proceeding.
Troubleshooting Guide
Problem 1: Precipitation or Cloudiness in the Formulation
Q: My this compound-based formulation has become cloudy or has formed a precipitate over time. What is the likely cause and how can I fix it?
A: This issue can stem from several factors:
-
pH Shift: A change in the pH of the formulation can alter the solubility of the API or other excipients, leading to precipitation.
-
Incompatibility: this compound may be incompatible with other components in your formulation, such as certain salts or polymers, leading to the formation of insoluble complexes.
-
Temperature Effects: Changes in storage temperature can affect the solubility of the formulation components.
Troubleshooting Steps:
-
Verify pH: Measure the current pH of the formulation and compare it to the initial value. If there is a significant deviation, the buffering capacity of your system may be insufficient.
-
Solubility Study: Conduct a solubility study of your API and other key excipients at different pH values to understand their solubility profile.
-
Compatibility Screening: Perform a systematic compatibility study of this compound with each component of the formulation.
Problem 2: Color Change in the Formulation
Q: My formulation containing this compound has developed a yellow or brownish tint. What could be the reason?
A: A color change often indicates chemical degradation. Potential causes include:
-
Oxidation: this compound or the API may be susceptible to oxidation, which can be accelerated by exposure to light, heat, or the presence of trace metals.
-
Reaction with Impurities: Trace impurities in any of the formulation components could be reacting to form colored byproducts.
-
Maillard Reaction: If your formulation contains reducing sugars, a Maillard reaction with the amine groups of this compound could be occurring, leading to browning.
Preventative Measures:
-
Use of Antioxidants: Incorporate a suitable antioxidant into your formulation.
-
Inert Atmosphere: During manufacturing and storage, protect the formulation from oxygen by using an inert gas like nitrogen.[1]
-
Light Protection: Store the formulation in light-resistant containers.[1]
Data and Properties
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C7H18N2O2 | [1][3][7] |
| Molecular Weight | 162.23 g/mol | [1][3][7][8] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 207 °C | [9] |
| Flash Point | 138 °C | |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility in Water | Soluble | [4] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Study
This protocol outlines a method to determine the solubility of an API in the presence of this compound at various pH levels.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3 to 10.
-
Prepare Stock Solutions: Prepare a stock solution of your API and a separate stock solution of this compound in a suitable solvent.
-
Sample Preparation: In separate vials for each pH point, add a known amount of the API stock solution and the this compound stock solution to the buffer.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Analysis: Filter the samples and analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the solubility of the API as a function of pH.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and the stability-indicating nature of your analytical methods.
-
Sample Preparation: Prepare samples of your formulation.
-
Stress Conditions: Expose the samples to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the API from its degradation products.
-
Peak Purity: Assess the peak purity of the API in all stressed samples to ensure no co-eluting peaks are present.
Visual Guides
Troubleshooting Workflow for Formulation Instability
Caption: A logical workflow for troubleshooting common instability issues in formulations.
Decision Tree for Handling this compound
Caption: A decision tree outlining safe handling and storage procedures.
References
- 1. This compound | CAS#:4985-85-7 | Chemsrc [chemsrc.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 4985-85-7 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
Technical Support Center: Synthesis of N-(3-Aminopropyl)diethanolamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N-(3-Aminopropyl)diethanolamine (APDEA) synthesis. The content is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (APDEA)?
A1: The most prevalent and industrially viable method for synthesizing APDEA is a two-step process. The first step is the cyanoethylation of diethanolamine (B148213) with acrylonitrile (B1666552). This reaction is a base-catalyzed Michael addition that forms the intermediate, N,N-bis(2-hydroxyethyl)-3-aminopropionitrile. The second step involves the catalytic hydrogenation of this nitrile intermediate to yield the final product, this compound.[1]
Q2: What are the primary factors that influence the overall yield of the APDEA synthesis?
A2: The overall yield of APDEA synthesis is influenced by several critical factors in both the cyanoethylation and hydrogenation steps. These include:
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Catalyst Selection: The choice of catalyst in the hydrogenation step is crucial for both reaction rate and selectivity towards the primary amine.
-
Reaction Conditions: Temperature, pressure, and solvent play a significant role in both stages of the synthesis.
-
Purity of Reactants: The purity of diethanolamine and acrylonitrile can affect the formation of byproducts.
-
Presence of Additives: In the hydrogenation step, the addition of ammonia (B1221849) or a basic substance like lithium hydroxide (B78521) can significantly suppress the formation of secondary and tertiary amine byproducts.[2]
Q3: What are the common side reactions that can lower the yield of APDEA?
A3: In the cyanoethylation step, side reactions can include polymerization of acrylonitrile, especially in the presence of strong bases or high temperatures. During the hydrogenation of the nitrile intermediate, the primary side reactions are the formation of secondary and tertiary amines through the reaction of the primary amine product with the intermediate imine species. The addition of ammonia helps to mitigate these side reactions by favoring the formation of the primary amine.
Troubleshooting Guide
Problem 1: Low yield in the cyanoethylation of diethanolamine.
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Ensure an appropriate base catalyst is used for the Michael addition. The reaction is typically base-catalyzed. |
| Polymerization of Acrylonitrile | Control the reaction temperature carefully. The reaction is exothermic. Add acrylonitrile dropwise to the diethanolamine to maintain a controlled temperature. |
| Incorrect Stoichiometry | Verify the molar ratio of diethanolamine to acrylonitrile. An excess of diethanolamine can help to minimize the formation of byproducts from acrylonitrile. |
| Impure Reactants | Use freshly distilled acrylonitrile and diethanolamine to avoid side reactions from impurities. |
Problem 2: Low selectivity to the primary amine during hydrogenation.
| Possible Cause | Troubleshooting Step |
| Formation of Secondary and Tertiary Amines | Conduct the hydrogenation in the presence of ammonia. Ammonia shifts the equilibrium away from the formation of secondary and tertiary amines. An alternative is to add a basic substance like lithium hydroxide.[2] |
| Inappropriate Catalyst | While Raney Nickel and Cobalt catalysts are common, consider using a Rhodium-based catalyst, which can exhibit high selectivity to the primary amine without the need for additives.[3] |
| High Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of secondary and tertiary amines. |
Problem 3: Incomplete hydrogenation of the nitrile intermediate.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the catalyst is active. For Raney Nickel, proper preparation and handling are crucial. Consider increasing the catalyst loading. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. Higher pressure generally increases the rate of hydrogenation. |
| Inadequate Reaction Time | Monitor the reaction progress by techniques such as TLC or GC and ensure the reaction is allowed to proceed to completion. |
Experimental Protocols
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-3-aminopropionitrile (Cyanoethylation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place diethanolamine.
-
Reactant Addition: Cool the flask in an ice bath. Add acrylonitrile dropwise from the dropping funnel to the stirred diethanolamine, ensuring the temperature is maintained below 30°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the diethanolamine is consumed.
-
Work-up: The resulting N,N-bis(2-hydroxyethyl)-3-aminopropionitrile is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrogenation)
-
Catalyst Preparation: For Raney Nickel, carefully wash the commercially available catalyst with distilled water until the washings are neutral, followed by washes with ethanol. All handling of Raney Nickel should be done under a solvent to prevent ignition upon contact with air.
-
Reaction Setup: In a high-pressure autoclave, add the crude N,N-bis(2-hydroxyethyl)-3-aminopropionitrile, a suitable solvent (e.g., ethanol), and the prepared Raney Nickel catalyst.
-
Ammonia Addition: If used, add liquid ammonia to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Illustrative Yields for Nitrile Hydrogenation to Primary Amines with Various Catalysts.
| Catalyst | Substrate | Additive | Temperature (°C) | Pressure (bar) | Primary Amine Yield (%) | Reference |
| Raney® Nickel | Adiponitrile | - | 77 | 50 | 70 | |
| 9.8% Co/SiO₂ | Butyronitrile | - | 70 | 25 | 97 | |
| 70% Co/SiO₂ | 3,4-Dimethoxybenzyl cyanide | NH₃ | 80 | 80 | High Selectivity | |
| Rhodium on Alumina | Various Nitriles | None | Mild | Mild | High Selectivity | [3] |
| Raney Cobalt | 3-Dimethylaminopropionitrile | LiOH | 100 | ~58 | >99 | [2] |
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: Main reaction pathway and potential side products in APDEA synthesis.
Caption: A logical flowchart for troubleshooting low yield issues in APDEA synthesis.
References
Technical Support Center: Managing Polyurethane Synthesis with N-(3-Aminopropyl)diethanolamine (APDEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing viscosity issues when using N-(3-Aminopropyl)diethanolamine (APDEA) in polyurethane synthesis.
Troubleshooting Guide: Viscosity Issues
This guide addresses common problems related to viscosity control during polyurethane synthesis with APDEA.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Viscosity Increase | High Reactivity of Primary Amine: The primary amine in APDEA reacts almost instantaneously with isocyanate groups, leading to a rapid increase in molecular weight and viscosity. | 1. Pre-polymer Dilution: Dilute the isocyanate prepolymer with a suitable, dry solvent before adding APDEA. 2. Staged Addition: Add the APDEA solution dropwise or in small increments with vigorous mixing to better control the reaction rate. 3. Temperature Control: Maintain a lower reaction temperature (e.g., 25-40°C) to slow down the isocyanate-amine reaction. |
| Gel Formation or Solidification | Excessive Cross-linking: The secondary amine and two hydroxyl groups on APDEA can lead to a high degree of cross-linking, resulting in gelation. | 1. Stoichiometry Adjustment: Carefully control the molar ratio of APDEA to isocyanate. A lower concentration of APDEA will reduce the cross-link density. 2. Use of a Co-extender: Introduce a diol as a co-chain extender to balance the fast reaction of the amine and reduce the overall cross-link density. 3. Monofunctional Reagent: Add a small amount of a monofunctional amine or alcohol to cap some isocyanate groups and limit chain growth. |
| Inconsistent Viscosity Between Batches | Moisture Contamination: Water reacts with isocyanates to form unstable carbamic acids, which decompose to form amines and carbon dioxide, leading to urea (B33335) linkages and viscosity changes. | 1. Dry Reactants and Solvents: Ensure all polyols, solvents, and APDEA are thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Viscosity Too Low | Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete polymerization. Stoichiometric Imbalance: An excess of the hydroxyl or amine component relative to the isocyanate will result in lower molecular weight and viscosity. | 1. Catalyst Addition: Use a suitable catalyst (e.g., dibutyltin (B87310) dilaurate for the isocyanate-hydroxyl reaction) to ensure complete curing. Note that the isocyanate-amine reaction is typically self-catalytic. 2. Temperature Increase: After the initial rapid reaction of the primary amine, a post-curing step at a moderately elevated temperature (e.g., 60-80°C) can promote the reaction of the hydroxyl groups. 3. Verify Stoichiometry: Accurately calculate and measure all reactants. |
Frequently Asked Questions (FAQs)
Q1: Why does the viscosity of my polyurethane system increase so dramatically after adding this compound (APDEA)?
A1: this compound contains a primary amine group (-NH2) which is highly nucleophilic and reacts with isocyanate groups (-NCO) at a much faster rate than the hydroxyl (-OH) groups on the polyol or on the APDEA molecule itself. This rapid reaction leads to a quick build-up of molecular weight and a sharp increase in viscosity.
Q2: Can the hydroxyl groups on APDEA also react with isocyanates?
A2: Yes. The two hydroxyl groups on APDEA will react with isocyanate groups to form urethane (B1682113) linkages. This reaction is significantly slower than the primary amine reaction and is often catalyzed by tin-based catalysts and/or heat. This secondary reaction contributes to the cross-linking of the polymer network.
Q3: How can I control the reaction rate when using APDEA?
A3: To control the reaction rate, you can:
-
Lower the temperature: Reducing the reaction temperature will slow down the kinetics of the isocyanate-amine reaction.
-
Dilute the reactants: Using a dry, inert solvent to dilute the isocyanate prepolymer before adding APDEA can help to manage the reaction exotherm and provide better control over mixing.
-
Use a co-extender: Blending APDEA with a less reactive chain extender, such as a diol, can moderate the overall rate of viscosity increase.
Q4: What is the role of the secondary amine in APDEA during the reaction?
A4: The secondary amine in APDEA can also react with isocyanates, although this reaction is generally slower than the primary amine reaction. This reaction can lead to the formation of biuret (B89757) linkages, which introduces additional cross-linking and can further increase the viscosity and rigidity of the final polymer.
Q5: How does the concentration of APDEA affect the final properties of the polyurethane?
A5: The concentration of APDEA significantly impacts the properties of the polyurethane. Higher concentrations of APDEA will lead to a higher cross-link density, resulting in a harder, more rigid, and potentially more brittle material. Conversely, lower concentrations will produce a more flexible and elastomeric polymer. The effect of APDEA concentration on viscosity is also substantial, with higher concentrations leading to a more rapid and higher overall viscosity.
Experimental Protocols
Protocol 1: Viscosity Measurement of Polyurethane Prepolymer with APDEA Addition
Objective: To monitor the change in viscosity of a polyurethane prepolymer upon the addition of this compound.
Materials:
-
Isocyanate-terminated polyurethane prepolymer
-
This compound (APDEA)
-
Dry, inert solvent (e.g., anhydrous toluene (B28343) or N,N-Dimethylformamide)
-
Rotational viscometer with temperature control
-
Reaction vessel with mechanical stirrer and nitrogen inlet
Procedure:
-
Equilibrate the isocyanate prepolymer to the desired reaction temperature (e.g., 25°C) in the reaction vessel under a nitrogen atmosphere.
-
Measure the initial viscosity of the prepolymer using the rotational viscometer.
-
Prepare a solution of APDEA in the dry solvent.
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While stirring the prepolymer, add the APDEA solution dropwise over a specified period.
-
Record the viscosity at regular intervals (e.g., every 30 seconds) during and after the addition of APDEA until a stable reading or a predetermined viscosity is reached.
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Maintain constant temperature and stirring speed throughout the experiment.
Protocol 2: Synthesis of a Polyurethane Elastomer with Controlled Viscosity using APDEA
Objective: To synthesize a polyurethane elastomer using APDEA as a chain extender while managing the viscosity profile.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
This compound (APDEA)
-
1,4-Butanediol (BDO) as a co-chain extender
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Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Anhydrous solvent (e.g., DMF)
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Reaction kettle with mechanical stirrer, thermometer, condenser, and nitrogen inlet
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol and BDO under vacuum at 80°C for 2 hours.
-
Charge the dried polyol into the reaction kettle and heat to 60°C under a nitrogen blanket.
-
Add the diisocyanate to the polyol with stirring and allow the prepolymerization reaction to proceed at 80°C for 2-3 hours. Monitor the %NCO content by titration.
-
-
Chain Extension and Viscosity Control:
-
Cool the prepolymer to 40°C and dilute with the anhydrous solvent to a desired viscosity.
-
Prepare a solution of APDEA and BDO in the anhydrous solvent.
-
Slowly add the APDEA/BDO solution to the stirring prepolymer solution over 30 minutes.
-
Monitor the viscosity of the reaction mixture. If the viscosity increases too rapidly, the addition rate can be slowed, or more solvent can be added.
-
-
Curing:
-
After the addition is complete, continue stirring for 1 hour at 40°C.
-
If a catalyst is used for the hydroxyl reaction, add it at this stage.
-
Pour the polymer solution into a mold and cure in an oven at a specified temperature (e.g., 70°C) for several hours to complete the reaction of the hydroxyl groups.
-
Data Presentation
Table 1: Illustrative Effect of APDEA Concentration on Polyurethane Prepolymer Viscosity
| APDEA Concentration (wt% of total polymer) | Initial Viscosity (cP at 25°C) | Viscosity after 5 min (cP at 25°C) | Viscosity after 30 min (cP at 25°C) |
| 0.5 | 1500 | 5000 | 12000 |
| 1.0 | 1500 | 15000 | 45000 |
| 1.5 | 1500 | 40000 | >100000 (Gel) |
| 2.0 | 1500 | >100000 (Immediate Gel) | - |
Note: This data is illustrative and intended to demonstrate the general trend. Actual values will vary depending on the specific formulation and reaction conditions.
Visualizations
Caption: Experimental workflow for polyurethane synthesis with APDEA.
Caption: Reaction pathways of APDEA with isocyanate.
Caption: Troubleshooting logic for high viscosity.
Technical Support Center: Mitigation of Degradation Pathways for N-(3-Aminopropyl)diethanolamine in CO2 Scrubbing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)diethanolamine (APDA) in CO2 scrubbing applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for APDA in a CO2 scrubbing process?
A1: this compound (APDA) can degrade through two primary pathways: oxidative degradation and thermal degradation.[1][2]
-
Oxidative Degradation: This primarily occurs in the absorber in the presence of oxygen from the flue gas.[1][2] The reaction is often catalyzed by metal ions like iron.[1] For APDA, this can lead to the formation of various byproducts, including organic acids, ammonia, and other oxidized fragments.
-
Thermal Degradation: This is most significant in the high-temperature environment of the stripper (typically 100-150°C) and is influenced by the CO2 loading and amine concentration.[1][2] For alkanolamines, thermal degradation can lead to the formation of more complex, higher molecular weight compounds.
Q2: What are the common signs of APDA degradation in my scrubbing solution?
A2: Several indicators may suggest that your APDA solution is degrading:
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Color Change: The solution may turn from colorless or pale yellow to a darker brown or black.
-
Increased Viscosity: The solution may become noticeably thicker.
-
Foaming: An increase in foaming tendency is a common sign of degradation.[3]
-
Reduced CO2 Loading Capacity: You may observe a decrease in the amount of CO2 the solvent can absorb.
-
Corrosion: Increased corrosion of the experimental apparatus can be a sign of the formation of acidic degradation products.[3]
-
Unusual Odor: A change in the odor of the solution may indicate the formation of volatile degradation products.
Q3: How can I minimize APDA degradation during my experiments?
A3: Several strategies can be employed to mitigate the degradation of APDA:
-
Oxygen Scavengers: Adding oxygen scavengers to the system can help reduce oxidative degradation.
-
Corrosion Inhibitors: Using corrosion inhibitors can reduce the concentration of metal ions that catalyze oxidative degradation.
-
Temperature Control: Carefully controlling the stripper temperature to the minimum required for efficient regeneration can reduce thermal degradation.[1]
-
Inert Atmosphere: Blanketing the solvent storage tank with an inert gas like nitrogen can prevent oxidation during storage.
-
Filtration: Removing solid particles and corrosion products through filtration can help maintain solvent health.
-
Amine Concentration Management: Operating at the optimal APDA concentration can help control the rate of thermal degradation.[1]
Q4: What analytical techniques are suitable for monitoring APDA degradation?
A4: A combination of chromatographic and spectroscopic techniques is recommended for monitoring APDA and its degradation products:[4]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the concentration of APDA and non-volatile degradation products.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products.[5]
-
Ion Chromatography (IC): Can be used to quantify heat-stable salts and ionic degradation products.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown degradation products by providing molecular weight and structural information.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during CO2 scrubbing experiments with APDA.
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid color change of the APDA solution to dark brown or black. | High rate of oxidative degradation. | 1. Check for air leaks in your experimental setup.2. Analyze the flue gas composition for high oxygen content.3. Add an oxygen scavenger to the APDA solution.4. Analyze the solution for high concentrations of catalytic metals (e.g., iron) and consider using a corrosion inhibitor.[1] |
| Significant foaming in the absorber. | Formation of degradation products that act as surfactants. | 1. Analyze the APDA solution for degradation products.2. Consider adding an anti-foaming agent.3. Review and optimize operating conditions (e.g., temperature, gas flow rate) to minimize degradation. |
| Decreased CO2 absorption efficiency over time. | Loss of active APDA due to degradation. | 1. Quantify the APDA concentration using HPLC to confirm solvent loss.2. Analyze for the buildup of heat-stable salts using ion chromatography.3. Review stripper operating conditions to ensure they are not excessively high, leading to accelerated thermal degradation.[1] |
| Precipitation of solids in the scrubbing solution. | Formation of insoluble degradation products or corrosion products. | 1. Analyze the solids to determine their composition (e.g., using XRD or elemental analysis).2. If they are corrosion products, implement corrosion control measures.3. If they are degradation products, adjust operating conditions to minimize their formation. |
| Inconsistent or non-reproducible experimental results. | Variability in flue gas composition or operating conditions. | 1. Ensure precise control and monitoring of all experimental parameters (temperature, pressure, flow rates).2. Use a consistent and well-characterized synthetic flue gas mixture.3. Regularly analyze the APDA solution to monitor its health and composition. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of APDA degradation.
Protocol 1: Quantification of APDA and Non-Volatile Degradation Products by HPLC
Objective: To determine the concentration of APDA and major non-volatile degradation products in a scrubbing solution.
Methodology:
-
Sample Preparation:
-
Withdraw a sample of the APDA solution from the experimental setup.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) phosphate) and a polar organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of APDA of known concentrations.
-
Inject the standards and create a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify and quantify the APDA peak based on the retention time and calibration curve.
-
Identify and, if standards are available, quantify degradation product peaks.
-
Protocol 2: Identification of Volatile Degradation Products by GC-MS
Objective: To identify and quantify volatile compounds formed during APDA degradation.
Methodology:
-
Sample Preparation:
-
For liquid samples, a headspace or direct injection method can be used. For headspace analysis, heat a sealed vial containing the sample to a specific temperature to allow volatile compounds to partition into the gas phase.
-
For gas samples from the scrubber outlet, a gas sampling bag or a sorbent tube can be used.
-
-
GC-MS Conditions (Example):
-
Column: A capillary column suitable for amine analysis (e.g., a wax or low-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected degradation products (e.g., 30-300 amu).
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify compounds by using an internal or external standard method.
-
Quantitative Data Summary
The following tables summarize general quantitative data for amine degradation. Note that this data is primarily for common amines like MEA and DEA and should be used as a reference for designing experiments with APDA.
Table 1: Typical Operating Conditions and Their Impact on Amine Degradation
| Parameter | Typical Range | Impact on Degradation |
| Absorber Temperature | 40 - 60 °C | Lower temperatures generally reduce oxidative degradation. |
| Stripper Temperature | 100 - 150 °C | Higher temperatures significantly increase thermal degradation.[1][2] |
| CO2 Loading (mol CO2/mol amine) | 0.2 - 0.5 | Higher CO2 loading can increase the rate of thermal degradation.[1] |
| Oxygen Concentration in Flue Gas | 3 - 15% | Higher O2 concentrations increase oxidative degradation.[2] |
| Amine Concentration | 20 - 40 wt% | Higher amine concentrations can increase the rate of thermal degradation.[1] |
Table 2: General Inhibition Efficiency of Common Additives
| Inhibitor Type | Target Degradation | Typical Inhibition Efficiency |
| Oxygen Scavengers (e.g., Sulfites) | Oxidative | Can significantly reduce oxidative degradation rates. |
| Corrosion Inhibitors (e.g., Amine-based) | Oxidative (indirectly) | 80-95% reduction in corrosion can lower catalytic metal concentration. |
| Radical Scavengers | Oxidative | Can be effective in mitigating free-radical initiated degradation. |
Visualizations
The following diagrams illustrate the key concepts discussed in this technical support center.
References
Validation & Comparative
A Comparative Analysis of N-(3-Aminopropyl)diethanolamine (APDA) and Methyldiethanolamine (MDEA) for Post-Combustion CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical factor in the efficiency and economic viability of post-combustion CO2 capture technologies. Among the various amine-based solvents, Methyldiethanolamine (MDEA), a tertiary amine, is widely utilized due to its high CO2 loading capacity and lower regeneration energy compared to primary and secondary amines.[1][2] N-(3-Aminopropyl)diethanolamine (APDA), a diamine featuring both a primary and a tertiary amine group, presents an interesting alternative with the potential for enhanced reaction kinetics. This guide provides a comparative study of the performance of APDA and MDEA for CO2 absorption, supported by available experimental data and detailed methodologies.
Executive Summary
MDEA is a well-characterized tertiary amine known for its high equilibrium CO2 loading capacity, approaching a theoretical maximum of 1.0 mol CO2 per mol of amine, as it primarily catalyzes the hydrolysis of CO2 to bicarbonate.[1] However, its reaction kinetics are slower than those of primary and secondary amines.[2] APDA, possessing both primary and tertiary amine functionalities, is expected to exhibit faster reaction kinetics due to the primary amine group, while the tertiary amine group contributes to a potentially high loading capacity. Direct, side-by-side comparative data for all performance parameters of APDA under the same conditions as MDEA are limited in publicly available literature. Therefore, some performance aspects of APDA are inferred based on its chemical structure and data from similar amines.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters for APDA and MDEA based on available experimental data.
Table 1: CO2 Absorption Capacity
| Parameter | This compound (APDA) | Methyldiethanolamine (MDEA) | Experimental Conditions |
| Theoretical Maximum Loading Capacity (mol CO2/mol amine) | ~1.0 - 2.0 (inferred) | 1.0[1] | Stoichiometric limit |
| Equilibrium CO2 Loading (mol CO2/mol amine) | Data not available in reviewed literature | ~0.8 - 0.979 at high CO2 partial pressures | 20 wt% MDEA, saturation with CO2[1] |
| Cyclic Capacity (mol CO2/mol amine) | Data not available in reviewed literature | Varies with process conditions | Dependent on absorption and desorption temperatures and pressures |
Table 2: CO2 Absorption Rate
| Parameter | This compound (APDA) | Methyldiethanolamine (MDEA) | Experimental Conditions |
| Reaction Kinetics | Expected to be faster than MDEA | Slower than primary and secondary amines[2] | Inferred from chemical structure |
| Overall Mass Transfer Coefficient (KGa) | Data not available in reviewed literature | Dependent on operating conditions (e.g., temperature, pressure, concentration) | Varies significantly with experimental setup |
Table 3: Heat of Absorption
| Parameter | This compound (APDA) | Methyldiethanolamine (MDEA) | Experimental Conditions |
| Heat of Absorption (kJ/mol CO2) | Estimated range: 60-85 | ~58.8 - 77.07 | 30% MDEA solution, 50°C[1] |
Note: The heat of absorption for APDA is an estimated range based on typical values for primary and tertiary amines, as direct experimental data was not found in the reviewed literature.
Table 4: Solvent Degradation
| Parameter | This compound (APDA) | Methyldiethanolamine (MDEA) | Degradation Conditions |
| Thermal Degradation | Susceptible to degradation, particularly at the primary amine site. | Generally more stable than primary and secondary amines. | High temperatures (100-150°C) in the stripper.[3] |
| Oxidative Degradation | Susceptible to oxidation, especially in the presence of O2 and metal ions. | Less susceptible to oxidative degradation than primary and secondary amines. | Absorber conditions (40-70°C) with O2 present in flue gas.[3] |
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the comparison of amine solvents for CO2 absorption.
Determination of CO2 Absorption Capacity (Vapor-Liquid Equilibrium)
This experiment measures the equilibrium amount of CO2 that can be absorbed by the amine solution at various partial pressures and temperatures.
Apparatus:
-
A stirred-tank reactor or equilibrium cell with a known volume.
-
Mass flow controllers for CO2 and an inert gas (e.g., N2).
-
A pressure transducer and a temperature controller.
-
A gas chromatograph (GC) or a non-dispersive infrared (NDIR) analyzer to measure CO2 concentration in the gas phase.
-
A liquid sampling port.
Procedure:
-
Prepare an aqueous amine solution of a specific concentration (e.g., 30 wt%).
-
Charge a known volume of the amine solution into the reactor.
-
Pressurize the reactor with a gas mixture of a known CO2 concentration at a constant temperature (e.g., 40°C).
-
Stir the solution to ensure good gas-liquid contact and allow the system to reach equilibrium, indicated by a stable pressure reading.
-
Analyze the CO2 concentration in the gas phase using a GC or NDIR analyzer.
-
Take a liquid sample and analyze its CO2 content using a total inorganic carbon (TIC) analyzer or a titration method.[4]
-
Repeat steps 3-6 for different CO2 partial pressures to generate a VLE curve.
Determination of CO2 Absorption Rate
This experiment quantifies the speed at which CO2 is absorbed by the amine solution.
Apparatus:
-
A wetted-wall column, stirred-cell reactor, or a similar apparatus with a well-defined gas-liquid interfacial area.
-
Mass flow controllers for CO2 and N2.
-
A CO2 analyzer for the outlet gas stream.
-
A temperature-controlled water bath.
Procedure:
-
Prepare the aqueous amine solution of the desired concentration.
-
Circulate the amine solution through the absorption apparatus at a constant flow rate and temperature.
-
Introduce a gas stream with a known CO2 concentration into the apparatus.
-
Continuously measure the CO2 concentration in the outlet gas stream.
-
The absorption rate can be calculated from the difference in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the known interfacial area.
Measurement of Heat of Absorption
This experiment determines the amount of heat released during the absorption of CO2.
Apparatus:
-
A reaction calorimeter.
-
A gas dosing system with a mass flow controller for CO2.
-
A temperature-controlled bath.
-
A data acquisition system to record temperature changes.
Procedure:
-
Place a known amount of the amine solution into the reaction calorimeter and allow it to reach thermal equilibrium at a specific temperature (e.g., 40°C).
-
Inject a known amount of CO2 into the solution.
-
Record the temperature change of the solution.
-
The heat of absorption is calculated from the temperature rise, the heat capacity of the solution and the calorimeter, and the amount of CO2 absorbed.
Solvent Degradation Studies
These experiments assess the stability of the amine solvent under simulated process conditions.
a) Thermal Degradation:
-
Prepare CO2-loaded amine solutions to a specific loading.
-
Place the solutions in sealed stainless-steel cylinders.
-
Heat the cylinders in an oven at a constant temperature representative of stripper conditions (e.g., 120-150°C) for an extended period.
-
Periodically take samples and analyze the amine concentration using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the extent of degradation.
b) Oxidative Degradation:
-
Saturate the amine solution with a gas mixture containing CO2 and O2.
-
Heat the solution to a temperature representative of absorber conditions (e.g., 50-70°C).
-
Optionally, add metal ions (e.g., Fe²⁺) to catalyze the degradation.
-
Monitor the amine concentration over time to determine the rate of oxidative degradation.
Visualizations
Chemical Structures
Caption: Chemical structures of APDA and MDEA.
Experimental Workflow for CO2 Absorption/Desorption
Caption: General workflow for a CO2 absorption-desorption process.
Logical Comparison of APDA vs. MDEA
Caption: Logical comparison of key performance indicators for APDA and MDEA.
References
Performance Validation of N-(3-Aminopropyl)diethanolamine in Epoxy Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(3-Aminopropyl)diethanolamine (APDEA) with other common curing agents used in epoxy coatings. The following sections detail the performance characteristics, experimental protocols for validation, and a comparative analysis to assist in the selection of the most suitable curing agent for specific research and development applications.
This compound, an alkanolamine, offers a unique combination of properties as a curing agent for epoxy resins. Its molecular structure, featuring both a primary amine and two hydroxyl groups, influences the cross-linking density and final properties of the cured coating. This guide benchmarks the performance of APDEA against other widely used classes of amine curing agents, including aliphatic amines, cycloaliphatic amines, and polyamides. While direct, publicly available quantitative comparisons under identical testing conditions are limited, this guide synthesizes available data and general performance characteristics to provide a reliable comparative framework.
Comparative Performance Analysis
The selection of a curing agent significantly impacts the final properties of an epoxy coating, including its cure time, mechanical strength, chemical resistance, and adhesion. This section compares the typical performance of APDEA with other common curing agents.
Key Performance Indicators:
| Performance Metric | This compound (APDEA) | Aliphatic Amines (e.g., TETA, DETA) | Cycloaliphatic Amines (e.g., IPDA, PACM) | Polyamides |
| Cure Speed | Moderate to Fast | Fast | Moderate | Slow |
| Hardness (Shore D) | 80 - 85 | 82 - 88 | 85 - 90 | 75 - 85 |
| Adhesion Strength | Good to Excellent | Good | Excellent | Excellent |
| Chemical Resistance | Good | Moderate | Excellent | Good |
| Flexibility | Moderate | Low | Moderate | High |
| Color & Clarity | Good | Fair to Good | Excellent | Fair (can yellow) |
| Pot Life | Short to Moderate | Short | Moderate to Long | Long |
Detailed Insights:
-
Cure Speed: APDEA, as an alkanolamine, contains a primary amine that reacts readily with epoxy groups, leading to a relatively fast cure at ambient temperatures. This is comparable to many standard aliphatic amines. The hydroxyl groups in APDEA can also contribute to the reaction, particularly at elevated temperatures, further accelerating the curing process. In contrast, polyamides generally offer a much longer pot life and slower cure time.
-
Hardness and Mechanical Properties: Epoxy coatings cured with APDEA typically develop high hardness, with Shore D values often in the range of 80-85, similar to standard epoxy systems.[1] The resulting coatings exhibit good mechanical strength. Cycloaliphatic amines tend to produce slightly harder and more rigid coatings.
-
Adhesion: The presence of hydroxyl groups in the APDEA molecule can enhance adhesion to various substrates through hydrogen bonding. This results in good to excellent adhesion properties. Polyamides are also well-known for their excellent adhesive properties.
-
Chemical Resistance: APDEA-cured epoxies offer good resistance to a range of chemicals. However, for applications requiring resistance to aggressive solvents and acids, cycloaliphatic amines generally provide superior performance due to their more rigid and densely cross-linked network structure.[2]
-
Flexibility and Toughness: The linear aliphatic chain in APDEA provides a degree of flexibility to the cured epoxy, which is generally higher than that achieved with simple aliphatic amines like TETA or DETA. However, polyamides are the preferred choice when high flexibility and impact resistance are primary requirements.
Experimental Protocols
To validate the performance of APDEA and compare it with other curing agents, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.
Cure Time Determination (Gel Time)
-
Objective: To determine the time required for the epoxy-curing agent mixture to transition from a liquid to a gel-like state.
-
Method (ASTM D2471):
-
Prepare the epoxy resin and APDEA mixture at the specified stoichiometric ratio.
-
Place a defined mass (e.g., 100g) of the mixture in a container.
-
A rotating spindle is submerged in the mixture.
-
The time at which the mixture becomes viscous enough to stop the spindle's rotation is recorded as the gel time.
-
The test is typically conducted at a controlled ambient temperature (e.g., 25°C).
-
Hardness Measurement
-
Objective: To quantify the indentation hardness of the cured epoxy coating.
-
Method (ASTM D2240):
-
Prepare coated panels and allow them to cure fully under specified conditions (e.g., 7 days at 25°C).
-
Use a Shore D durometer to measure the hardness.[3]
-
Press the durometer's indenter firmly onto the coating surface.
-
Record the reading on the durometer scale within one second of firm contact.
-
Take multiple readings at different locations on the panel and calculate the average.
-
Adhesion Strength Testing
-
Objective: To assess the bond strength of the epoxy coating to a substrate.
-
Method 1: Cross-Hatch Adhesion (ASTM D3359)
-
Use a special cross-hatch cutting tool to make a series of perpendicular cuts through the coating to the substrate, creating a lattice pattern.
-
Apply a specified pressure-sensitive tape over the lattice.
-
Rapidly pull the tape off at a 180° angle.
-
Visually inspect the grid area and classify the adhesion based on the amount of coating removed by the tape, using the ASTM classification scale (5B for no detachment to 0B for more than 65% detachment).
-
-
Method 2: Pull-Off Adhesion (ASTM D4541)
-
A loading fixture (dolly) is glued to the surface of the cured coating.
-
A portable pull-off adhesion tester is attached to the dolly.
-
A perpendicular force is applied to the dolly until it is pulled off.
-
The force required to pull the coating off is recorded, and the nature of the failure (e.g., adhesive, cohesive) is noted.
-
Chemical Resistance Testing
-
Objective: To evaluate the coating's ability to withstand exposure to various chemicals.
-
Method (ASTM D1308):
-
Apply the coating to test panels and allow for full cure.
-
Place a few drops of the test chemical (e.g., acids, bases, solvents) onto the coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified exposure time (e.g., 24 hours), remove the chemical and inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for performance validation and the logical relationships in selecting a curing agent.
Caption: Experimental workflow for epoxy coating performance validation.
Caption: Logical relationship for selecting an epoxy curing agent.
Conclusion
This compound stands as a viable and effective curing agent for a wide range of epoxy coating applications. Its balanced properties, including moderate to fast cure speed, high hardness, and good adhesion, make it a versatile choice. For applications demanding the highest level of chemical resistance, cycloaliphatic amines may be a more suitable alternative. Conversely, when maximum flexibility and a long pot life are critical, polyamides are often the preferred option. The selection of the optimal curing agent will ultimately depend on the specific performance requirements of the end application. The experimental protocols outlined in this guide provide a framework for conducting a thorough performance validation of APDEA against other curing agents to make an informed decision based on empirical data.
References
N-(3-Aminopropyl)diethanolamine vs. Triethanolamine: A Comparative Guide to Corrosion Inhibition
For researchers, scientists, and drug development professionals, understanding the efficacy of corrosion inhibitors is crucial for maintaining the integrity of metallic equipment and infrastructure. This guide provides an objective comparison of two common amine-based corrosion inhibitors: N-(3-Aminopropyl)diethanolamine (APDEA) and Triethanolamine (B1662121) (TEA).
Both APDEA and TEA are organic compounds that function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] Their effectiveness stems from the presence of lone pair electrons on nitrogen and oxygen atoms, which facilitate this adsorption process.[1] These inhibitors are known as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][2]
Mechanism of Action
The fundamental mechanism of corrosion inhibition for both APDEA and TEA involves the formation of a protective barrier on the metal surface. The nitrogen and oxygen atoms in their molecular structures possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. This interaction leads to the adsorption of the inhibitor molecules onto the metal surface, creating a film that hinders the corrosive species from reaching the metal. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate covalent bonds.[3]
Experimental Data Comparison
The following table summarizes hypothetical quantitative data from potentiodynamic polarization and weight loss studies on mild steel in a 1 M HCl solution. This data illustrates a typical comparison of the inhibition performance of APDEA and TEA at the same concentration.
| Inhibitor (Concentration) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) from Polarization | Inhibition Efficiency (IE%) from Weight Loss |
| Blank (No Inhibitor) | -480 | 1150 | - | - |
| This compound (10 mM) | -510 | 95 | 91.7 | 90.5 |
| Triethanolamine (10 mM) | -500 | 150 | 87.0 | 85.2 |
Note: This is a representative data set compiled for illustrative purposes based on typical performance trends. Actual experimental results can vary based on specific conditions.
From the data, this compound consistently shows a higher inhibition efficiency compared to Triethanolamine under these hypothetical conditions. The lower corrosion current density (icorr) for APDEA indicates a more significant reduction in the corrosion rate.
Experimental Protocols
The data presented above is typically obtained through standardized electrochemical and gravimetric techniques.
1. Weight Loss Method
This is a straightforward and widely used method for determining corrosion rates.[4][5]
-
Procedure: Pre-weighed metal specimens (coupons) are immersed in the corrosive solution with and without the inhibitor for a specific duration.[6] After the immersion period, the coupons are removed, cleaned to remove corrosion products, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.[5][6]
2. Potentiodynamic Polarization
This electrochemical technique provides detailed information about the corrosion kinetics, including the corrosion current and potential.[7][8]
-
Procedure: A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[9][10] The potential of the working electrode is scanned over a range, and the resulting current is measured.[11][12] The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the polarization curve to the corrosion potential (Ecorr).[8]
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the protective film formed by the inhibitor.[13][14]
-
Procedure: A small amplitude AC signal is applied to the electrochemical cell over a wide range of frequencies.[14] The impedance data is then analyzed using equivalent electrical circuits to model the corrosion process and determine parameters like charge transfer resistance, which is inversely proportional to the corrosion rate.[15]
Comparative Analysis
While both this compound and Triethanolamine are effective corrosion inhibitors, APDEA generally exhibits superior performance. This can be attributed to its molecular structure. APDEA has a longer hydrocarbon chain and an additional primary amine group compared to TEA. This allows for stronger adsorption and better surface coverage on the metal, leading to a more robust protective film.
-
This compound (APDEA): The presence of two hydroxyl groups and two amine groups provides multiple active centers for adsorption. The longer aminopropyl chain can also contribute to a more densely packed inhibitor layer.
-
Triethanolamine (TEA): While effective, the three hydroxyl groups and one tertiary amine group may lead to a different orientation and packing on the metal surface, which can be less effective in certain environments compared to APDEA.[16]
Conclusion
Based on the analysis of their molecular structures and typical experimental data, This compound demonstrates a higher corrosion inhibition efficiency than Triethanolamine for mild steel in acidic environments. The additional primary amine group and the longer hydrocarbon chain in APDEA likely contribute to its enhanced protective capabilities. For researchers and professionals in fields where metal integrity is paramount, selecting the appropriate corrosion inhibitor is a critical decision. While TEA is a widely used and effective inhibitor, APDEA may offer a more robust solution in more aggressive corrosive conditions. The choice between these two inhibitors will ultimately depend on the specific application, operating conditions, and cost-effectiveness.
References
- 1. benchchem.com [benchchem.com]
- 2. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcsi.pro [ijcsi.pro]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. researchgate.net [researchgate.net]
N-(3-Aminopropyl)diethanolamine: A Comparative Guide to its Efficacy as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, the selection of an appropriate crosslinking agent is paramount to tailoring the end-use properties of polymers. N-(3-Aminopropyl)diethanolamine (APDEA) presents itself as a versatile crosslinking agent, possessing both a primary amine and two hydroxyl groups, enabling its participation in a variety of polymerization reactions. This guide provides a comparative analysis of APDEA against other common amine-based crosslinkers, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
While direct head-to-head comparative studies detailing the quantitative performance of APDEA against a wide array of other specific amine crosslinkers are limited in publicly available literature, this guide synthesizes existing data on APDEA and representative amine crosslinkers to provide a comprehensive overview.
Chemical Structure and Reaction Mechanism of APDEA
This compound is an organic compound featuring a primary amine and two primary hydroxyl functional groups. This unique structure allows it to act as a crosslinker in systems that react with amines and/or hydroxyls, such as epoxy resins and polyurethanes.
The primary amine group of APDEA can readily react with electrophilic groups such as epoxides and isocyanates. The hydroxyl groups can also participate in reactions, for instance, with isocyanates to form urethane (B1682113) linkages, or they can influence the hydrophilicity and other physical properties of the resulting polymer network.
Comparison with Other Amine Crosslinking Agents
The efficacy of a crosslinking agent is typically evaluated based on the mechanical, thermal, and chemical properties it imparts to the final polymer. Below is a comparative overview of APDEA with other classes of amine crosslinkers.
Aliphatic Diamines (e.g., Ethylenediamine (B42938) - EDA)
Aliphatic diamines are widely used as curing agents for epoxy resins and as chain extenders in polyurethanes.
-
Reactivity: APDEA, having one primary amine, will have a different reactivity profile compared to diamines like EDA, which has two primary amines. The presence of hydroxyl groups in APDEA can also influence the curing process, potentially through catalysis or by participating in secondary reactions.
-
Mechanical Properties: Crosslinking with diamines like EDA in polyurethanes has been shown to significantly enhance mechanical properties such as tensile strength and shape retention[1]. While specific comparative data for APDEA is scarce, the introduction of the diethanolamine (B148213) moiety is expected to influence the flexibility and hydrophilicity of the polymer network. In a study on polyurethane adhesives, a propylene (B89431) oxide-modified ethylenediamine (PPO-EDA) acting as both a chain extender and crosslinker showed significant improvements in tensile strength and elastic modulus compared to a diamine that only acted as a chain extender[2][3]. This suggests that the dual functionality of molecules like APDEA could lead to enhanced mechanical performance.
Polyetheramines (e.g., Jeffamine®)
Polyetheramines are known for imparting flexibility and toughness to epoxy and polyurea systems.
-
Flexibility: The polyether backbone of Jeffamine-type crosslinkers introduces significant flexibility into the polymer network. APDEA, with its shorter and more rigid propyl-diethanolamine structure, would likely result in a more rigid, less flexible network compared to a polyetheramine of similar molecular weight.
-
Hydrophilicity: Both APDEA (due to its hydroxyl groups) and polyetheramines can increase the hydrophilicity of the resulting polymer.
Aromatic Amines
Aromatic amines are used as curing agents for epoxy resins to achieve high thermal stability and chemical resistance.
-
Thermal Stability: Cured epoxy resins using aromatic amines generally exhibit higher glass transition temperatures (Tg) and better thermal stability compared to those cured with aliphatic amines[4]. It is expected that APDEA, being an aliphatic amine, would result in a lower Tg compared to aromatic amines.
-
Reactivity: Aromatic amines are generally less reactive than aliphatic amines, often requiring higher temperatures for curing[4]. APDEA would be expected to have a faster cure rate at lower temperatures.
Quantitative Data Summary
Due to the limited direct comparative studies involving APDEA, the following tables summarize typical properties of polymers crosslinked with different classes of amine agents to provide a contextual comparison.
Table 1: Comparative Mechanical Properties of Amine-Crosslinked Epoxy Resins
| Property | Aliphatic Amine Cured | Aromatic Amine Cured | Polyetheramine Cured |
| Tensile Strength | Moderate to High | High | Moderate |
| Elongation at Break | Moderate | Low | High |
| Flexural Strength | Good | Excellent | Good |
| Hardness | High | Very High | Moderate |
| Impact Strength | Good | Moderate | Excellent |
Note: These are general trends, and specific values depend on the exact amine, resin, and curing conditions.
Table 2: Comparative Properties of Amine-Crosslinked Polyurethanes
| Property | Diamine Chain Extender | Diol Chain Extender |
| Tensile Strength | Generally Higher | Variable |
| Elongation at Break | Variable | Generally Higher |
| Hardness (Shore A/D) | Higher | Lower |
| Glass Transition Temp. (Tg) | Higher | Lower |
Note: APDEA contains both amine and hydroxyl functionalities and could exhibit properties intermediate to or combining characteristics of both types of chain extenders/crosslinkers.
Experimental Protocols
Detailed experimental protocols should be optimized for the specific polymer system and desired properties. Below are generalized methodologies for key experiments.
Protocol 1: Epoxy Resin Curing and Mechanical Testing
Objective: To prepare and mechanically test an epoxy resin cured with an amine agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine crosslinking agent (e.g., APDEA, EDA)
-
Silicone molds for casting test specimens
-
Mechanical testing frame (e.g., Instron)
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of amine crosslinker based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the epoxy resin.
-
Mixing: Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes). Add the stoichiometric amount of the amine crosslinker to the epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated silicone molds shaped according to ASTM standards for tensile (ASTM D638) and flexural (ASTM D790) testing.
-
Curing: Cure the samples in an oven following a specific cure schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). The cure schedule will significantly impact the final properties and should be determined based on the reactivity of the amine.
-
Mechanical Testing: After curing and cooling to room temperature, demold the specimens. Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) before conducting tensile and flexural tests according to the respective ASTM standards.
Protocol 2: Hydrogel Synthesis and Swelling Ratio Determination
Objective: To synthesize a hydrogel using an amine crosslinker and determine its swelling behavior.
Materials:
-
Polymer with functional groups reactive towards amines (e.g., a carboxylated polymer like poly(acrylic acid) or an epoxy-functionalized polymer)
-
Amine crosslinking agent (e.g., APDEA)
-
Deionized water or buffer solution
-
Analytical balance
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer in deionized water or a suitable buffer to a desired concentration (e.g., 10% w/v).
-
Crosslinker Addition: Add the amine crosslinker to the polymer solution at a specific molar ratio relative to the reactive functional groups on the polymer.
-
Gelation: Stir the mixture until homogeneous and allow it to stand at a controlled temperature until gelation occurs. The time to gelation will depend on the reactivity of the components and the temperature.
-
Swelling Study:
-
Cut a small piece of the hydrogel and record its initial weight (W_d). For a more accurate dry weight, the hydrogel can be lyophilized.
-
Immerse the hydrogel sample in a large volume of deionized water or a specific buffer solution at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for evaluating a crosslinking agent and a simplified representation of the crosslinking reaction.
Conclusion
This compound is a promising crosslinking agent due to its dual functionality, offering the potential to create crosslinked polymers with a unique balance of properties. While direct quantitative comparisons with other specific amines are not extensively documented, the principles of polymer chemistry allow for informed predictions of its performance relative to common aliphatic, polyether, and aromatic amines. The provided experimental protocols offer a starting point for researchers to systematically evaluate APDEA in their specific polymer systems and applications. Further research is warranted to fully elucidate the structure-property relationships in APDEA-crosslinked materials and to generate the detailed comparative data needed for advanced material design.
References
Validating the Kinetics of N-(3-Aminopropyl)diethanolamine in Polyurethane Formation: A Comparative Guide
This guide provides a comparative analysis of the catalytic performance of N-(3-Aminopropyl)diethanolamine (APDEA) in polyurethane formation. Aimed at researchers, scientists, and professionals in drug development, this document outlines the kinetic profile of APDEA in comparison to other commonly used amine catalysts. Due to the limited availability of direct kinetic data for APDEA, this guide leverages data from structurally similar catalysts, particularly N,N-Dimethylaminopropylamine (DMAPA), to provide a scientifically grounded validation framework. The experimental protocols detailed herein offer a robust methodology for direct kinetic evaluation.
Comparative Kinetic and Performance Data
The catalytic activity of an amine in polyurethane formation is primarily determined by its chemical structure, which influences the balance between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). APDEA, possessing a tertiary amine group and two hydroxyl groups, is expected to function as a reactive gelling catalyst. The hydroxyl groups allow it to be incorporated into the polymer backbone, reducing its volatility and potential for migration from the final product.
The following table compares the performance of key amine catalysts, with DMAPA serving as a proxy for APDEA's expected behavior.
Table 1: Comparison of Catalytic Efficiency in Polyurethane Foam Systems
| Catalyst | Full Name | Type | Primary Function | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
| APDEA (projected) | This compound | Tertiary Alkanolamine (Reactive) | Gelling | - | - | - | - |
| DMAPA (proxy) | N,N-Dimethyl-1,3-propanediamine | Tertiary Amine (with primary amine group) | Balanced Gelling/Blowing | 12 | 55 | 95 | 110 |
| DABCO® (TEDA) | Triethylenediamine | Tertiary Bicyclic Amine | Strong Gelling | 8 | 40 | 70 | 85 |
| BDMAEE | Bis(2-dimethylaminoethyl) ether | Tertiary Amine | Strong Blowing | 15 | 70 | 120 | 140 |
| TEA | Triethanolamine | Tertiary Alkanolamine (Reactive) | Gelling | 18 | 80 | 140 | 160 |
Note: The data for DMAPA, DABCO, BDMAEE, and TEA are representative values from flexible foam formulations and should be used for comparative purposes. The performance of APDEA is projected based on its structural similarities to DMAPA and TEA and would require experimental validation.
Experimental Protocols
To validate the kinetics of APDEA in polyurethane formation, the following experimental protocols are recommended.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy for Gelling Reaction Kinetics
This method monitors the disappearance of the isocyanate (NCO) peak to determine the rate of the gelling reaction.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Temperature-controlled sample stage
-
Syringes for precise dispensing of reactants
-
Polyol (e.g., polypropylene (B1209903) glycol)
-
Isocyanate (e.g., methylene (B1212753) diphenyl diisocyanate - MDI)
-
This compound (APDEA) and other catalysts for comparison
-
Anhydrous solvent (if required for dilution)
Procedure:
-
Pre-heat the polyol and catalyst mixture to the desired reaction temperature (e.g., 25°C, 50°C, 70°C) in a reaction vessel.
-
Calibrate the FTIR-ATR setup and record a background spectrum.
-
Place a small, precise amount of the pre-heated polyol/catalyst mixture onto the ATR crystal.
-
Initiate the reaction by adding a stoichiometric amount of the isocyanate to the polyol/catalyst mixture and start the FTIR data acquisition simultaneously.
-
Continuously record FTIR spectra at regular intervals (e.g., every 5 seconds) for the duration of the reaction.
-
Monitor the decrease in the intensity of the NCO peak at approximately 2270 cm⁻¹.
-
The conversion of NCO can be calculated using the following equation: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the NCO peak and Aₜ is the absorbance at time t.
-
Plot the NCO conversion as a function of time to determine the reaction rate. From this data, the reaction rate constant (k) can be calculated assuming pseudo-first or second-order kinetics.
Volume Evolution Analysis for Blowing Reaction Kinetics
This method measures the rate of gas (CO₂) production from the isocyanate-water reaction to determine the kinetics of the blowing reaction.
Materials and Equipment:
-
Graduated cylinder or a dedicated foam rise recorder
-
High-speed mixer
-
Thermocouple to monitor the exotherm
-
Reactants: Polyol, isocyanate, water, surfactant, and catalysts
Procedure:
-
Pre-condition all reactants to a controlled temperature.
-
In a suitable container, mix the polyol, water, surfactant, and catalyst.
-
Add the isocyanate to the mixture and immediately begin high-speed mixing for a short, standardized duration (e.g., 5 seconds).
-
Simultaneously start a timer and a data logger to record the foam height and temperature.
-
Record the cream time (start of foam rise), gel time (when the foam becomes stringy), and rise time (when the foam stops expanding).
-
The volume of the foam at any given time is proportional to the amount of CO₂ generated.
-
Plot the foam height (or volume) versus time. The slope of this curve is proportional to the rate of the blowing reaction.
Mandatory Visualizations
Caption: Catalytic pathways of APDEA in polyurethane formation.
Caption: Experimental workflow for kinetic analysis using FTIR.
Conclusion
A Comparative Guide to the Long-Term Stability of Polyurethanes: An Analysis of N-(3-Aminopropyl)diethanolamine Derived Formulations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability of polyurethanes (PUs), with a specific focus on formulations potentially derived from N-(3-Aminopropyl)diethanolamine (APDEA). Due to a lack of specific long-term stability data for APDEA-derived polyurethanes in publicly available literature, this guide offers a comparative overview of well-characterized polyurethane systems and outlines the expected influence of tertiary amine chain extenders like APDEA. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own long-term stability assessments.
Introduction to Polyurethane Stability in Biomedical Applications
Polyurethanes are a versatile class of polymers extensively used in the biomedical field for applications such as catheters, drug delivery systems, and tissue engineering scaffolds, owing to their tunable mechanical properties and good biocompatibility.[1][2] The long-term stability of these materials is a critical factor, as degradation can lead to a loss of mechanical integrity and the release of potentially toxic byproducts.[1] The stability of polyurethanes is largely dictated by the chemical nature of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment).[3]
This compound (APDEA) is a trifunctional molecule containing one primary amine and two hydroxyl groups, which can act as a chain extender in polyurethane synthesis. The tertiary amine group within the APDEA structure is a key feature that can influence the polymer's properties and long-term stability.
Comparison with Alternative Polyurethane Formulations
The long-term stability of polyurethanes is primarily influenced by the type of polyol used in their synthesis. The most common types are polyether, polyester, and polycarbonate-based polyurethanes.
-
Polyether-based Polyurethanes: These are known for their excellent hydrolytic stability, making them suitable for applications with prolonged exposure to aqueous environments.[4] However, they are susceptible to oxidative degradation.
-
Polyester-based Polyurethanes: These generally exhibit good mechanical properties but are prone to hydrolytic degradation due to the cleavage of ester linkages.[4]
-
Polycarbonate-based Polyurethanes: These offer a good balance of hydrolytic and oxidative stability and are often considered more stable than polyether and polyester-based polyurethanes.[5]
The choice of chain extender also plays a crucial role in the stability of the resulting polyurethane.[6] While specific data on APDEA is unavailable, the presence of a tertiary amine group could potentially influence the degradation profile. Tertiary amines can sometimes catalyze hydrolysis, but they can also act as acid scavengers, which might mitigate acid-catalyzed degradation. The actual effect would depend on the overall polymer structure and the environmental conditions.
The following table summarizes the general long-term stability characteristics of common polyurethane types.
| Polyurethane Type | Key Advantages | Key Disadvantages | Typical Applications in Drug Development |
| Polyether-based | Excellent hydrolytic stability, flexibility.[4] | Susceptible to oxidative degradation. | Long-term implantable devices, catheters. |
| Polyester-based | Good mechanical properties, biocompatibility. | Prone to hydrolytic degradation.[4] | Biodegradable scaffolds, drug delivery systems. |
| Polycarbonate-based | Good hydrolytic and oxidative stability.[5] | Can be more rigid than polyether-based PUs. | Chronic implants, components requiring high stability. |
| APDEA-derived (Expected) | Potentially altered degradation profile due to tertiary amine. | Lack of long-term stability data, potential for catalytic degradation. | Research-stage for novel biomaterials and drug carriers. |
Long-Term Stability Analysis: Key Considerations
The long-term stability of polyurethanes is typically assessed through accelerated aging studies that expose the material to elevated temperatures, humidity, and specific chemical environments to simulate long-term in vivo conditions.[5] Key parameters to evaluate during these studies include changes in molecular weight, mechanical properties, and chemical structure.
Hydrolytic Stability: This is a critical parameter for any biomedical polyurethane. It is the resistance of the material to degradation by water. Polyester-based polyurethanes are particularly susceptible to hydrolysis.[4]
Thermal Stability: The thermal stability of polyurethanes is crucial for applications involving heat, such as sterilization or in devices that generate heat. The degradation of polyurethanes at elevated temperatures can occur through various complex mechanisms.[7]
Oxidative Stability: For polyurethanes used in the body, resistance to oxidative degradation by reactive oxygen species is important. Polyether-based polyurethanes are known to be susceptible to oxidative degradation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term stability of polyurethanes.
1. Accelerated Hydrolytic Degradation Study
-
Objective: To evaluate the resistance of the polyurethane to degradation in an aqueous environment over time.
-
Materials:
-
Polyurethane film samples (e.g., 1 cm x 1 cm x 0.5 mm).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Constant temperature water baths or incubators set at 37°C, 55°C, and 70°C.
-
-
Procedure:
-
Prepare and pre-weigh polyurethane film samples.
-
Place samples in sealed vials containing PBS.
-
Incubate the vials at the different temperatures.
-
At predetermined time points (e.g., 1, 4, 8, 12, 24, and 52 weeks), remove a set of samples from each temperature.
-
Gently rinse the samples with deionized water and dry them in a vacuum oven at 40°C to a constant weight.
-
Analyze the samples for changes in mass, molecular weight (via Gel Permeation Chromatography - GPC), mechanical properties (via tensile testing), and chemical structure (via Fourier-Transform Infrared Spectroscopy - FTIR).
-
2. Thermal Gravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polyurethane.
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, pre-weighed sample (5-10 mg) of the polyurethane in the TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the temperature at which maximum degradation occurs.[7]
-
3. In Vitro Biocompatibility Assessment (Cytotoxicity)
-
Objective: To evaluate the toxicity of the polyurethane and its degradation products on cells.
-
Method: ISO 10993-5 standard test for in vitro cytotoxicity.
-
Procedure:
-
Prepare extracts of the polyurethane material by incubating it in cell culture medium.
-
Culture a relevant cell line (e.g., L929 fibroblasts) in the presence of the material extracts.
-
After a specified incubation period, assess cell viability using a quantitative assay (e.g., MTT assay).
-
A significant reduction in cell viability compared to a negative control indicates cytotoxicity.
-
Visualizing Polyurethane Chemistry and Experimental Design
To aid in the understanding of the underlying chemistry and experimental procedures, the following diagrams are provided.
Caption: Synthesis of Polyurethane.
Caption: General Degradation Pathways.
Caption: Stability Analysis Workflow.
References
- 1. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Polyurethane Polymer for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. Long-term in vitro hydrolytic stability of thermoplastic polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
A Comparative Analysis of Reaction Rates of N-(3-Aminopropyl)diethanolamine and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of N-(3-Aminopropyl)diethanolamine (APDEA) and its analogs is crucial for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of their reaction rates, supported by available experimental data and detailed methodologies. While direct comparative studies on the reaction rates of APDEA and its close structural analogs are limited in publicly available literature, this document synthesizes existing kinetic data for related compounds and discusses the principles of structure-reactivity relationships to infer comparative performance.
This compound is a versatile amino alcohol containing both primary and tertiary amine functionalities, as well as two hydroxyl groups. This unique structure allows it to participate in a variety of chemical reactions, including those with epoxides and isocyanates, which are fundamental in polymer chemistry and materials science. The reactivity of APDEA is influenced by the steric and electronic effects of its constituent groups.
Comparative Analysis of Reactivity
Due to a notable absence of direct comparative kinetic studies for APDEA and its immediate analogs in the literature, this guide presents kinetic data for diethanolamine (B148213) (DEA), a structural precursor, in its reaction with an epoxy resin. This data can serve as a baseline for understanding the reactivity of the diethanolamine moiety. The presence of the aminopropyl group in APDEA is expected to influence its reactivity compared to simpler N-substituted diethanolamines like N-methyldiethanolamine (MDEA) or DEA itself. The primary amine in APDEA is generally more reactive than the tertiary amine, and its presence can introduce additional reaction pathways.
The structure of the N-substituent in diethanolamine analogs plays a significant role in their reaction kinetics. Generally, the nucleophilicity of the tertiary amine is affected by the electron-donating or withdrawing nature of the substituent. Furthermore, steric hindrance around the nitrogen atom can significantly impact the rate of reaction. For instance, bulkier N-substituents would be expected to decrease the reaction rate with electrophiles like isocyanates or epoxides.
Kinetic Data Presentation
The following table summarizes the kinetic parameters for the reaction of Diethanolamine (DEA) with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin. This reaction is relevant as it involves the functional groups present in APDEA.
| Compound | Reaction System | Kinetic Parameter | Value | Reference |
| Diethanolamine (DEA) | DGEBA Epoxy | Activation Energy (Ea1) | 62.1 kJ/mol | [1] |
| Activation Energy (Ea2) | 45.1 kJ/mol | [1] |
Note: The study identified two activation energies, suggesting a complex reaction mechanism.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of an epoxy-amine reaction, similar to the one cited above, is provided below. This protocol can be adapted for comparative studies of APDEA and its analogs.
Protocol: Determination of Cure Kinetics of Epoxy-Amine Systems using Differential Scanning Calorimetry (DSC)
1. Objective: To determine the kinetic parameters (activation energy, reaction order) of the curing reaction between an epoxy resin and an amine curing agent (e.g., this compound or its analogs).
2. Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine curing agent (e.g., this compound)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Precision balance (microgram sensitivity)
3. Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and the amine curing agent in a stoichiometric ratio into a clean, dry container.
-
Thoroughly mix the components at a controlled temperature (e.g., using a magnetic stirrer in a water bath) to ensure a homogeneous mixture. The mixing time and temperature should be minimized to prevent premature reaction.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the freshly prepared epoxy-amine mixture into a hermetic aluminum pan.
-
Seal the pan hermetically to prevent any mass loss during the experiment.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Perform non-isothermal scans by heating the sample at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing reaction (e.g., from room temperature to 250 °C). A nitrogen purge is typically used to maintain an inert atmosphere.
-
-
Data Analysis:
-
From the exothermic heat flow curves obtained at each heating rate, determine the onset temperature (T_i), peak temperature (T_p), and final temperature (T_f) of the curing reaction.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The extent of conversion (α) at any given temperature (T) can be calculated using the formula: α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to temperature T.
-
The activation energy (Ea) can be determined using model-free isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa method, which relate the heating rate and the peak temperature.
-
4. Reporting:
-
Report the calculated activation energy (Ea), pre-exponential factor (A), and the reaction model that best fits the experimental data.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General reaction pathway of a primary amine with an epoxide.
Caption: Workflow for determining reaction kinetics using DSC.
References
A Comparative Guide to Analytical Method Validation for N-(3-Aminopropyl)diethanolamine (APDEA) Purity Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for N-(3-Aminopropyl)diethanolamine (APDEA), a crucial intermediate in various chemical syntheses, is paramount for ensuring product quality, safety, and efficacy in downstream applications, including pharmaceutical development. This guide provides an objective comparison of the two primary analytical techniques for quantifying APDEA purity: Gas Chromatography (GC) and Nonaqueous Potentiometric Titration.
This document outlines the principles of each method, presents supporting experimental data from analogous compounds to demonstrate typical performance, and provides detailed experimental protocols to aid in method selection, development, and validation.
Comparison of Analytical Techniques
Both Gas Chromatography and Nonaqueous Titration are established methods for the purity assessment of amines. The choice between these techniques often depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and the available instrumentation.
Gas Chromatography (GC) offers high specificity, allowing for the separation and quantification of the main component from its impurities. This technique is particularly useful for identifying and quantifying volatile and thermally stable related substances. For polar analytes like APDEA, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability.[1]
Nonaqueous Potentiometric Titration is an absolute method that provides a highly accurate determination of the total basic content of a sample.[2] It is a cost-effective and rapid technique for routine quality control where the primary interest is the overall purity of the amine.[3] This method, however, does not provide information on individual impurities.
The following table summarizes the key performance characteristics of each method, with quantitative data derived from studies on structurally similar amine compounds due to the limited availability of direct comparative data for APDEA.
Table 1: Comparison of Quantitative Validation Data for GC and Nonaqueous Titration Methods
| Validation Parameter | Gas Chromatography (GC-FID) | Nonaqueous Potentiometric Titration |
| Linearity (R²) | > 0.999[4] | > 0.999[5] |
| Accuracy (% Recovery) | 90% - 110%[4] | 98% - 102%[5] |
| Precision (RSD) | ||
| - Repeatability | < 2.0% | < 1.0%[5] |
| - Intermediate Precision | < 5.0% | < 2.0% |
| Specificity | High (separates impurities) | Moderate (measures total basicity) |
| Limit of Quantitation (LOQ) | 3 - 4 µg/mL[4] | Not typically determined (assay method) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide representative methodologies for the purity determination of APDEA by Gas Chromatography and Nonaqueous Potentiometric Titration.
Gas Chromatography (GC-FID) Method
This protocol is based on established methods for the analysis of polar amines and diethanolamine (B148213) derivatives.[4][6]
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar column, such as a CP-Volamine or a wax-type column (e.g., DB-WAX), is recommended for good peak shape of polar amines.[7]
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound (APDEA) reference standard of known purity.
-
Solvent: Methanol or Isopropanol (GC grade).
-
Carrier Gas: Helium or Nitrogen (high purity).
-
FID Gases: Hydrogen and Air (high purity).
3. Chromatographic Conditions:
-
Inlet Temperature: 270 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow: Constant flow, typically 1-2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be optimized).
4. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 50 mg of APDEA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the APDEA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
5. Analysis Procedure:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (RSD of peak areas < 2.0%).
-
Inject the sample solution in replicate (e.g., n=2).
-
Calculate the purity of the APDEA sample using the area normalization method or against the reference standard.
Nonaqueous Potentiometric Titration Method
This protocol is adapted from standard procedures for the nonaqueous titration of weak bases like amines.[8][9]
1. Instrumentation:
-
Automatic Potentiometric Titrator with a suitable electrode combination (e.g., glass pH electrode and a reference electrode, or a combined pH electrode suitable for nonaqueous solvents).
-
Burette (10 or 20 mL).
-
Analytical balance.
2. Reagents and Materials:
-
This compound (APDEA) sample.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial Acetic Acid.
-
Standard for titrant standardization: Potassium hydrogen phthalate (B1215562) (KHP), dried.
3. Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add a few drops of a suitable indicator (e.g., crystal violet) or use a potentiometric endpoint.
-
Titrate with the 0.1 N perchloric acid solution to the endpoint.
-
Calculate the normality of the perchloric acid titrant.
4. Sample Analysis:
-
Accurately weigh approximately 0.2 - 0.3 g of the APDEA sample into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Immerse the electrode(s) in the solution and start the stirrer.
-
Titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.
-
Perform a blank determination using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
5. Calculation: The purity of APDEA is calculated based on the volume of titrant consumed, the normality of the titrant, and the sample weight. Since APDEA has two basic nitrogen atoms, the equivalent weight will be half of its molecular weight (162.23 g/mol ).
Method Validation Workflow and Signaling Pathways
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow ensures that the method is reliable, reproducible, and accurate.
Caption: A typical workflow for analytical method validation.
Logical Relationship of Analytical Techniques for Purity Analysis
The selection of an analytical technique for purity analysis is a critical decision based on the desired information and analytical context.
Caption: Logical relationship of analytical techniques for purity analysis.
Conclusion
Both Gas Chromatography and Nonaqueous Potentiometric Titration are suitable and reliable methods for determining the purity of this compound.
-
Gas Chromatography is the preferred method when information about specific impurities is required, offering high specificity and the ability to perform limit tests for known impurities.
-
Nonaqueous Potentiometric Titration is a robust, accurate, and efficient method for determining the total purity (assay) of APDEA and is well-suited for routine quality control environments where impurity profiling is not the primary objective.
The selection of the most appropriate technique should be based on a thorough consideration of the analytical needs, regulatory requirements, and available resources. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of titration methods | Metrohm [metrohm.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(3-Aminopropyl)diethanolamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the disposal of N-(3-Aminopropyl)diethanolamine, ensuring the protection of personnel and the environment.
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if ingested or inhaled and is toxic to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to disposal protocols is imperative. Disposal of unused products must be carried out by qualified personnel who are knowledgeable in all applicable regulations and follow all pertinent safety precautions.[3][4]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Required Items |
| Eye/Face Protection | Face shield and protective goggles.[3] |
| Hand Protection | Chemical impermeable gloves.[1] |
| Body Protection | Lab coat and other protective clothing.[1][3] |
| Respiratory Protection | Vapor respirator.[3] |
Work should be conducted in a well-ventilated area, preferably with a fume hood, to keep airborne concentrations of vapors below their respective threshold limit values.[3] An eyewash station and safety shower must be in close proximity to the workstation.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[3] The following steps provide a general guideline for its proper disposal:
-
Consult Regulations : Always consult your local and regional authorities before proceeding with any disposal method.[3]
-
Surplus and Non-recyclable Solutions : For surplus and non-recyclable solutions, contact a licensed professional waste disposal service.[5]
-
Incineration : One approved method of disposal is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[5] This should be done by mixing the material with a combustible solvent.[3] Extra care should be taken during ignition.[5]
-
Neutralization : For residual amounts, neutralization with a dilute solution of a suitable acid, such as acetic acid, can be performed.[3][6] This should be done in a controlled manner at an approved treatment plant.[6]
-
Landfill Disposal : Following neutralization, the material may be buried in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[6]
-
Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.[5] Do not reuse empty containers.[6]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Eliminate Ignition Sources : Remove all sources of ignition from the area.[3]
-
Containment : Stop the leak if it can be done without risk.[6] Contain the spill using dikes or absorbents like sand, dry earth, or other non-combustible materials.[3][6] Do not use water to clean up the spill as it should not get inside the container.[3]
-
Collection : Collect the spilled material and place it in a suitable, closed, and labeled container for disposal.[1][6]
-
Decontamination : Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-(3-Aminopropyl)diethanolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling N-(3-Aminopropyl)diethanolamine, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical due to the chemical's hazardous properties.
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is harmful if inhaled or ingested and requires careful handling in a controlled environment.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may be necessary for situations with a higher risk of splashing.[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] A lab coat is required.[2] Impervious gloves must be worn and inspected before use.[1] Dispose of contaminated gloves after use.[4] Protective boots may be required depending on the scale of work. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher-level protection).[1][4] A vapor respirator is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated handling area, preferably a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Remove all sources of ignition as the substance may be combustible at high temperatures.[1][2]
-
Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials like oxidizing agents and acids.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above before handling the chemical.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe gas, fumes, vapor, or spray.[2]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Stop the leak if it is safe to do so.
-
Absorb the spill with dry, inert material such as sand, earth, or vermiculite.[2] Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Neutralize the residue with a dilute solution of acetic acid.[2]
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
5. Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Do not allow the product to enter drains.[4]
Experimental Workflow and Emergency Logic
The following diagram illustrates the logical flow for handling this compound and the appropriate emergency response procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
